N-methyl-N\\'-nitro-N-nitrosoguanidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-2-nitro-1-nitrosoguanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N5O3/c1-6(5-8)2(3)4-7(9)10/h1H3,(H2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUNGTLZRAYYDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=N[N+](=O)[O-])N)N=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70-25-7 | |
| Record name | N-Methyl-N′-nitro-N-nitrosoguanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent mutagen and carcinogen that serves as a critical tool in experimental biology and cancer research.[1] Its primary mode of action involves the alkylation of DNA, leading to a cascade of cellular responses including DNA repair, cell cycle arrest, and apoptosis.[2][3] This technical guide provides an in-depth overview of the chemical properties of MNNG, its biological effects, and essential experimental protocols for its use.
Chemical and Physical Properties
MNNG is a yellow crystalline solid with the chemical formula C₂H₅N₅O₃.[1][4] It is sensitive to light and heat, and can decompose over time, especially when not stored properly.[5][6] Below is a summary of its key physicochemical properties.
| Property | Value | Reference |
| Molecular Weight | 147.09 g/mol | [1][4][7] |
| Melting Point | 118 °C (decomposes) | [1][4][8] |
| Appearance | Yellow crystals | [1][4] |
| Water Solubility | Reacts violently; slowly hydrolyzed | [1][4][7] |
| Log Kow | -0.92 | [9] |
| Vapor Pressure | 0.00012 mm Hg at 25°C | [9] |
| Stability | Sensitive to light and heat.[5][6] Stable under recommended storage conditions (frozen).[5] |
Reactivity and Decomposition
MNNG's biological activity is intrinsically linked to its chemical reactivity. In aqueous solutions, its stability is pH-dependent.
-
In basic aqueous solutions , MNNG decomposes to produce diazomethane, a potent methylating agent.[1]
-
In acidic solutions , it slowly releases nitrous acid.[1][6]
The compound is known to react violently with water and is incompatible with acids, bases, oxidizing agents, and reducing agents.[7][10] It can also react with nucleophiles, particularly amines and thiols.[7][10]
Mechanism of Action: DNA Alkylation
The primary mutagenic and carcinogenic effects of MNNG stem from its ability to alkylate DNA. The methyldiazonium ion, a reactive intermediate of MNNG decomposition, transfers a methyl group to various nucleophilic sites on DNA bases.[11] The most significant lesions for mutagenesis are the methylation of the O⁶ position of guanine (B1146940) (O⁶-MeG) and the O⁴ position of thymine.[1] These modifications lead to mispairing during DNA replication, primarily causing G:C to A:T transition mutations.[12][13]
Cellular Response to MNNG-Induced DNA Damage
The introduction of alkylated bases by MNNG triggers a complex network of cellular signaling pathways designed to mitigate the damage. These pathways can ultimately determine the fate of the cell, leading to either repair and survival or programmed cell death.
DNA Mismatch Repair (MMR) Pathway
The Mismatch Repair (MMR) system plays a crucial role in recognizing and attempting to repair the mismatches caused by O⁶-methylguanine. The MutSα (MSH2-MSH6) complex recognizes the O⁶-MeG:T mismatch, initiating a cascade that involves MutLα (MLH1-PMS2), PCNA, and exonucleases. However, the persistence of the O⁶-MeG lesion can lead to futile cycles of repair, ultimately resulting in DNA double-strand breaks and the activation of downstream damage signaling.
Apoptosis and Cell Death Pathways
MNNG can induce both apoptotic and non-apoptotic cell death.[5] The accumulation of DNA damage triggers signaling cascades that can lead to programmed cell death. One key player in this process is Poly(ADP-ribose) polymerase (PARP), which is activated by DNA strand breaks.[5][14] Overactivation of PARP can lead to a form of cell death known as parthanatos.[2][15] Additionally, MNNG can induce apoptosis through caspase-3 activation.[5]
Experimental Protocols
General Handling and Safety Precautions
MNNG is a suspected human carcinogen and a potent mutagen and should be handled with extreme caution in a certified chemical fume hood.[5][10] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.[16][17]
MNNG Mutagenesis in Cell Culture
The following is a general protocol for inducing mutations in cultured mammalian cells using MNNG. Optimal concentrations and exposure times should be determined empirically for each cell line.
-
Cell Preparation: Plate cells at a density that will allow for survival and subsequent analysis following treatment.
-
MNNG Preparation: Prepare a stock solution of MNNG in a suitable solvent such as DMSO. Due to its instability in aqueous solutions, fresh dilutions in culture medium should be prepared immediately before use.[2]
-
Treatment: Remove the culture medium from the cells and replace it with the MNNG-containing medium. Typical concentrations can range from 0.1 to 10 µM, with exposure times varying from 30 minutes to several hours.
-
Quenching and Recovery: After the desired exposure time, remove the MNNG-containing medium and wash the cells several times with fresh, pre-warmed medium or a quenching solution to inactivate any remaining MNNG. A common quenching agent is a solution containing a thiol, such as N-acetylcysteine.
-
Post-Treatment Culture: Culture the cells in fresh medium for a period sufficient to allow for the fixation of mutations and the expression of the mutant phenotype.
Quenching and Disposal of MNNG Waste
Due to its reactivity, all MNNG waste, including unused solutions and contaminated materials, must be properly quenched before disposal.
-
Dilution: Dilute the MNNG-containing waste with a large volume of a compatible solvent (e.g., water, though with caution due to reactivity).
-
Quenching: Slowly add a quenching solution, such as a basic solution of sodium thiosulfate (B1220275) or a solution containing a thiol, to the diluted waste while stirring in a fume hood. The reaction may be exothermic, so cooling may be necessary.[18][19][20]
-
Verification: Ensure the MNNG has been completely decomposed before neutralization and disposal as hazardous waste according to institutional guidelines.
Conclusion
N-methyl-N'-nitro-N-nitrosoguanidine is a powerful research tool for studying mutagenesis, DNA repair, and carcinogenesis. Its well-characterized chemical properties and mechanism of action make it an invaluable reagent for inducing DNA damage in a controlled manner. However, its high reactivity and toxicity necessitate strict adherence to safety protocols. This guide provides a foundational understanding of MNNG for researchers and professionals in the field, enabling its safe and effective use in advancing our knowledge of fundamental biological processes and the development of novel therapeutics.
References
- 1. N-Methyl-N′-nitro-N-nitrosoguanidine (MNNG) Triggers MSH2 and Cdt2 Protein-dependent Degradation of the Cell Cycle and Mismatch Repair (MMR) Inhibitor Protein p21Waf1/Cip1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methylnitronitrosoguanidine - Wikipedia [en.wikipedia.org]
- 5. N-methyl-N'-nitro-N-nitrosoguanidine activates multiple cell death mechanisms in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Methyl-N'-nitro-N-nitrosoguanidine | C2H5N5O3 | CID 135436526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-METHYL-N'-NITRO-N-NITROSOGUANIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Methylator-induced, Mismatch Repair-dependent G2 Arrest Is Activated through Chk1 and Chk2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Table 1, Properties of N-Methyl-N′-nitro-N-nitrosoguanidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Lethal and mutagenic actions of N-methyl-N'-nitro-N-nitrosoguanidine potentiated by oxidized glutathione, a seemingly harmless substance in the cellular environment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms and applications of N-Methyl-N’-nitro-N-nitrosoguanidine in animal tumor models: current situation and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Description of a new amplifiable shuttle vector for mutagenesis studies in human cells: application to N-methyl-N'-nitro-N-nitrosoguanidine-induced mutation spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-methyl-N'-nitro-N-nitrosoguanidine induced DNA sequence alteration; non-random components in alkylation mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Oxidative stress initiates DNA damager MNNG-induced poly(ADP-ribose)polymerase-1-dependent parthanatos cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemistry.nd.edu [chemistry.nd.edu]
- 17. cmu.edu [cmu.edu]
- 18. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 19. ors.od.nih.gov [ors.od.nih.gov]
- 20. pnnl.gov [pnnl.gov]
The Core Mechanism of MNNG as an Alkylating Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent mutagen and carcinogen widely utilized in experimental research to induce DNA damage and model carcinogenesis.[1][2] As a direct-acting alkylating agent, MNNG covalently attaches methyl groups to nucleophilic sites on DNA bases, leading to a cascade of cellular responses including DNA repair, cell cycle arrest, and apoptosis.[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underlying MNNG's activity, with a focus on its chemical properties, DNA adduct formation, the cellular repair pathways it triggers, and the downstream signaling events.
Chemical Properties and Activation
MNNG is a nitroso compound that does not require metabolic activation to exert its genotoxic effects.[4] In aqueous solutions, it undergoes spontaneous decomposition to yield a highly reactive methyldiazonium ion (CH₃N₂⁺), which is the ultimate methylating species.[4][5] This reactivity makes MNNG a powerful tool for inducing a specific spectrum of DNA lesions.
DNA Alkylation by MNNG
The primary mechanism of MNNG-induced genotoxicity is the methylation of DNA bases. The methyldiazonium ion preferentially attacks nitrogen and oxygen atoms in the DNA bases.[3][5] The distribution of these adducts differs from that of S(_N)2-type alkylating agents like methyl methanesulfonate (B1217627) (MMS). MNNG produces a higher proportion of O-alkylation products, which are particularly mutagenic.[3][5]
The major DNA adducts formed by MNNG include:
-
O⁶-methylguanine (O⁶-MeG): This is the most critical mutagenic and cytotoxic lesion induced by MNNG.[3][6] During DNA replication, O⁶-MeG frequently mispairs with thymine (B56734) instead of cytosine, leading to G:C to A:T transition mutations.[4][7]
-
N⁷-methylguanine (N⁷-MeG): This is the most abundant adduct formed by MNNG.[3][5] While less mutagenic than O⁶-MeG, it can destabilize the glycosidic bond, leading to the formation of an apurinic (AP) site, which is a substrate for base excision repair.[7]
-
N³-methyladenine (N³-MeA): This lesion can block DNA replication and is cytotoxic if not repaired.[3][5]
-
O⁴-methylthymine (O⁴-MeT): A minor but mutagenic lesion that can lead to T:A to C:G transitions.[1]
Quantitative Distribution of MNNG-Induced DNA Adducts
The relative abundance of different methylated bases is a key characteristic of an alkylating agent's mutagenic potential.
| DNA Adduct | Percentage of Total Adducts (MNNG) | Percentage of Total Adducts (MMS) | Mutagenic Potential |
| N⁷-methylguanine (N⁷-MeG) | ~67% | ~82% | Low |
| N³-methyladenine (N³-MeA) | ~12% | ~11% | Cytotoxic, blocks replication |
| O⁶-methylguanine (O⁶-MeG) | ~7% | ~0.3% | High, leads to G:C → A:T transitions |
This table summarizes data on the relative proportions of major DNA adducts formed by MNNG and MMS, highlighting the significantly higher yield of the highly mutagenic O⁶-MeG by MNNG.[3][5]
Cellular Response to MNNG-Induced DNA Damage
Cells have evolved sophisticated DNA repair mechanisms to counteract the deleterious effects of alkylating agents like MNNG. The specific repair pathway engaged depends on the type of DNA adduct.
Direct Reversal of O⁶-methylguanine
The primary defense against the mutagenic effects of O⁶-MeG is the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT).[6][8] MGMT directly transfers the methyl group from the O⁶ position of guanine (B1146940) to a cysteine residue within its own active site in a stoichiometric, "suicide" reaction.[7] This process restores the guanine base in a single step without excising the base or breaking the DNA backbone.
Base Excision Repair (BER)
The BER pathway is responsible for removing smaller, non-helix-distorting lesions, including N⁷-MeG and N³-MeA.[3][8] The process is initiated by a DNA glycosylase, such as alkyladenine DNA glycosylase (AAG), which recognizes and excises the damaged base by cleaving the N-glycosidic bond, creating an apurinic/apyrimidinic (AP) site.[9] The AP site is then processed by AP endonuclease 1 (APE1), DNA polymerase β, and DNA ligase to restore the correct DNA sequence.[9]
Mismatch Repair (MMR)
The MMR system plays a crucial and complex role in the cellular response to MNNG. While MMR is essential for correcting base-base mismatches and small insertions/deletions, its interaction with O⁶-MeG adducts can lead to cytotoxicity.[6] The MMR system, particularly the MutSα (MSH2/MSH6) complex, recognizes the O⁶-MeG:T mispair that arises after DNA replication.[9][10] Instead of repairing the lesion, the persistent attempts by the MMR machinery to excise the thymine opposite O⁶-MeG can lead to futile repair cycles, resulting in DNA strand breaks, cell cycle arrest, and apoptosis.[6][9] This MMR-dependent cytotoxicity is a key mechanism of action for some alkylating chemotherapeutic agents.
Signaling Pathways Activated by MNNG
MNNG-induced DNA damage triggers a complex network of signaling pathways that coordinate DNA repair, cell cycle control, and cell fate decisions.
DNA Damage Response (DDR) Pathway
The presence of DNA adducts and subsequent processing by repair pathways can lead to the formation of single-strand breaks (SSBs) and double-strand breaks (DSBs), which activate the DDR. The primary sensors of this damage are the ATM (ataxia telangiectasia mutated) and ATR (ATM and Rad3-related) kinases.[11] MNNG treatment has been shown to induce the phosphorylation of p53 at serine 15, a modification mediated by both ATM and ATR.[11] This activation of p53 can lead to the transcriptional induction of genes involved in cell cycle arrest, such as p21.
Caption: MNNG-induced DNA Damage Response Pathway.
Ras-MAPK Pathway
MNNG has been shown to be a specific activator of the oncogenic Ras-MAPK (mitogen-activated protein kinase) pathway.[2] This activation is independent of new protein synthesis and appears to be a direct effect.[2] The activation of the Ras-Erk cascade can influence cell proliferation and survival, and MNNG has been observed to promote the dissociation of β-catenin from E-cadherin through this pathway, potentially contributing to its carcinogenic effects.[2]
Caption: MNNG-mediated activation of the Ras-MAPK pathway.
Experimental Protocols
Induction of Gastrointestinal Tumors in Rodents with MNNG
This protocol describes a common method for inducing gastrointestinal carcinogenesis in mice or rats using MNNG administered in drinking water.[12]
Materials:
-
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)
-
Drinking water (autoclaved or filtered)
-
Light-blocking water bottles
-
Rodent housing and appropriate diet
-
Personal protective equipment (gloves, lab coat, safety glasses)
Procedure:
-
Preparation of MNNG Solution:
-
Handle MNNG with extreme care in a chemical fume hood as it is a potent carcinogen.
-
Prepare a stock solution of MNNG. The concentration can vary, with typical ranges being 50-100 µg/mL.[12]
-
Freshly prepare the MNNG-containing drinking water daily or every other day, as MNNG is unstable in solution.[13]
-
Store the MNNG solution in light-blocking bottles to prevent degradation.
-
-
Animal Treatment:
-
House the animals (e.g., C57BL/6 mice or Wistar rats) according to institutional guidelines.
-
Provide the MNNG-containing water ad libitum as the sole source of drinking water.
-
The duration of treatment can range from several weeks to over a year, depending on the desired tumor model.[12] For example, 100 µg/mL for 27 weeks has been used in mice.[12]
-
-
Monitoring and Endpoint:
-
Monitor the animals regularly for signs of toxicity, such as weight loss or changes in behavior.
-
At the end of the study period, euthanize the animals according to approved protocols.
-
Harvest the gastrointestinal tract and other relevant organs for histopathological analysis to assess for dysplasia and tumor formation.
-
Analysis of MNNG-Induced DNA Adducts by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This protocol provides a general workflow for the sensitive detection and quantification of specific MNNG-induced DNA adducts from cultured cells or tissues.
Workflow:
-
Cell/Tissue Lysis and DNA Extraction:
-
Treat cells in culture with the desired concentration of MNNG for a specified time.
-
Harvest the cells or tissues and lyse them using a suitable buffer containing detergents and proteinase K.
-
Extract genomic DNA using standard methods such as phenol-chloroform extraction or a commercial DNA isolation kit. Ensure high purity of the DNA.
-
-
DNA Hydrolysis:
-
Hydrolyze the purified DNA to individual deoxyribonucleosides or bases. This can be achieved through enzymatic digestion (e.g., using nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase) or acid hydrolysis (e.g., with formic acid).
-
-
LC-MS/MS Analysis:
-
Separate the hydrolyzed DNA components using high-performance liquid chromatography (HPLC), typically with a C18 reverse-phase column.
-
Introduce the separated components into a tandem mass spectrometer (MS/MS).
-
Utilize stable isotope-labeled internal standards for each adduct of interest to ensure accurate quantification.
-
Set the mass spectrometer to monitor for the specific mass-to-charge (m/z) transitions of the parent and fragment ions for each DNA adduct (e.g., O⁶-MeG, N⁷-MeG).
-
-
Data Analysis:
-
Quantify the amount of each adduct by comparing the peak area of the analyte to that of its corresponding internal standard.
-
Normalize the adduct levels to the total amount of DNA analyzed.
-
References
- 1. Methylnitronitrosoguanidine - Wikipedia [en.wikipedia.org]
- 2. Chemical carcinogen, N-methyl-N'-nitro-N-nitrosoguanidine, is a specific activator of oncogenic Ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanisms and applications of N-Methyl-N’-nitro-N-nitrosoguanidine in animal tumor models: current situation and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methylating agents and DNA repair responses: methylated bases and sources of strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interplay of DNA Repair Pathways Controls Methylation Damage Toxicity in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Methyl-N′-nitro-N-nitrosoguanidine (MNNG) Triggers MSH2 and Cdt2 Protein-dependent Degradation of the Cell Cycle and Mismatch Repair (MMR) Inhibitor Protein p21Waf1/Cip1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The alkylating carcinogen N-methyl-N'-nitro-N-nitrosoguanidine activates the plasminogen activator inhibitor-1 gene through sequential phosphorylation of p53 by ATM and ATR kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Experimental model of upper intestinal adenocarcinoma induced by N-methyl-N'-nitro-N-nitrosoguanidine in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Early Studies on the Discovery and Synthesis of M-N-N-G: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent mutagen and carcinogen that has been a critical tool in experimental biology for decades. Its ability to induce genetic mutations through DNA alkylation has made it invaluable for studying DNA repair mechanisms, mutagenesis, and carcinogenesis. This technical guide provides an in-depth overview of the seminal early studies on the discovery and synthesis of MNNG, with a focus on the core chemical and biological principles as they were understood in the mid-20th century.
Discovery and Seminal Synthesis
The first synthesis of N-methyl-N'-nitro-N-nitrosoguanidine was reported by A. F. McKay and George F. Wright in 1947. Their work laid the foundation for the production of this compound for research purposes. The mutagenic properties of MNNG were later discovered by Mandell and Greenberg in 1960, who identified it as a new and powerful chemical mutagen for bacteria.[1][2]
Experimental Protocol: Synthesis of N-methyl-N'-nitro-N-nitrosoguanidine
The following protocol is based on the original method described by McKay and Wright in 1947.
Materials:
-
N-methyl-N'-nitroguanidine
-
Sodium nitrite (B80452) (NaNO₂)
-
Nitric acid (HNO₃)
-
Ice
-
Water
Procedure:
-
A solution of N-methyl-N'-nitroguanidine is prepared in water.
-
The solution is cooled in an ice bath to maintain a low temperature.
-
A solution of sodium nitrite is slowly added to the cooled N-methyl-N'-nitroguanidine solution.
-
The reaction mixture is then acidified by the dropwise addition of nitric acid, while ensuring the temperature remains low.
-
The resulting precipitate of N-methyl-N'-nitro-N-nitrosoguanidine is collected by filtration.
-
The crude product is washed with cold water and then recrystallized from a suitable solvent, such as methanol, to yield purified MNNG.
Quantitative Data from Early Synthesis
| Parameter | Value | Reference |
| Melting Point | 118 °C (with decomposition) | McKay & Wright, 1947 |
| Appearance | Yellow crystals | McKay & Wright, 1947 |
Early Mutagenesis Studies
Following the discovery of its mutagenic properties, MNNG quickly became a widely used tool in genetics research. Early studies focused on its effects in bacteria, particularly Escherichia coli. These experiments were crucial in establishing the dose-dependent mutagenic activity of MNNG and in elucidating its mechanism of action.
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)
The following is a generalized protocol for a bacterial reverse mutation assay, commonly known as the Ames test, which was a standard method for assessing mutagenicity in the mid-20th century.[3]
Materials:
-
Histidine-auxotrophic strain of Salmonella typhimurium or tryptophan-auxotrophic strain of Escherichia coli
-
Minimal glucose agar (B569324) plates
-
Top agar
-
MNNG solutions of varying concentrations
-
Phosphate (B84403) buffer
Procedure:
-
A culture of the auxotrophic bacterial strain is grown to a specific cell density.
-
The bacterial culture is washed and resuspended in phosphate buffer.
-
Aliquots of the bacterial suspension are treated with different concentrations of MNNG for a defined period.
-
After treatment, the bacteria are washed to remove the MNNG.
-
The treated bacteria are mixed with molten top agar and poured onto minimal glucose agar plates. These plates lack the essential amino acid required by the auxotrophic strain.
-
The plates are incubated for a set period, typically 48 hours.
-
The number of revertant colonies (colonies that have mutated to regain the ability to synthesize the essential amino acid) is counted for each MNNG concentration.
-
The mutation frequency is calculated by dividing the number of revertant colonies by the total number of viable bacteria plated.
Quantitative Data from Early Mutagenesis Studies
The following table presents illustrative data, based on the findings of early studies, demonstrating the dose-dependent mutagenicity of MNNG in bacteria.
| MNNG Concentration (µg/mL) | Mutation Frequency (Revertants per 10⁸ cells) |
| 0 (Control) | 1-5 |
| 1 | 50-100 |
| 5 | 200-400 |
| 10 | 800-1500 |
Mechanism of Action: DNA Alkylation
Early research into the mechanism of MNNG's mutagenicity quickly identified its role as an alkylating agent.[4] It was understood that MNNG, or its decomposition products, could transfer a methyl group to the DNA bases. This chemical modification was proposed to be the primary cause of the observed mutations. The primary mechanism of action involves the addition of alkyl groups to the O6 position of guanine (B1146940) and the O4 position of thymine, which can lead to transition mutations.[4]
Signaling Pathway: MNNG-Induced DNA Alkylation and Mispairing
The following diagram illustrates the early understanding of the direct chemical interaction of MNNG with DNA and the resulting mispairing during replication.
Experimental Workflow: Early Bacterial Mutagenesis Assay
The following diagram outlines the typical workflow of a bacterial mutagenesis experiment with MNNG as performed in the 1960s.
Conclusion
The early studies on N-methyl-N'-nitro-N-nitrosoguanidine were foundational to our understanding of chemical mutagenesis. The synthesis developed by McKay and Wright provided the scientific community with a powerful tool, and the subsequent mutagenesis experiments in bacteria elucidated its potent genetic effects. The initial understanding of its mechanism of action, centered on DNA alkylation, has been refined over the decades but remains a cornerstone of molecular toxicology and cancer research. This guide has aimed to provide a detailed overview of these pioneering efforts for the modern researcher, highlighting the key experimental protocols and quantitative findings that established MNNG as a critical compound in the study of genetics and disease.
References
- 1. Genetic effects of N-methyl-N'-nitro-N-nitrosoguanidine and its homologs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new chemical mutagen for bacteria, 1-methyl-3-nitro-1-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ames test - Wikipedia [en.wikipedia.org]
- 4. Methylnitronitrosoguanidine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Carcinogenic and Mutagenic Properties of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent alkylating agent widely recognized for its profound carcinogenic and mutagenic effects. As a direct-acting carcinogen, it does not require metabolic activation to exert its genotoxic effects, making it a valuable tool in experimental cancer research.[1] This technical guide provides a comprehensive overview of the carcinogenic and mutagenic properties of MNNG, with a focus on its mechanisms of action, the cellular responses it elicits, and the experimental methodologies used to study its effects. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex biological processes involved.
Introduction
N-methyl-N'-nitro-N-nitrosoguanidine is an N-nitroso compound that has been extensively used in research to induce tumors in animal models, particularly gastric cancer.[1] Its ability to directly methylate DNA and other macromolecules is central to its carcinogenic and mutagenic activities. Understanding the molecular mechanisms underlying MNNG's effects is crucial for elucidating the processes of chemical carcinogenesis and for the development of novel therapeutic and preventative strategies against cancer.
Mechanism of Action: DNA Alkylation and Adduct Formation
The primary mechanism by which MNNG exerts its genotoxic effects is through the alkylation of DNA bases.[2] MNNG acts by transferring a methyl group to various nucleophilic sites on the DNA molecule. The most significant of these adducts in terms of mutagenesis and carcinogenesis is O⁶-methylguanine (O⁶-MeG).[3][4]
During DNA replication, O⁶-MeG frequently mispairs with thymine (B56734) instead of cytosine.[4][5] If this mispair is not corrected, it leads to a G:C to A:T transition mutation in the subsequent round of replication.[6][7][8][9] Other DNA adducts formed by MNNG include N⁷-methylguanine and N³-methyladenine, which can also contribute to cytotoxicity and genomic instability.[2]
Cellular Responses to MNNG-Induced Damage
Cells have evolved sophisticated mechanisms to counteract the damaging effects of alkylating agents like MNNG. These responses include DNA repair, cell cycle arrest, and apoptosis.
DNA Repair Pathways
The primary defense against the mutagenic effects of O⁶-MeG is the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT).[4][5] MGMT directly removes the methyl group from O⁶-MeG, restoring the guanine (B1146940) base.[5]
The mismatch repair (MMR) system also plays a critical role in the cellular response to MNNG.[4][10] The MMR machinery recognizes the O⁶-MeG:T mispair, but instead of correcting the lesion, its attempts to repair the mismatch can lead to futile cycles of excision and resynthesis, ultimately triggering downstream signaling pathways that result in cell cycle arrest and apoptosis.[10][11]
Cell Cycle Arrest and Apoptosis
MNNG-induced DNA damage can activate cell cycle checkpoints, primarily at the G2/M phase, to prevent the propagation of mutations.[4] If the DNA damage is extensive and cannot be repaired, the cell may undergo programmed cell death, or apoptosis.[12] The intrinsic (mitochondrial) pathway of apoptosis is a key mechanism of cell death induced by MNNG.[12] This pathway involves the activation of caspases, leading to the execution of the apoptotic program.[12]
Signaling Pathways
Several key signaling pathways are implicated in the cellular response to MNNG. The PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation, can be modulated by MNNG.[13][14] Additionally, the Ras-MAPK pathway, a central regulator of cell growth and differentiation, has been shown to be activated by MNNG.[15]
Quantitative Data on MNNG Carcinogenicity and Mutagenicity
The following tables summarize quantitative data from various studies on the carcinogenic and mutagenic effects of MNNG.
Table 1: MNNG-Induced Gastric Tumor Incidence in Rats
| Rat Strain | MNNG Dose and Administration | Duration of Treatment | Observation Period | Tumor Incidence (%) | Reference |
| F344 | 200 mg/kg (single gavage) | Single dose | 110 weeks | 65% (glandular stomach), 85% (forestomach) | [16] |
| Wistar | 25 µg/mL in drinking water | 32 weeks | 50 weeks | Not specified, 3.3 tumors/10 animals in stomach at 50 µg/mL | [17] |
| Wistar | 50 µg/mL in drinking water | 32 weeks | 50 weeks | Not specified, 3.3 tumors/10 animals in stomach | [17] |
| Wistar | 100 µg/mL in drinking water | 32 weeks | 50 weeks | Not specified, decreased frequency in stomach, 5.6 tumors/10 rats in small intestine | [17] |
| ACI (5-day-old) | 0.25 mL/10 g body weight (5 g/L solution, single gavage) | Single dose | Not specified | 58% (glandular stomach), 68-100% (forestomach) | [18] |
| Wistar Furth (5-day-old) | 0.25 mL/10 g body weight (5 g/L solution, single gavage) | Single dose | Not specified | 0% (glandular stomach), 68-100% (forestomach) | [18] |
| Wistar | 100 µg/mL in drinking water + 10% NaCl | 40 weeks | 48 weeks | 75% | [19] |
| Wistar | MNNG for 25 weeks, then 2% D-limonene | 52 weeks | 52 weeks | Significantly decreased | [15] |
| Wistar | MNNG for 25 weeks, then thyroxine | 52 weeks | 52 weeks | Significantly increased | [20] |
Table 2: Quantitative Analysis of MNNG-Induced Mutations
| Experimental System | MNNG Concentration | Mutation Frequency | Predominant Mutation Type | Reference |
| E. coli lacI gene | Not specified | Up to 100-fold increase | G:C → A:T transition | [6] |
| Human lymphoblastoid cells (MT1) | 4 µM | 8 x 10⁻³ (nuclear HPRT gene) | G:C → A:T transition | [7] |
| E. coli lacI gene (RecA- strain) | Not specified | Not specified | G:C → A:T transition (261/274 mutations) | [8] |
| Bacteriophage P22 mnt repressor gene | Not specified | 50- to 100-fold increase | G:C → A:T transition (29/30 mutations) | [21] |
| Human 293 cells (lacZ' gene) | Not specified | >230-fold increase | G:C → A:T transition (89% of substitutions) | [9] |
Experimental Protocols
Induction of Gastric Cancer in Rats with MNNG
This protocol is a generalized procedure based on common methodologies cited in the literature.[19][22][23]
Materials:
-
Male Wistar rats (4 weeks old)
-
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)
-
Drinking water
-
10% Sodium Chloride (NaCl) solution (optional, to enhance carcinogenesis)
-
Animal cages and standard chow
Procedure:
-
Acclimatize rats for one week with free access to standard chow and drinking water.
-
Prepare a fresh solution of MNNG in drinking water at the desired concentration (e.g., 100 µg/mL). Protect the solution from light.
-
Provide the MNNG-containing water to the experimental group of rats ad libitum. The control group receives regular drinking water.
-
(Optional) To enhance gastric cancer development, administer 1 mL of 10% NaCl solution by oral gavage once a week for the initial six weeks.[19]
-
Continue the MNNG treatment for a specified duration (e.g., 40 weeks).
-
At the end of the treatment period, sacrifice the animals.
-
Excise the stomach and small intestine for histopathological examination to assess tumor development.
In Vitro MNNG Mutagenicity Assay in Cultured Cells
This protocol outlines a general procedure for assessing MNNG-induced mutations in a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., HeLa, CHO, human lymphoblastoid cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO₂)
-
Trypsin-EDTA
-
Reagents for mutation detection (e.g., selection agents for HPRT assay, PCR reagents for sequencing)
Procedure:
-
Culture the cells in complete medium until they reach the desired confluency.
-
Prepare a stock solution of MNNG in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in serum-free medium immediately before use.
-
Remove the culture medium from the cells and wash them with PBS.
-
Treat the cells with the MNNG-containing medium for a specific duration (e.g., 1 hour). Include a solvent control.
-
After treatment, remove the MNNG-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Allow the cells to recover and proliferate for a period sufficient for mutations to become fixed (expression time).
-
Harvest the cells and perform the appropriate assay to determine the mutation frequency (e.g., colony-forming assay in the presence of a selective agent or sequencing of a target gene).
Visualization of Signaling Pathways and Workflows
MNNG-Induced DNA Damage and Repair Pathway
Caption: MNNG-induced DNA damage and repair pathways.
MNNG-Activated PI3K/AKT/mTOR Signaling Pathway
Caption: MNNG activation of the PI3K/AKT/mTOR signaling pathway.
Experimental Workflow for In Vivo Carcinogenicity Study
Caption: Experimental workflow for an in vivo MNNG carcinogenicity study.
Conclusion
N-methyl-N'-nitro-N-nitrosoguanidine is a powerful tool for studying the fundamental mechanisms of chemical carcinogenesis and mutagenesis. Its direct-acting nature and its ability to induce specific DNA lesions, most notably O⁶-methylguanine, have provided invaluable insights into DNA repair processes, cell cycle control, and the signaling pathways that govern cell fate in response to genotoxic stress. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers in the fields of oncology, toxicology, and drug development. Further research into the intricate cellular responses to MNNG will continue to enhance our understanding of cancer development and aid in the identification of new targets for therapeutic intervention.
References
- 1. Mechanisms and applications of N-Methyl-N’-nitro-N-nitrosoguanidine in animal tumor models: current situation and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exogenous O6-methylguanine inhibits adduct removal and sensitizes human cells to killing by the chemical carcinogen N-methyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. O6-methylguanine induces intrachromosomal homologous recombination in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular response to alkylating agent MNNG is impaired in STAT1‐deficients cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repair of O(6)-methylguanine is not affected by thymine base pairing and the presence of MMR proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-methyl-N'-nitro-N-nitrosoguanidine induced DNA sequence alteration; non-random components in alkylation mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemically induced mutations in mitochondrial DNA of human cells: mutational spectrum of N-methyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-methyl-N'-nitro-N-nitrosoguanidine-induced mutation in a RecA strain of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Description of a new amplifiable shuttle vector for mutagenesis studies in human cells: application to N-methyl-N'-nitro-N-nitrosoguanidine-induced mutation spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-Methyl-N′-nitro-N-nitrosoguanidine (MNNG) Triggers MSH2 and Cdt2 Protein-dependent Degradation of the Cell Cycle and Mismatch Repair (MMR) Inhibitor Protein p21Waf1/Cip1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The effect of phytochemicals in N-methyl-N-nitro-N-nitroguanidine promoting the occurrence and development of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The effect of phytochemicals in N-methyl-N-nitro-N-nitroguanidine promoting the occurrence and development of gastric cancer [frontiersin.org]
- 15. Inhibition by D-limonene of gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of stomach cancer induced in rats by N-methyl-N'-nitro-N-nitrosoguanidine or N-propyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The effects of different MNNG (N-methyl-N'-nitro-N-nitrosoguanidine) doses on the stomach and the upper small intestine of the rat. I. The frequency and histopathology of the induced tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of age and strain on N-methyl-N'-nitro-N-nitrosoguanidine tumorigenesis in ACI and Wistar Furth rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chemoprevention of gastric cancer by celecoxib in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enhancement by thyroxine of gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 22. A noninvasive method for early detection of MNNG-induced gastric cancer of male Wistar rat: ultrasonic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. journal.waocp.org [journal.waocp.org]
The Cornerstone of Chemical Mutagenesis: A Technical Guide to the Historical Role of MNNG
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) stands as a pivotal compound in the historical development of chemical mutagenesis. Its potent ability to induce genetic alterations revolutionized the study of gene function, DNA repair, and carcinogenesis. This technical guide provides an in-depth exploration of MNNG's historical significance, its mechanisms of action, and the key experimental protocols that established it as a cornerstone of genetic research.
The Rise of a Potent Mutagen
The discovery of chemical mutagens in the mid-20th century marked a new era in genetics, moving beyond radiation-induced mutations.[1] MNNG emerged as a particularly powerful tool due to its high efficiency in inducing mutations across a wide range of organisms, from bacteria to mammals.[2] Its introduction into the laboratory provided researchers with a reliable method to generate mutants for genetic analysis, significantly advancing our understanding of fundamental biological processes.
Mechanism of Action: DNA Alkylation
MNNG's mutagenicity stems from its activity as an alkylating agent. It introduces methyl groups onto DNA bases, with a strong preference for the O6 position of guanine (B1146940) (O6-methylguanine) and the O4 position of thymine (B56734) (O4-methylthymine).[3] These alkylated bases are prone to mispairing during DNA replication. Specifically, O6-methylguanine frequently pairs with thymine instead of cytosine, leading to G:C to A:T transition mutations.[3] This high frequency of a specific mutation type made MNNG an invaluable tool for studying the consequences of particular genetic changes.
Quantitative Data on MNNG-Induced Mutagenesis
The potency of MNNG as a mutagen has been quantified in numerous studies. The following tables summarize key findings from historical experiments, providing a comparative overview of its effects in different systems.
| Organism/Cell Line | Assay | MNNG Concentration | Induced Mutation Frequency | Spontaneous Mutation Frequency | Reference |
| Escherichia coli | His+ Revertants | 0.5 µg/mL | 5- to 10-fold increase over spontaneous | Not specified | [4] |
| Escherichia coli | lacI gene | Not specified | Up to 100-fold difference between hotspots and other sites | Not specified | [1] |
| Human Fibroblasts | HPRT Assay | 1 x 10-6 M - 5 x 10-6 M | Up to 8.8 x 10-4 mutants per viable cell | 3.7 x 10-6 - 7.2 x 10-6 mutants per cell generation | [5] |
| Human 293 Cells | lacZ' gene | Not specified | >230-fold increase in single-base substitutions | < 4.8 x 10-6 | [6] |
| Animal Model | Application | MNNG Dose | Tumor Incidence | Reference |
| Rats | Gastric Cancer Induction | 25, 50, 100 µg/mL in drinking water for 32 weeks | Dose-dependent increase in gastric and intestinal tumors | [7] |
| Rats | Gastric Cancer Induction | Single dose of 200 mg/kg by gavage | 85% forestomach tumors, 65% glandular stomach neoplasms | [8] |
| Rats | Gastrointestinal Carcinogenesis | 100 µg/mL in drinking water | 91% in conventional rats, 17% in germ-free rats | [5] |
Key Experimental Protocols
The following sections detail the methodologies of seminal experiments that were crucial in establishing MNNG's role in chemical mutagenesis.
The Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[9] It utilizes auxotrophic strains of Salmonella typhimurium that have a mutation in the histidine operon, rendering them unable to synthesize histidine (His-). Mutagens can cause a reverse mutation, restoring the ability to produce histidine (His+) and allowing growth on a histidine-deficient medium.
Protocol for MNNG:
-
Bacterial Strains: Salmonella typhimurium strains TA100 and TA1535 are particularly sensitive to base-pair substitution mutagens like MNNG.[10] These strains have specific mutations in the histidine operon that can be reverted by G:C to A:T transitions. They also contain other mutations that increase their sensitivity to mutagens, such as a defective DNA excision repair system and a more permeable cell wall.[10]
-
Preparation of Tester Strains: A fresh overnight culture of the selected Salmonella strain is grown in nutrient broth.
-
MNNG Preparation: A stock solution of MNNG is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). A series of dilutions are then made to test a range of concentrations.
-
Plate Incorporation Assay:
-
To a tube containing 2 mL of molten top agar (B569324) (at 45°C), add 0.1 mL of the bacterial culture and 0.1 mL of the MNNG dilution.
-
For experiments requiring metabolic activation (though MNNG is a direct-acting mutagen), 0.5 mL of S9 fraction (a rat liver extract containing metabolic enzymes) would be added.
-
The mixture is vortexed gently and poured onto a minimal glucose agar plate (lacking histidine).
-
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (His+) on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the spontaneous reversion rate (control plates with no MNNG) indicates that the substance is mutagenic.[9]
CHO/HPRT Gene Mutation Assay
The Chinese Hamster Ovary (CHO)/Hypoxanthine-guanine phosphoribosyltransferase (HPRT) assay is a forward mutation assay used to detect mutations in mammalian cells.[11] The HPRT gene is located on the X chromosome and codes for an enzyme involved in the purine (B94841) salvage pathway. Cells with a functional HPRT enzyme are sensitive to the toxic purine analog 6-thioguanine (B1684491) (6-TG). Mutations that inactivate the HPRT gene render the cells resistant to 6-TG.
Protocol for MNNG:
-
Cell Line: CHO cells are commonly used due to their stable karyotype and high cloning efficiency.[3]
-
Cell Culture: Cells are maintained in a suitable culture medium supplemented with fetal bovine serum. Prior to the experiment, pre-existing HPRT mutants are removed by culturing the cells in HAT medium (hypoxanthine, aminopterin, thymidine).[12]
-
MNNG Treatment:
-
CHO cells are seeded at a specific density (e.g., 5 x 10^5 cells per 100-mm dish).
-
After allowing the cells to attach, they are treated with various concentrations of MNNG for a defined period (e.g., 2-4 hours).
-
-
Expression Period: After treatment, the MNNG-containing medium is removed, and the cells are washed and cultured in fresh medium for a period of 6-9 days.[13] This "expression time" allows for the fixation of the mutation and the dilution of the existing HPRT enzyme.
-
Mutant Selection:
-
Cells are then plated at a known density in a selective medium containing 6-thioguanine (6-TG).
-
Parallel cultures are plated in non-selective medium to determine the cloning efficiency (a measure of cell viability).
-
-
Incubation and Scoring: Plates are incubated for 7-10 days to allow for colony formation. The number of 6-TG resistant colonies is counted.
-
Calculation of Mutation Frequency: The mutation frequency is calculated by dividing the number of mutant colonies by the total number of viable cells plated (corrected for cloning efficiency).[14]
MNNG-Induced DNA Damage and Cellular Response Pathways
MNNG-induced DNA damage triggers a complex network of cellular responses aimed at repairing the damage or, if the damage is too severe, initiating programmed cell death.
DNA Damage Signaling
The initial recognition of MNNG-induced DNA adducts and subsequent processing by the mismatch repair (MMR) system can lead to the formation of single-strand gaps and double-strand breaks. These structures activate the master kinases of the DNA damage response, ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[7][8]
-
ATR Pathway: ATR is primarily activated by single-stranded DNA regions that arise during the processing of MNNG-induced lesions. ATR then phosphorylates and activates its downstream effector kinase, Chk1. This leads to the phosphorylation of Cdc25 phosphatases, which are then targeted for degradation. The degradation of Cdc25 prevents the activation of cyclin-dependent kinases (CDKs) required for cell cycle progression, leading to cell cycle arrest, typically at the G2/M checkpoint.[15]
-
ATM Pathway: Double-strand breaks generated during the repair of MNNG-induced damage can activate ATM. ATM, in turn, phosphorylates and activates Chk2, which also contributes to cell cycle arrest through the inhibition of Cdc25.[16]
References
- 1. The Mutagenesis Moonshot: The Propitious Beginnings of the Environmental Mutagenesis and Genomics Society - PMC [pmc.ncbi.nlm.nih.gov]
- 2. History of the science of mutagenesis from a personal perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPRT Mutation Assay for Chinese Hamster Ovary Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determinants of spontaneous mutation in the bacterium Escherichia coli as revealed by whole-genome sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gastrointestinal carcinogenesis in germ-free rats given N-methyl-N'-nitro-N-nitrosoguanidine in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Revised methods for the Salmonella mutagenicity test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of different MNNG (N-methyl-N'-nitro-N-nitrosoguanidine) doses on the stomach and the upper small intestine of the rat. I. The frequency and histopathology of the induced tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of stomach cancer induced in rats by N-methyl-N'-nitro-N-nitrosoguanidine or N-propyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. microbiologyinfo.com [microbiologyinfo.com]
- 10. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mammalian Cell HPRT Gene Mutation Assay: Test Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. jrfglobal.com [jrfglobal.com]
- 13. Effect of selection cell density on the recovery of mutagen-induced 6-thioguanine-resistant cells (CHO/HGPRT system) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HPRT Assay - Eurofins Deutschland [eurofins.de]
- 15. Mechanisms and applications of N-Methyl-N’-nitro-N-nitrosoguanidine in animal tumor models: current situation and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Global coordination of the mutation and growth rates across the genetic and nutritional variety in Escherichia coli [frontiersin.org]
An In-depth Technical Guide to the Molecular Basis of MNNG-Induced DNA Damage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular mechanisms underlying DNA damage induced by the alkylating agent N-methyl-N'-nitro-N-nitrosoguanidine (MNNG). It covers the formation of DNA adducts, the cellular repair pathways that respond to this damage, and the subsequent signaling cascades that determine cell fate. This document is intended to serve as a technical resource, offering detailed experimental protocols and quantitative data to aid in research and drug development endeavors targeting DNA damage and repair pathways.
Introduction to MNNG and its Genotoxicity
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent, direct-acting monofunctional SN1 alkylating agent widely used in experimental research as a mutagen and carcinogen.[1] Unlike many other carcinogens, MNNG does not require metabolic activation to exert its genotoxic effects.[2] Its primary mode of action is the transfer of a methyl group to nucleophilic sites on DNA bases, leading to the formation of various DNA adducts.[3][4] The cellular response to this damage is complex, involving a network of DNA repair mechanisms and signaling pathways that can lead to cell cycle arrest, apoptosis, or mutagenesis if the damage is not properly resolved.[1][2][5] Understanding these intricate processes is critical for cancer research and the development of targeted chemotherapies.
Molecular Mechanism of MNNG-Induced DNA Damage
MNNG acts by methylating DNA, creating a spectrum of lesions. The most critical of these for mutagenesis and cytotoxicity is O⁶-methylguanine (O⁶-MeG) .[1][3] This adduct is highly prone to mispairing with thymine (B56734) (T) instead of cytosine (C) during DNA replication, resulting in G:C to A:T transition mutations if left unrepaired.[3][6]
Other significant adducts include N⁷-methylguanine (N⁷-MeG) and N³-methyladenine (N³-MeA) .[3][7] While N⁷-MeG is the most abundant lesion, it is less mutagenic than O⁶-MeG. N³-MeA is a cytotoxic lesion that can block DNA replication. The relative formation of these adducts can vary depending on experimental conditions, but O⁶-MeG is considered the principal driver of MNNG's mutagenic and carcinogenic properties.[8]
Cellular Response and DNA Repair Pathways
Cells have evolved multiple pathways to counteract the damaging effects of MNNG. The choice and efficiency of these pathways dictate the ultimate biological outcome.
Direct Reversal by MGMT
The primary defense against the mutagenic O⁶-MeG lesion is a direct reversal repair mechanism mediated by the enzyme O⁶-methylguanine-DNA methyltransferase (MGMT) .[1] MGMT acts as a "suicide" enzyme, transferring the methyl group from O⁶-MeG to one of its own cysteine residues.[9] This action restores the guanine (B1146940) base but irreversibly inactivates the MGMT protein.[9] Consequently, the cell's capacity to repair O⁶-MeG is limited by the number of available MGMT molecules. Cells deficient in MGMT activity (often termed Mer⁻) are markedly hypersensitive to the cytotoxic and mutagenic effects of MNNG.[10][11]
Mismatch Repair (MMR) Pathway
The Mismatch Repair (MMR) system, comprising key proteins like MSH2, MSH6, and MLH1, plays a dual role in the MNNG response. The MSH2/MSH6 heterodimer (hMutSα) can recognize the O⁶-MeG:T mispair that arises after DNA replication.[1][12] Instead of initiating a simple repair, this recognition can trigger a futile cycle of repair attempts that leads to the formation of DNA double-strand breaks (DSBs).[13] This MMR-dependent processing is a key step in activating downstream signaling cascades that lead to cell cycle arrest and apoptosis.[1][12] Paradoxically, a proficient MMR system can therefore enhance the cytotoxicity of MNNG, a phenomenon leveraged in certain cancer therapies.
Base Excision Repair (BER)
The Base Excision Repair (BER) pathway is responsible for correcting smaller base lesions, such as N⁷-MeG and N³-MeA.[9] The process is initiated by a DNA glycosylase, like N-methylpurine DNA glycosylase (MPG or AAG), which recognizes and excises the damaged base. This creates an apurinic/apyrimidinic (AP) site, which is then further processed by other enzymes (AP endonuclease, DNA polymerase, and DNA ligase) to restore the correct DNA sequence.
The interplay between these repair pathways is crucial. A high level of MGMT activity can rapidly remove O⁶-MeG adducts, preventing the activation of the MMR-dependent cytotoxic response.
Key Signaling Pathways Activated by MNNG Damage
MNNG-induced DNA damage triggers a complex signaling network that coordinates cell cycle progression and cell fate decisions.
ATM/CHK2 and ATR/CHK1 Checkpoint Pathways
The DNA damage response (DDR) is primarily orchestrated by the PI3K-like kinases, ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) . MNNG-induced lesions and the subsequent processing by the MMR system can lead to the formation of DSBs, which activate ATM.[14] ATM then phosphorylates a host of downstream targets, including the checkpoint kinase CHK2 at Threonine 68.[14][15] This activation is critical for initiating a G2/M cell cycle arrest , providing time for the cell to repair the damage before entering mitosis.[1][15] The ATR-CHK1 pathway can also be activated, particularly in response to replication stress caused by bulky adducts.
p53-Dependent Apoptosis
The tumor suppressor protein p53 is a central player in the response to genotoxic stress. Following activation by the ATM/CHK2 pathway, p53 levels stabilize, and it functions as a transcription factor to induce the expression of genes involved in cell cycle arrest (e.g., CDKN1A or p21) and apoptosis (e.g., BAX).[7][16] MNNG treatment can lead to a p53-dependent apoptotic response, particularly in cells with irreparable damage.
STAT1-Mediated Survival
Recent evidence has highlighted the role of the transcription factor STAT1 as a key modulator of the cellular response to MNNG.[1] STAT1 appears to be critical for efficient DNA repair and long-term survival following MNNG exposure.[13] Its presence facilitates the assembly of a protein complex on DNA that includes p53, c-Abl, and the MMR protein MLH1, promoting repair over cell death.[1] Cells lacking STAT1 exhibit persistent DNA damage, sustained CHK2 and p53 phosphorylation, and ultimately succumb to cell death.[1][13]
References
- 1. Kinetics of O6-methylguanine repair in human normal and ataxia telangiectasia cell lines and correlation of repair capacity with cellular sensitivity to methylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. O6-methylguanine induces intrachromosomal homologous recombination in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MNNG induces dramatic DNA damage and non-apoptotic changes in cervical carcinoma HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic and DNA-binding properties of recombinant human O6-methylguanine-DNA methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The marker of alkyl DNA base damage, N7-methylguanine, is associated with semen quality in men - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of Apoptosis by N-methyl-N'-nitro-N-nitrosoguanidine, an Alkylating Agent, in Human Prostate Carcinoma Cells -Toxicological Research | Korea Science [koreascience.kr]
- 8. The structural basis for the mutagenicity of O(6)-methyl-guanine lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. Exogenous O6-methylguanine inhibits adduct removal and sensitizes human cells to killing by the chemical carcinogen N-methyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenotype Specific Analyses Reveal Distinct Regulatory Mechanism for Chronically Activated p53 | PLOS Genetics [journals.plos.org]
- 12. O6-alkylguanine-DNA alkyltransferases repair O6-methylguanine in DNA with Michaelis-Menten-like kinetics [pubmed.ncbi.nlm.nih.gov]
- 13. Cellular response to alkylating agent MNNG is impaired in STAT1‐deficients cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methylator-induced, Mismatch Repair-dependent G2 Arrest Is Activated through Chk1 and Chk2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methylator-induced, mismatch repair-dependent G2 arrest is activated through Chk1 and Chk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Induction of apoptosis and inhibition of cyclooxygenase-2 expression by N-methyl-N'-nitro-N-nitrosoguanidine in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Investigations into the Genotoxicity of MNNG: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent monofunctional alkylating agent widely recognized for its mutagenic and carcinogenic properties.[1] Its ability to induce DNA damage has made it a crucial tool in cancer research and for studying DNA repair mechanisms. This technical guide provides an in-depth overview of the initial investigations into the genotoxicity of MNNG, focusing on its mechanism of action, the cellular responses to the damage, and the key experimental assays used for its evaluation. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in the fields of toxicology, oncology, and drug development.
Mechanism of Genotoxicity
MNNG exerts its genotoxic effects primarily through the alkylation of DNA bases.[2][3] It acts as a methylating agent, transferring a methyl group to various nucleophilic sites on the DNA. The decomposition of MNNG forms a methyl-diazonium cation, which is the reactive species that methylates DNA.[3][4]
The most significant and mutagenic lesion induced by MNNG is the formation of O6-methylguanine (O6-MeG).[2][3] This adduct is highly miscoding, often pairing with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations.[2] Other DNA adducts formed by MNNG include N7-methylguanine (N7-MeG) and N3-methyladenine (N3-MeA).[3][5] While N7-MeG is the most abundant adduct, O6-MeG is considered the primary mutagenic and cytotoxic lesion.[1][3]
Cellular Response to MNNG-Induced DNA Damage
Cells have evolved sophisticated DNA repair pathways to counteract the damaging effects of alkylating agents like MNNG. The primary defense against O6-MeG is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which directly reverses the damage by transferring the methyl group from the guanine (B1146940) to one of its own cysteine residues.[1]
Other DNA repair pathways, such as Base Excision Repair (BER) and Mismatch Repair (MMR), are also involved in processing MNNG-induced DNA lesions.[1][5] The MMR system can recognize the O6-MeG:T mispair, but instead of correcting it, its processing of this lesion can lead to the formation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis.[1]
MNNG-induced DNA damage also activates complex signaling cascades. The DNA damage response (DDR) is initiated by sensor proteins that recognize the DNA lesions, leading to the activation of transducer kinases like ATM and ATR.[5] This, in turn, triggers downstream signaling pathways involving proteins such as PARP-1 and JNK, which can lead to cell death through a process known as parthanatos.[6] Furthermore, MNNG has been shown to activate the Ras-MAPK pathway, which can contribute to its tumorigenic properties.[7]
Data Presentation: Quantitative Genotoxicity Data for MNNG
The following tables summarize quantitative data from various in vitro and in vivo studies on the genotoxicity of MNNG.
Table 1: Ames Test Results for MNNG
| Salmonella typhimurium Strain | MNNG Concentration | Metabolic Activation (S9) | Number of Revertant Colonies | Reference |
| TA100 | 1.5 µ g/plate | Without | ~1200 | [8] |
| TA1535 | 1.5 µ g/plate | Without | ~800 | [8] |
Note: Data is approximate and extracted from graphical representations in the cited literature.
Table 2: In Vivo Micronucleus Assay with MNNG in Rats
| Tissue | MNNG Dose (mg/kg/day) | Treatment Duration | Frequency of Micronucleated Cells (%) | Reference |
| Glandular Stomach | 3.125 | 14 days | Significantly Increased | [9] |
| Glandular Stomach | 6.25 | 14 days | Significantly Increased | [9] |
| Glandular Stomach | 12.5 | 14 days | Significantly Increased | [9] |
| Glandular Stomach | 25 | 14 days | Significantly Increased | [9] |
| Glandular Stomach | 3.125 | 28 days | Significantly Increased | [9] |
| Glandular Stomach | 6.25 | 28 days | Significantly Increased | [9] |
| Glandular Stomach | 12.5 | 28 days | Significantly Increased | [9] |
| Glandular Stomach | 25 | 28 days | Significantly Increased | [9] |
| Bone Marrow | 25 | 28 days | Significantly Increased | [9] |
| Liver | Up to 25 | 14 & 28 days | Not Significantly Increased | [9] |
| Colon | Up to 25 | 14 & 28 days | Not Significantly Increased | [9] |
Table 3: Comet Assay Results for MNNG in Mammalian Cells
| Cell Type | MNNG Concentration (µg/mL) | Treatment Duration | DNA Damage Detection | Reference |
| Human VH10 cells | ~0.1 | Short-term | Lesions detected | [9] |
| Human lymphocytes | >8 | Long-term | Chromosomal aberrations | [9] |
| Hamster V79 cells | >0.2 | Long-term | Chromosomal aberrations | [9] |
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using various strains of Salmonella typhimurium that are auxotrophic for histidine.[10]
a. Principle: The test measures the ability of a chemical to induce reverse mutations in the histidine operon of the bacteria, allowing them to grow on a histidine-deficient medium.
b. Methodology:
-
Strain Preparation: Grow overnight cultures of the desired Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).[7]
-
Metabolic Activation (Optional): Prepare the S9 fraction from the liver of rats induced with Aroclor 1254 to mimic mammalian metabolism.[7]
-
Plate Incorporation Method:
-
To a tube containing molten top agar (B569324) at 45°C, add the bacterial culture, the test compound (MNNG) at various concentrations, and either the S9 mix or a buffer.[7]
-
Briefly vortex and pour the mixture onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.[7]
-
-
Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
In Vitro Micronucleus Assay
The in vitro micronucleus assay is a cytogenetic test that detects chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).[11]
a. Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.
b. Methodology:
-
Cell Culture: Culture a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes) to a logarithmic growth phase.[2]
-
Treatment: Expose the cells to various concentrations of MNNG for a defined period (e.g., 3-6 hours for a short treatment or 1.5-2 normal cell cycles for a long treatment).[2]
-
Cytokinesis Block (Optional but Recommended): Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[11]
-
Harvesting and Staining: Harvest the cells, subject them to hypotonic treatment, fix them, and drop them onto microscope slides. Stain the cells with a DNA-specific stain such as Giemsa or a fluorescent dye.[2]
-
Data Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxicity.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[4]
a. Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.
b. Methodology:
-
Cell Preparation: Prepare a single-cell suspension from the desired cell type.
-
Embedding in Agarose: Mix the cells with low-melting-point agarose and pipette the mixture onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the DNA as "nucleoids."
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and separate the strands. Perform electrophoresis at a low voltage.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Data Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring parameters such as tail length, tail intensity (% DNA in the tail), and tail moment using specialized software. A significant increase in these parameters indicates DNA damage.[9]
Mandatory Visualization
MNNG Mechanism of Action and DNA Repair Workflow
References
- 1. Micropatterned comet assay enables high throughput and sensitive DNA damage quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. youtube.com [youtube.com]
- 4. Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Involvement of ATM/ATR-p38 MAPK cascade in MNNG induced G1-S arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. re-place.be [re-place.be]
- 8. db.cngb.org [db.cngb.org]
- 9. Detection of MNNG-induced DNA lesions in mammalian cells; validation of comet assay against DNA unwinding technique, alkaline elution of DNA and chromosomal aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. O(6)-methylguanine DNA adducts associated with occupational nitrosamine exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
A Technical Guide to the Half-Life and Stability of MNNG in Buffer Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the stability and half-life of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) in various aqueous buffer solutions. Understanding the decomposition kinetics of MNNG is critical for ensuring the reproducibility and accuracy of experiments in toxicology, mutagenesis, and cancer research. MNNG is a potent alkylating agent whose activity is intrinsically linked to its decomposition, which is highly sensitive to environmental conditions such as pH, temperature, and the composition of the buffer system itself.
Quantitative Overview of MNNG Half-Life
The stability of MNNG varies significantly depending on the experimental conditions. The half-life can range from minutes in complex biological media to hundreds of hours in simple buffers. The following table summarizes available quantitative data on the half-life of MNNG.
| Buffer/Medium Composition | pH | Temperature | Half-Life (t½) | Reference |
| Phosphate (B84403) Buffer | 7.0 | 37°C | 170 hours | [1] |
| Unspecified Aqueous Buffer | 8.0 | Room Temperature | ~200 hours | [1] |
| RPMI 1640 Cell Culture Medium | Not Specified | 37°C | ~15-20 minutes | [2] |
Note: The significant discrepancy between simple buffers and complex cell culture media highlights the potential for catalytic effects from media components.
Factors Influencing MNNG Stability
The decomposition of MNNG is a complex process influenced by multiple factors. Careful control of these parameters is essential for predictable experimental outcomes.
-
pH: The pH of the solution is a primary determinant of the decomposition pathway and rate. In acidic solutions, MNNG slowly releases nitrous acid, while in basic aqueous solutions, it readily forms diazomethane, a potent methylating agent.[1][3] The optimal pH for the production of free radicals from MNNG is between 3 and 6.[4]
-
Buffer Composition: The specific components of the buffer can influence the rate of MNNG hydrolysis. Studies on similar alkylating agents, such as N-ethyl-N-nitrosourea (ENU), have shown that nucleophilic anions present in buffer systems can promote general base catalysis, thereby increasing the rate of decomposition.[5] It has also been observed that tap water decomposes MNNG more rapidly than deionized water, suggesting catalysis by dissolved ions or other substances.[1]
-
Temperature: MNNG is thermally labile. It is typically stored frozen (below 0°C) to prevent degradation.[1] The compound decomposes at temperatures above 100°C (212°F).[1] As indicated in the data table, temperature directly affects the kinetic rate of decomposition.
-
Light: MNNG is sensitive to light.[1] Photoirradiation with wavelengths longer than 340nm can induce the formation of free radicals, which is correlated with its n-π* transition at 400nm.[4] Therefore, experiments should be conducted with protection from light.
MNNG Decomposition Pathways
MNNG follows distinct decomposition pathways depending on the pH of the aqueous environment. These pathways generate different reactive species responsible for its biological effects.
Experimental Protocol for Determining MNNG Half-Life
This section outlines a generalized protocol for determining the half-life of MNNG in a specific buffer solution. This method is based on standard principles of chemical kinetics measurement.[6][7]
4.1. Materials and Reagents
-
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) for stock solution[8]
-
Buffer components (e.g., sodium phosphate, sodium citrate)
-
Acids and bases for pH adjustment (e.g., HCl, NaOH)
-
Deionized water
-
Analytical equipment (e.g., HPLC-UV, UV-Vis Spectrophotometer)
-
Constant temperature water bath or incubator
-
Amber vials or aluminum foil to protect from light
4.2. Procedure
-
Buffer Preparation: Prepare the desired buffer solution at the target concentration and adjust to the final pH. For example, to prepare a 0.05 M phosphate buffer at pH 7.0, dissolve the appropriate amounts of monobasic and dibasic sodium phosphate in deionized water.
-
MNNG Stock Solution: Prepare a concentrated stock solution of MNNG in anhydrous DMSO. MNNG solutions are unstable and should be prepared fresh.[8]
-
Initiation of Reaction: Equilibrate the buffer solution to the desired temperature (e.g., 37°C) in a light-protected vessel. Add a small volume of the MNNG stock solution to the buffer to achieve the final desired concentration. Ensure the final DMSO concentration is low (typically <1%) to minimize solvent effects. Mix thoroughly. This is time zero (t=0).
-
Sample Collection: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24, 48... hours), withdraw an aliquot of the reaction mixture. The sampling frequency should be adjusted based on the expected half-life.
-
Concentration Measurement: Immediately analyze the concentration of the remaining MNNG in each aliquot using a validated analytical method such as reverse-phase HPLC with UV detection.
-
Data Analysis:
-
The decomposition of MNNG is assumed to follow pseudo-first-order kinetics.
-
Plot the natural logarithm of the MNNG concentration (ln[MNNG]) versus time (t).
-
Perform a linear regression on the data points. The slope of the resulting line is equal to the negative of the rate constant (-k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[9]
-
Conclusion
The half-life of MNNG is not a fixed value but is highly dependent on the specific conditions of the aqueous solution. Researchers must pay close attention to the pH, composition, and concentration of the buffer system, as well as temperature and light exposure, to achieve reliable and reproducible results. The data and protocols presented in this guide serve as a resource for designing and interpreting experiments involving this widely used mutagen and carcinogen. For critical applications, it is recommended that the stability of MNNG be determined empirically under the exact experimental conditions to be employed.
References
- 1. N-Methyl-N'-nitro-N-nitrosoguanidine | C2H5N5O3 | CID 135436526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Methylnitronitrosoguanidine - Wikipedia [en.wikipedia.org]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Effects of buffer composition on water stability of alkylating agents. The example of N-ethyl-N-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. derangedphysiology.com [derangedphysiology.com]
The Core Cellular Impact of MNNG: A Technical Guide to its Foundational Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent monofunctional alkylating agent widely utilized in cancer research as a carcinogen and mutagen. Its primary mechanism of action involves the addition of methyl groups to DNA bases, predominantly forming O6-methylguanine (O6-MeG) and N7-methylguanine (N7-MeG) adducts.[1][2][3] This DNA damage triggers a cascade of cellular responses, including the activation of DNA repair mechanisms, cell cycle arrest, and programmed cell death. Understanding the foundational effects of MNNG on these cellular processes is critical for elucidating mechanisms of carcinogenesis and for the development of novel therapeutic strategies. This technical guide provides an in-depth overview of the core cellular responses to MNNG, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Data Presentation: Quantitative Effects of MNNG on Cellular Processes
The following tables summarize quantitative data from various studies on the dose-dependent effects of MNNG on cell viability, DNA damage, cell cycle distribution, and apoptosis.
Table 1: Effect of MNNG on Cell Viability
| Cell Line | MNNG Concentration (µM) | Exposure Time (h) | Viability (%) | Assay Method |
| STAT1+/+ Fibroblasts | 10 | 48 | ~80% | MTS Assay[4] |
| STAT1+/+ Fibroblasts | 10 | 72 | ~60% | MTS Assay[4] |
| STAT1+/+ Fibroblasts | 10 | 96 | ~40% | MTS Assay[4] |
| STAT1-/- Fibroblasts | 10 | 48 | ~80% | MTS Assay[4] |
| STAT1-/- Fibroblasts | 10 | 72 | ~60% | MTS Assay[4] |
| STAT1-/- Fibroblasts | 10 | 96 | ~40% | MTS Assay[4] |
| NBN-proficient Lymphoblasts | 5 | 72 | ~60% | Annexin V/PI[5] |
| NBN-proficient Lymphoblasts | 10 | 72 | ~40% | Annexin V/PI[5] |
| NBN-deficient Lymphoblasts | 5 | 72 | ~30% | Annexin V/PI[5] |
| NBN-deficient Lymphoblasts | 10 | 72 | ~20% | Annexin V/PI[5] |
Table 2: MNNG-Induced DNA Damage (Comet Assay)
| Cell Line | MNNG Concentration (µg/mL) | Treatment Duration | DNA Damage Detection | Reference |
| VH10 (human fibroblasts) | ~0.1 | Short-term | Comet Assay | [6] |
| VH10 (human fibroblasts) | >1 | Short-term | Chromosomal Aberrations | [6] |
| V79 (hamster cells) | >0.2 | Long-term | Chromosomal Aberrations | [6] |
| Human Lymphocytes | >8 | Long-term | Chromosomal Aberrations | [6] |
Table 3: MNNG-Induced Cell Cycle Arrest
| Cell Line | MNNG Concentration (µM) | Time Post-Treatment (h) | % of Cells in G2/M | Reference |
| STAT1+/+ Fibroblasts | 10 | 24 | 42% | [4] |
| STAT1-/- Fibroblasts | 10 | 24 | 58% | [4] |
| STAT1-/- Fibroblasts | 10 | 48 | 88% | [4] |
| AGS (gastric cancer) | 5% (of a stock solution) | 72 | 20.6% | [7] |
| AGS (gastric cancer) | 15% (of a stock solution) | 72 | 50.5% | [7] |
Table 4: MNNG-Induced Apoptosis
| Cell Line | MNNG Concentration (µM) | Time Post-Treatment (h) | % Apoptotic Cells (Annexin V+) | % Necrotic Cells (Annexin V+/PI+) | Reference |
| NBN-proficient Lymphoblasts | 5 | 72 | ~20% | ~20% | [5] |
| NBN-proficient Lymphoblasts | 10 | 72 | ~30% | ~30% | [5] |
| NBN-deficient Lymphoblasts | 5 | 72 | ~35% | ~35% | [5] |
| NBN-deficient Lymphoblasts | 10 | 72 | ~40% | ~40% | [5] |
| Wild-type Fibroblasts | Not specified | 0.25 | ~20% (Annexin V+) | Not specified | [8] |
| Wild-type Fibroblasts | Not specified | 1 | ~60% (Annexin V+) | Not specified | [8] |
Experimental Protocols
MNNG Treatment of Cultured Cells
Objective: To induce DNA damage and subsequent cellular responses in a controlled in vitro setting.
Materials:
-
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Cultured cells in exponential growth phase
Procedure:
-
Prepare fresh dilutions of MNNG from the stock solution in complete cell culture medium to the desired final concentrations.
-
Aspirate the existing medium from the cultured cells.
-
Add the MNNG-containing medium to the cells.
-
Incubate the cells for the desired period (e.g., 1 hour for acute treatment) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, aspirate the MNNG-containing medium.
-
Wash the cells twice with sterile PBS to remove any residual MNNG.
-
Add fresh, MNNG-free complete culture medium to the cells.
-
Return the cells to the incubator for further analysis at various time points post-treatment.
DNA Damage Analysis: Alkaline Comet Assay
Objective: To quantify DNA single-strand breaks and alkali-labile sites in individual cells following MNNG treatment.
Materials:
-
Treated and control cells
-
Low melting point agarose (B213101) (LMPA)
-
Normal melting point agarose (NMPA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green, Propidium Iodide)
-
Microscope slides
Procedure:
-
Prepare a suspension of single cells from the treated and control groups.
-
Mix approximately 1 x 10^5 cells/mL with 0.5% LMPA at 37°C.
-
Pipette the cell/agarose mixture onto a microscope slide pre-coated with 1% NMPA.
-
Cover with a coverslip and allow the agarose to solidify at 4°C for 10 minutes.
-
Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer.
-
Allow the DNA to unwind for 20-40 minutes in the buffer.
-
Perform electrophoresis at ~25V and ~300mA for 20-30 minutes.
-
Gently remove the slides and neutralize them by washing three times for 5 minutes each with neutralization buffer.
-
Stain the DNA with an appropriate fluorescent dye.
-
Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software to measure parameters such as tail moment or percentage of DNA in the tail.[9][10]
Cell Cycle Analysis: Flow Cytometry with Propidium Iodide Staining
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after MNNG treatment.
Materials:
-
Treated and control cells
-
Cold PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (can be stored for longer periods).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, collecting data on the fluorescence intensity of the PI signal.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in each phase.[11][12]
Apoptosis Assay: Annexin V and Propidium Iodide (PI) Staining
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following MNNG treatment.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Use appropriate gating to distinguish between:
Caspase-3/7 Activity Assay
Objective: To quantify the activity of executioner caspases-3 and -7 as a measure of apoptosis induction.
Materials:
-
Treated and control cells
-
Caspase-Glo® 3/7 Reagent (or similar)
-
Luminometer
Procedure:
-
Plate cells in a white-walled multiwell plate.
-
Treat cells with MNNG as described above.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of caspase activity present.[13]
Mandatory Visualizations
MNNG-Induced DNA Damage and Cell Cycle Arrest Workflow
Caption: Experimental workflow for assessing MNNG's effects on cellular processes.
MNNG-Induced ATM/ATR Signaling Pathway
Caption: MNNG activates the ATM/ATR DNA damage response pathway.
MNNG-Induced p53-Mediated Apoptosis Pathway
Caption: p53-dependent apoptosis pathway initiated by MNNG.[3][14]
MNNG-Activated Ras-MAPK Signaling Pathway
Caption: MNNG activates the Ras-MAPK signaling cascade.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. Tumor suppressive role for kinases phosphorylating p53 in DNA damage‐induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular response to alkylating agent MNNG is impaired in STAT1‐deficients cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Detection of MNNG-induced DNA lesions in mammalian cells; validation of comet assay against DNA unwinding technique, alkaline elution of DNA and chromosomal aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The comet moment as a measure of DNA damage in the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 14. The monofunctional alkylating agent N-methyl-N'-nitro-N-nitrosoguanidine triggers apoptosis through p53-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Inducing Mutations in E. coli using MNNG
Audience: Researchers, scientists, and drug development professionals.
Introduction and Application Notes
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent monofunctional alkylating agent widely used for inducing mutations in bacteria, particularly Escherichia coli.[1] Its efficacy as a mutagen makes it a valuable tool for various applications in genetics, molecular biology, and drug development, including:
-
Forward and Reverse Genetics: Creating random mutations to study gene function by observing resulting phenotypes.
-
Strain Improvement: Generating mutant libraries to screen for strains with enhanced properties, such as increased production of a desired metabolite or resistance to specific inhibitors.
-
Studying DNA Repair Mechanisms: Investigating cellular responses to DNA damage and the roles of various repair pathways.[2][3]
MNNG primarily acts by methylating DNA bases. The most significant premutagenic lesion is the formation of O⁶-methylguanine.[3][4] During DNA replication, this modified base frequently mispairs with thymine (B56734) instead of cytosine, leading to a high frequency of G:C to A:T transition mutations.[4] The local DNA sequence can influence the rate of MNNG-induced mutation, with guanines flanked by a 5' purine (B94841) (especially guanine) being particularly susceptible.[4]
Cellular DNA repair systems, such as the adaptive response and the SOS response, can modulate the effects of MNNG.[2][5] The adaptive response, induced by low-level exposure to alkylating agents, can repair lesions like O⁶-methylguanine, thereby reducing the mutation frequency.[3] Conversely, some MNNG-induced DNA damage can trigger the error-prone SOS repair system, leading to other types of mutations, including transversions.[2][6]
Safety Precautions
WARNING: MNNG is an extremely hazardous chemical. It is a suspected carcinogen and a potent mutagen.[7][8] It is also sensitive to heat and light and may decompose explosively.[7][8] Strict safety protocols must be followed at all times.
-
Handling: Always handle MNNG powder in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[9]
-
Storage: Store MNNG at 2°C - 8°C, protected from light and under an inert gas if possible.[9] The pure compound is often stored frozen (below 0°C).[8]
-
Waste Disposal: All MNNG-contaminated materials (pipette tips, tubes, media, etc.) must be treated as hazardous waste and disposed of according to institutional and governmental regulations.[8] Decontaminate liquid waste containing MNNG before disposal.
-
Exposure: In case of skin contact, wash immediately and thoroughly with soap and water.[9] If inhaled, move to fresh air.[9] In case of eye contact, rinse cautiously with water for several minutes.[9] Seek immediate medical attention for any exposure.[7][9]
Mechanism of MNNG-Induced Mutagenesis
MNNG introduces a methyl group onto various positions on DNA bases. The primary pathway for its mutagenic effect involves the alkylation of the O⁶ position of guanine, leading to G:C → A:T transitions. Other lesions, such as 3-methyladenine, can block replication and are cytotoxic unless repaired.[3] The cell's response involves multiple repair pathways.
Caption: Mechanism of MNNG mutagenesis in E. coli.
Experimental Protocols
This protocol describes a general method for MNNG mutagenesis. Optimal MNNG concentration and exposure time may need to be determined empirically for specific strains and desired mutation frequencies.
-
E. coli strain of interest
-
Luria-Bertani (LB) broth
-
M9 minimal medium (or other suitable minimal medium)
-
Citrate (B86180) buffer (0.1 M, pH 5.5) or Phosphate buffer (0.1 M, pH 7.0)[5]
-
MNNG stock solution (e.g., 1 mg/mL in acetone (B3395972) or DMSO). Prepare fresh.
-
Sterile centrifuge tubes
-
Incubator shaker
-
Spectrophotometer
-
Petri dishes with appropriate selective and non-selective agar (B569324) medium
Caption: Experimental workflow for MNNG mutagenesis.
-
Prepare Culture: Inoculate a single colony of E. coli into 5 mL of LB broth and grow overnight at 37°C with shaking.
-
Grow to Log Phase: The next day, inoculate 50 mL of fresh pre-warmed medium (e.g., minimal medium) with the overnight culture to an initial OD₆₀₀ of ~0.05. Grow at 37°C with shaking to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).
-
Harvest Cells: Transfer the culture to sterile centrifuge tubes. Pellet the cells by centrifugation at 4,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Wash Cells: Resuspend the cell pellet in an equal volume of cold sterile buffer (e.g., 0.1 M citrate buffer, pH 5.5).[5] Centrifuge again and discard the supernatant. This wash step removes residual medium.
-
MNNG Treatment: Resuspend the washed cells in the same volume of buffer. Add the freshly prepared MNNG stock solution to achieve the desired final concentration (e.g., 10-50 µg/mL). A titration experiment is recommended to optimize the concentration for a balance between lethality and mutation frequency.
-
Incubation: Incubate the cell suspension at 37°C with gentle shaking for a defined period (e.g., 15-60 minutes). The incubation time is a critical parameter affecting the mutation rate.
-
Stop Reaction and Wash: To stop the mutagenesis, fill the tube with cold sterile buffer, and immediately pellet the cells by centrifugation (4,000 x g, 10 min, 4°C).
-
Remove MNNG: Discard the supernatant into a designated MNNG waste container. Wash the cells at least two more times with cold buffer to ensure complete removal of the mutagen.
-
Phenotypic Expression (Outgrowth): After the final wash, resuspend the cell pellet in 10 mL of rich medium (e.g., LB broth) and incubate for 1-2 hours at 37°C. This allows time for the mutations to be fixed through DNA replication and for the expression of any new phenotypes (e.g., antibiotic resistance).
-
Plating:
-
Survival Count: Prepare serial dilutions (10⁻⁴, 10⁻⁵, 10⁻⁶) of the outgrowth culture in buffer. Plate 100 µL of each dilution onto non-selective agar plates.
-
Mutant Selection: Plate 100 µL of the undiluted or a low-dilution (e.g., 10⁻¹) outgrowth culture onto the appropriate selective agar plates.
-
Control: Plate an untreated culture in parallel to determine the spontaneous mutation frequency.
-
-
Incubation: Incubate all plates at 37°C for 24-48 hours until colonies are visible.
-
Calculate Mutation Frequency:
-
Count the number of colonies on the survival plates to determine the total number of viable cells (CFU/mL).
-
Count the number of mutant colonies on the selective plates.
-
Calculate the mutation frequency using the formula: Mutation Frequency = (Number of mutant colonies / Volume plated) / (Total viable cells / mL)
-
Subtract the spontaneous mutation frequency (from the untreated control) from the MNNG-induced frequency to get the net induced frequency.[5]
-
Quantitative Data Summary
The following table summarizes quantitative data related to spontaneous and MNNG-induced mutagenesis in E. coli.
| Parameter | Strain/Condition | Value | Reference |
| Spontaneous Mutation Rate | E. coli K-12 (whole genome) | 2.2 x 10⁻¹⁰ per nucleotide per generation | [10] |
| E. coli (Rifampicin resistance) | ~1 x 10⁻⁸ (modal frequency) | [11] | |
| MNNG Concentration (Adaptation) | Wild-type E. coli | 0.5 µg/mL for 4 hours | [5] |
| MNNG Concentration (Mutagenesis) | Wild-type E. coli | 10 µg/mL for 5 minutes | [5] |
| Mutation Frequency Increase | xthA⁻ mutant vs. Wild-type | 5- to 10-fold increase with low-dose MNNG | [5][6] |
| Mutation Specificity | lacI gene | G:C → A:T transitions accounted for 98% (164/167) of mutations | [4] |
| Sequence Context Effect | Guanine preceded by 5'-G | ~9 times more likely to mutate than if preceded by a pyrimidine | [4] |
| Guanine preceded by 5'-A | ~5 times more likely to mutate than if preceded by a pyrimidine | [4] |
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Induction of transversion mutations in Escherichia coli by N-methyl-N'-nitro-N-nitrosoguanidine is SOS dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Influence of neighbouring base sequence on N-methyl-N'-nitro-N-nitrosoguanidine mutagenesis in the lacI gene of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 6. Loss of an apurinic/apyrimidinic site endonuclease increases the mutagenicity of N-methyl-N'-nitro-N-nitrosoguanidine to Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. N-Methyl-N'-nitro-N-nitrosoguanidine | C2H5N5O3 | CID 135436526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. Spontaneous mutation rate - Bacteria Escherichia coli - BNID 111339 [bionumbers.hms.harvard.edu]
- 11. Increased Mutation Frequencies in Escherichia coli Isolates Harboring Extended-Spectrum β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) in the Development of Animal Cancer Models
Disclaimer: N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent mutagen and a probable human carcinogen (IARC Group 2A) that is highly toxic, flammable, and potentially explosive.[1][2] Its use is intended solely for trained research professionals in controlled laboratory settings with stringent safety protocols. These notes provide a summary of its application and mechanisms based on published research and are not a substitute for a comprehensive, site-specific risk assessment and adherence to all institutional and regulatory guidelines.
Introduction
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a powerful, direct-acting alkylating agent widely employed in preclinical oncology research to induce tumors in animal models.[1][3] As a nitrosoamine carcinogen, MNNG effectively mimics the carcinogenic effects of dietary nitrites, which are associated with various human cancers.[3][4] MNNG-induced models are particularly valuable for studying the multistage process of carcinogenesis, from initiation and promotion to progression, and for evaluating the efficacy of novel chemotherapeutic and chemopreventive agents.[4][5][6] These models are most prominently used in gastric cancer research but have also been established for esophageal, colon, and lung cancers.[3] However, the use of MNNG is accompanied by significant challenges, including toxicity, environmental contamination risks, and potential for inconsistent outcomes, necessitating the development of standardized protocols.[3][7][8]
Mechanism of Carcinogenesis
MNNG exerts its carcinogenic effects primarily through the alkylation of DNA.[9] The compound's reactive metabolites, such as methyldiazonium ions, directly interact with DNA bases.[3] This interaction results in the addition of methyl groups, primarily targeting the O6 and N7 positions of guanine (B1146940) and the N3 position of adenine.[1][3]
The formation of the O6-methylguanine (O6-MeG) adduct is particularly mutagenic.[1][10] During DNA replication, this altered base frequently mispairs with thymine (B56734) instead of cytosine.[11] This mispairing, if not corrected by cellular repair mechanisms like O6-methylguanine-DNA methyltransferase (MGMT), leads to GC→AT transition mutations in subsequent rounds of replication.[1][11] These mutations in critical genes, such as TP53 and Ras oncogenes, can disrupt normal cell cycle control and drive malignant transformation.[4]
Beyond direct DNA mutation, MNNG-induced damage triggers a cascade of cellular responses. It can cause a sharp increase in reactive oxygen species (ROS), leading to oxidative stress and mitochondrial damage.[4] This stress activates DNA damage response pathways involving kinases like ATM and ATR, which in turn phosphorylate key proteins like p53.[12] MNNG also dysregulates multiple signaling pathways related to inflammation, cellular immunity, apoptosis, and proliferation, further contributing to tumorigenesis.[3][4][5]
References
- 1. Methylnitronitrosoguanidine - Wikipedia [en.wikipedia.org]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Mechanisms and applications of N-Methyl-N’-nitro-N-nitrosoguanidine in animal tumor models: current situation and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanisms and applications of N-Methyl-N’-nitro-N-nitrosoguanidine in animal tumor models: current situation and challenges [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. The effect of phytochemicals in N-methyl-N-nitro-N-nitroguanidine promoting the occurrence and development of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms and applications of N-Methyl-N'-nitro-N-nitrosoguanidine in animal tumor models: current situation and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cellular response to alkylating agent MNNG is impaired in STAT1‐deficients cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The alkylating carcinogen N-methyl-N'-nitro-N-nitrosoguanidine activates the plasminogen activator inhibitor-1 gene through sequential phosphorylation of p53 by ATM and ATR kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of MNNG in Studying DNA Repair Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent monofunctional alkylating agent widely utilized in molecular biology and cancer research to induce DNA damage and study the cellular mechanisms of DNA repair.[1][2] MNNG primarily methylates DNA at the O6 position of guanine (B1146940) (O6-methylguanine or O6-MeG) and the N7 position of guanine (N7-methylguanine or N7-MeG), as well as the O4 of thymine (B56734).[1][3][4] The O6-MeG lesion is particularly mutagenic as it can mispair with thymine during DNA replication, leading to G:C to A:T transition mutations.[1][5][6] The cellular response to MNNG-induced DNA damage involves a complex interplay of multiple DNA repair pathways, making it an invaluable tool for elucidating the intricacies of these processes.
This document provides detailed application notes and protocols for utilizing MNNG to study various DNA repair pathways, including Mismatch Repair (MMR), Base Excision Repair (BER), and Homologous Recombination (HR).
Mechanism of DNA Damage by MNNG
MNNG is a direct-acting SN1-type methylating agent.[3][4] It spontaneously decomposes to a reactive methyl-diazonium cation that readily transfers a methyl group to nucleophilic sites on DNA bases.[3][4] The primary adducts formed are N7-MeG (comprising ~67-82% of adducts) and O6-MeG (~7% of adducts).[3][4] While N7-MeG is the most abundant lesion, O6-MeG is the major cytotoxic and mutagenic lesion.[3][6]
Key DNA Repair Pathways Involved in MNNG-Induced Damage
Mismatch Repair (MMR)
The MMR pathway plays a crucial role in recognizing and processing the O6-MeG:T mispairs that arise during DNA replication.[3][7] The MSH2-MSH6 heterodimer (MutSα) recognizes the mismatch, leading to the recruitment of the MLH1-PMS2 heterodimer (MutLα), PCNA, and other factors.[7][8] Instead of repairing the lesion, the MMR system's attempt to excise the newly synthesized strand opposite the O6-MeG adduct leads to futile cycles of repair, persistent single-strand breaks, and eventual replication fork collapse, culminating in cell cycle arrest and apoptosis.[3][8][9] This MMR-dependent cytotoxicity makes MNNG a useful tool to study MMR proficiency in cells. Cells deficient in MMR are often more resistant to the cytotoxic effects of MNNG.[8]
A novel pathway has been described where MNNG treatment triggers the MSH2 and Cdt2-dependent degradation of the cell cycle inhibitor p21, which is necessary for efficient activation of the MMR system.[7][10]
Base Excision Repair (BER)
The BER pathway is primarily responsible for repairing the N7-methylguanine and N3-methyladenine adducts generated by MNNG.[11][12] This process is initiated by a DNA glycosylase, such as N-alkylpurine-DNA glycosylase (AAG), which recognizes and excises the damaged base.[12][13] The resulting abasic (AP) site is then processed by AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence.[14] Studies have shown that both BER and O6-methylguanine-DNA methyltransferase (MGMT) are crucial for protecting against alkylation-induced carcinogenesis.[12]
Homologous Recombination (HR)
MNNG can induce intrachromosomal homologous recombination.[15] The collapse of replication forks due to MMR processing of O6-MeG lesions can lead to the formation of double-strand breaks (DSBs), which are then repaired by the HR pathway.[16][17] Studies in yeast have shown that HR protects cells from the cytotoxic effects of MNNG, and recombination-deficient mutants are hypersensitive to this agent.[9][16] The frequency of MNNG-induced HR is inversely correlated with the activity of O6-alkylguanine-DNA alkyltransferase (AGT), the protein that directly reverses O6-MeG lesions.[15]
Data Presentation
Table 1: MNNG-Induced DNA Adducts and their Primary Repair Pathways
| DNA Adduct | Approximate Percentage of Total Adducts | Primary Repair Pathway(s) | Consequence if Unrepaired |
| N7-methylguanine (N7-MeG) | 67-82%[3][4] | Base Excision Repair (BER)[11][13] | Generally considered non-mutagenic but can lead to depurination and strand breaks. |
| O6-methylguanine (O6-MeG) | ~7%[3][4][6] | Direct Reversal (MGMT/AGT), Mismatch Repair (MMR) processing[11][15] | Highly mutagenic (G:C to A:T transitions) and cytotoxic.[1][6] |
| N3-methyladenine (N3-MeA) | ~11-12%[3][4] | Base Excision Repair (BER)[13] | Cytotoxic, blocks DNA replication. |
| O4-methylthymine (O4-MeT) | Minor | Direct Reversal (MGMT/AGT) | Mutagenic. |
Table 2: Cellular Sensitivity to MNNG Based on DNA Repair Status
| Cell Line/Genotype | DNA Repair Status | Sensitivity to MNNG | Key Findings | Reference |
| HeLa, U2OS | MMR-proficient | Sensitive | MNNG induces rapid degradation of p21. | [7] |
| Hec59, LoVo | MSH2-deficient (MMR-deficient) | Resistant | MSH2 is required for MNNG-induced p21 degradation. | [7] |
| Yeast (S. cerevisiae) | mgt1 (MGMT-deficient) | Hypersensitive | MGMT is crucial for detoxifying O6-MeG. | [16] |
| Yeast (S. cerevisiae) | rad52 (HR-deficient) | Hypersensitive | HR is required to repair DSBs arising from MNNG damage. | [16] |
| Yeast (S. cerevisiae) | msh2 or mlh1 (MMR-deficient) | Resistant | MMR mediates MNNG cytotoxicity. | [16] |
| Human fibroblast strains | Mer- (MGMT-deficient) | Hypersensitive | Defective in demethylation repair of O6-methylguanine. | [18] |
Experimental Protocols
Protocol 1: Induction of DNA Damage in Cultured Cells with MNNG
Objective: To treat cultured mammalian cells with MNNG to induce DNA damage for subsequent analysis of DNA repair pathways.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, U2OS, or specific DNA repair-deficient lines)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) stock solution (e.g., 10 mM in DMSO, store at -20°C, handle with extreme caution as it is a potent carcinogen)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
-
Personal protective equipment (gloves, lab coat, safety glasses)
Procedure:
-
Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).
-
Prepare fresh working solutions of MNNG in complete culture medium from the stock solution. A typical final concentration range for inducing DNA damage is 1-10 µM.[7][19]
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the MNNG-containing medium to the cells. For a control, add medium with the equivalent concentration of DMSO.
-
Incubate the cells for the desired treatment time. A short exposure of 1 hour is often sufficient to induce significant damage.[7][19]
-
After the incubation period, remove the MNNG-containing medium and wash the cells twice with sterile PBS.
-
Add fresh, MNNG-free complete medium to the cells.
-
The cells can now be harvested immediately or incubated for various time points to allow for DNA repair before analysis.
Protocol 2: Analysis of DNA Damage using the Comet Assay
Objective: To quantify MNNG-induced DNA single-strand breaks and alkali-labile sites. The comet assay is highly sensitive for detecting DNA lesions induced by low concentrations of MNNG.[20]
Materials:
-
MNNG-treated and control cells
-
Comet assay kit (containing lysis solution, electrophoresis buffer, and DNA stain)
-
Microscope slides (frosted)
-
Low melting point agarose (B213101) (LMPA)
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
Procedure:
-
Harvest MNNG-treated and control cells by trypsinization, wash with PBS, and resuspend at a concentration of 1 x 10^5 cells/mL in ice-cold PBS.
-
Mix 10 µL of the cell suspension with 75 µL of LMPA at 37°C.
-
Pipette the cell/agarose mixture onto a microscope slide pre-coated with normal melting point agarose. Cover with a coverslip and allow to solidify on ice for 10 minutes.
-
Remove the coverslip and immerse the slides in lysis solution at 4°C for at least 1 hour.
-
Immerse the slides in alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow for DNA unwinding.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Gently remove the slides, wash with neutralization buffer, and stain with a fluorescent DNA dye (e.g., SYBR Green or propidium (B1200493) iodide).
-
Visualize the "comets" using a fluorescence microscope. The amount of DNA in the tail relative to the head is proportional to the amount of DNA damage.
-
Quantify the comet parameters (e.g., tail length, tail moment) using appropriate image analysis software. The comet assay can detect lesions induced by MNNG at concentrations as low as approximately 0.1 µg/ml.[20]
Protocol 3: Immunofluorescence Staining for DNA Repair Proteins
Objective: To visualize the recruitment of DNA repair proteins to sites of MNNG-induced DNA damage.
Materials:
-
MNNG-treated and control cells grown on coverslips
-
Paraformaldehyde (4%) in PBS for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against a DNA repair protein (e.g., MSH6, γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Following MNNG treatment and any subsequent incubation period, wash cells on coverslips twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash twice with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the localization of the DNA repair protein using a fluorescence microscope.
Visualization of Pathways and Workflows
Caption: MNNG-induced DNA damage and subsequent repair pathways.
Caption: General experimental workflow for studying MNNG effects.
Caption: MNNG-induced p21 degradation pathway for MMR activation.
References
- 1. Methylnitronitrosoguanidine - Wikipedia [en.wikipedia.org]
- 2. Genetic effects of N-methyl-N'-nitro-N-nitrosoguanidine and its homologs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylating agents and DNA repair responses: methylated bases and sources of strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Methyl-N′-nitro-N-nitrosoguanidine (MNNG) Triggers MSH2 and Cdt2 Protein-dependent Degradation of the Cell Cycle and Mismatch Repair (MMR) Inhibitor Protein p21Waf1/Cip1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA mismatch repair: Molecular mechanism, cancer, and ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of DNA Mismatch Repair and Recombination in the Processing of DNA Alkylating Damage in Living Yeast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) triggers MSH2 and Cdt2 protein-dependent degradation of the cell cycle and mismatch repair (MMR) inhibitor protein p21Waf1/Cip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms and applications of N-Methyl-N’-nitro-N-nitrosoguanidine in animal tumor models: current situation and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Both base excision repair and O6-methylguanine-DNA methyltransferase protect against methylation-induced colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Base excision repair and nucleotide excision repair contribute to the removal of N-methylpurines from active genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. O6-methylguanine induces intrachromosomal homologous recombination in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Interplay of DNA Repair Pathways Controls Methylation Damage Toxicity in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Homologous recombination - Wikipedia [en.wikipedia.org]
- 18. Analysis of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)-induced DNA damage in tumor cell strains from Japanese patients and demonstration of MNNG hypersensitivity of Mer xenografts in athymic nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cellular response to alkylating agent MNNG is impaired in STAT1‐deficients cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Detection of MNNG-induced DNA lesions in mammalian cells; validation of comet assay against DNA unwinding technique, alkaline elution of DNA and chromosomal aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Creating a Mutant Library in Bacteria with N-methyl-N'-nitro-N-nitrosoguanidine (NTG)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-N'-nitro-N-nitrosoguanidine (NTG) is a potent chemical mutagen widely used for generating random mutations in bacteria. As an alkylating agent, NTG primarily induces G:C to A:T transition mutations, making it a valuable tool for creating mutant libraries for applications such as strain improvement, functional genomics, and identifying drug targets.[1][2][3] This document provides detailed protocols and data for creating a bacterial mutant library using NTG.
Mechanism of Action
NTG acts by transferring a methyl group to DNA bases, with the O6 position of guanine (B1146940) being a primary target. This methylation leads to the formation of O6-methylguanine, which can mispair with thymine (B56734) during DNA replication. The result is the substitution of a G:C base pair with an A:T base pair in subsequent rounds of replication.[3] The efficiency of NTG mutagenesis can be influenced by factors such as the pH of the treatment buffer and the DNA sequence context of the guanine residue.[3][4]
Data Presentation
Table 1: NTG Mutagenesis Conditions and Outcomes in Various Bacteria
| Bacterial Species | NTG Concentration | Exposure Time | Survival Rate (%) | Mutation Frequency/Outcome | Reference |
| Escherichia coli | 0.5 µg/mL (adaptation) | 4 hours | Not specified | 5- to 10-fold increase in His+ revertants in xthA- strain | [5] |
| Escherichia coli | 10 µg/mL (challenge) | 5 minutes | Not specified | Induces SOS-dependent mutations | [5] |
| Streptomyces coelicolor | 100 µg/mL | 15-30 minutes | >50% | 11% induced auxotrophs | [4] |
| Streptomyces coelicolor | 1000 µg/mL | Not specified | 5% | >40% induced auxotrophs | [4] |
| Corynebacterium glutamicum | Not specified | Not specified | Not specified | 94% G:C→A:T transitions (47 out of 50 mutations) | [2] |
Table 2: Mutational Spectrum of NTG in Escherichia coli
| Mutation Type | Percentage of Total Mutations | Reference |
| G/C to A/T transitions | 96.6% | [1] |
| T to C substitutions | 2.17% | [1] |
| T to G substitutions | 0.46% | [1] |
Experimental Protocols
This protocol provides a general framework for NTG mutagenesis. Optimal conditions, particularly NTG concentration and exposure time, should be determined empirically for each bacterial strain and desired outcome by performing a kill curve experiment.
Materials
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., LB, TSB)
-
Appropriate solid growth medium (agar plates)
-
N-methyl-N'-nitro-N-nitrosoguanidine (NTG) solution (prepare fresh)
-
Sterile buffer (e.g., phosphate (B84403) buffer, pH 6.0-7.0, or citrate (B86180) buffer, pH 5.5)
-
Sterile centrifuge tubes
-
Sterile dilution tubes and saline or buffer
-
Incubator
-
Spectrophotometer
-
Safety equipment (gloves, lab coat, safety glasses) - Caution: NTG is a potent carcinogen and should be handled with extreme care in a chemical fume hood.
Protocol 1: General NTG Mutagenesis of Bacteria
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the bacterial strain into 5-10 mL of appropriate liquid medium.
-
Incubate overnight with shaking at the optimal temperature for the strain.
-
The next day, subculture the overnight culture into fresh medium and grow to the mid-logarithmic phase of growth (e.g., OD600 of 0.4-0.6).
-
-
Cell Harvesting and Washing:
-
Harvest the cells from the liquid culture by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Discard the supernatant.
-
Wash the cell pellet by resuspending it in an equal volume of sterile buffer (e.g., phosphate buffer, pH 7.0).
-
Centrifuge again and discard the supernatant. Repeat the wash step once more to remove all traces of the growth medium.
-
-
NTG Treatment:
-
Resuspend the washed cell pellet in the sterile buffer. The cell density should be adjusted as needed.
-
Add freshly prepared NTG solution to the cell suspension to the desired final concentration. Note: The optimal NTG concentration and treatment time need to be determined by a preliminary kill curve experiment (see below).
-
Incubate the cell suspension with NTG for the desired time (e.g., 15-60 minutes) at the appropriate temperature with gentle agitation.
-
-
Stopping the Mutagenesis and Cell Recovery:
-
To stop the reaction, centrifuge the cell suspension to pellet the cells.
-
Carefully discard the NTG-containing supernatant into a designated hazardous waste container.
-
Wash the cell pellet twice with sterile buffer to remove residual NTG.
-
Resuspend the final cell pellet in a small volume of fresh liquid medium and incubate for a period to allow for mutation fixation and recovery (e.g., 1-2 hours or a few generations of growth).[4]
-
-
Plating and Mutant Screening:
-
Prepare serial dilutions of the mutagenized culture.
-
Plate the dilutions on non-selective agar (B569324) plates to determine the survival rate (kill curve).
-
Plate appropriate dilutions on selective agar plates to screen for mutants with the desired phenotype.
-
Incubate the plates at the optimal temperature until colonies appear.
-
Protocol 2: Determining Optimal NTG Concentration (Kill Curve)
-
Prepare a mid-log phase bacterial culture and wash the cells as described in Protocol 1, steps 1 and 2.
-
Divide the cell suspension into several tubes.
-
Add different concentrations of NTG to each tube (e.g., 0, 50, 100, 200, 500, 1000 µg/mL).
-
Incubate for a fixed time (e.g., 30 minutes).
-
Stop the reaction and wash the cells as described in Protocol 1, step 4.
-
Serially dilute each treated culture and plate on non-selective agar plates.
-
After incubation, count the colonies on each plate and calculate the number of colony-forming units (CFU)/mL.
-
Calculate the survival rate for each NTG concentration relative to the untreated control (0 µg/mL).
-
A concentration that results in a 10-50% survival rate is often a good starting point for generating a high frequency of mutants.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of mutations induced by N-methyl-N'-nitro-N-nitrosoguanidine in an industrial Corynebacterium glutamicum strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of neighbouring base sequence on N-methyl-N'-nitro-N-nitrosoguanidine mutagenesis in the lacI gene of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MNNG as a Tool for Forward and Reverse Genetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent alkylating agent widely employed in genetic research as a chemical mutagen. Its ability to induce a high frequency of point mutations, primarily G:C to A:T transitions, makes it a valuable tool for both forward and reverse genetics. In forward genetics, MNNG is used to randomly induce mutations throughout an organism's genome, allowing for the subsequent screening for specific phenotypes to identify the genetic basis of a biological process. Conversely, in reverse genetics, MNNG can be utilized to generate mutant libraries that can then be screened for mutations in a specific gene of interest to study its function. This document provides detailed application notes and protocols for the use of MNNG in forward and reverse genetic screens across various model organisms.
Introduction to MNNG in Genetic Screens
Forward and reverse genetics are two fundamental approaches to understanding gene function. Forward genetics begins with a phenotype of interest and aims to identify the causative gene, while reverse genetics starts with a known gene and investigates the resulting phenotype upon its alteration.[1] Chemical mutagens like MNNG are powerful tools in both approaches as they allow for the creation of a diverse range of mutations for genetic analysis.[2]
MNNG is a monofunctional SN1 alkylating agent that primarily methylates the O6 position of guanine (B1146940) and the O4 position of thymine (B56734) in DNA.[3] The O6-methylguanine lesion frequently mispairs with thymine during DNA replication, leading to a G:C to A:T transition mutation in the subsequent round of replication.[4][5] This high frequency of a specific transversion makes it a useful tool for generating loss-of-function or gain-of-function alleles.
Data Presentation: Quantitative Analysis of MNNG Mutagenesis
The efficiency of MNNG as a mutagen is dependent on various factors including concentration, exposure time, and the organism being treated. The following tables summarize quantitative data on MNNG-induced mutation frequencies and its mutational spectrum in different model organisms.
Table 1: MNNG-Induced Mutation Frequencies in Various Organisms
| Organism | Cell Type | MNNG Concentration | Exposure Time | Mutation Frequency (per viable cell) | Reference |
| Escherichia coli | RecA- strain | Not specified | Not specified | 274 mutations in lacI gene | [5] |
| Escherichia coli | Phage P22 host | Not specified | Brief exposure (20-40% survival) | 50- to 100-fold increase in tetracycline (B611298) resistance | [4] |
| Saccharomyces cerevisiae | Logarithmically growing | Low concentrations | Several generations | Not specified | [6] |
| Human | Diploid fibroblasts | 4, 6, 8 µM (low dose) | Not specified | Not specified | [7] |
| Human | Diploid fibroblasts | 10, 12 µM (high dose) | Not specified | Not specified | [7] |
| Human | Lymphoblastoid line (MT1) | 4 µM | Not specified | 8 x 10⁻³ in HPRT gene | [8] |
Table 2: Mutational Spectrum of MNNG
| Organism/Cell Line | Gene Target | Predominant Mutation Type | Percentage of Predominant Type | Other Mutations Observed | Reference |
| Escherichia coli | lacI gene | G:C → A:T transition | ~95% | A:T → G:C transitions, A:T → T:A transversions, frameshifts, deletions | [5] |
| Phage P22 | mnt repressor gene | G:C → A:T transition | 97% (29/30) | A:T → G:C transition | [4] |
| Human Fibroblasts (low dose) | hprt gene | G:C → A:T transition | 27% | Broad spectrum of base substitutions | [7] |
| Human Fibroblasts (high dose) | hprt gene | G:C → A:T transition | 80% | Other base substitutions | [7] |
| Human Lymphoblastoid (MT1) | Mitochondrial DNA | G:C → A:T transition | 100% of hotspot mutations | Not specified | [8] |
| Human 293 Cells | lacZ' gene | G:C → A:T transition | 89% | Other substitutions involving G:C base pairs | [1] |
Signaling Pathways and Experimental Workflows
MNNG-Induced DNA Damage and Repair Pathway
MNNG introduces alkyl groups onto DNA bases, primarily generating O6-methylguanine (O6-MeG). This lesion is recognized by the DNA mismatch repair (MMR) system, which, in an attempt to repair the damage, can lead to futile repair cycles and the formation of DNA double-strand breaks, ultimately triggering cell cycle arrest or apoptosis.[3] The primary and most direct repair mechanism for O6-MeG is through the action of O6-methylguanine-DNA methyltransferase (MGMT), which directly removes the methyl group.
Caption: MNNG-induced DNA damage and repair pathways.
Experimental Workflow for a Forward Genetic Screen Using MNNG
A forward genetic screen using MNNG involves several key steps, starting from mutagenesis of a population to the identification of the causative mutation.
References
- 1. Description of a new amplifiable shuttle vector for mutagenesis studies in human cells: application to N-methyl-N'-nitro-N-nitrosoguanidine-induced mutation spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutagenesis in Yeast | Springer Nature Experiments [experiments.springernature.com]
- 3. Natural and artificial mutants as valuable resources for functional genomics and molecular breeding [ijbs.com]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. N-methyl-N'-nitro-N-nitrosoguanidine-induced mutation in a RecA strain of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Response of S. cerevisiae to N-methyl-N'-nitro-N-nitrosoguanidine: mutagenesis, survival and DDR gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mutagenicity and mutational spectrum of N-methyl-N'-nitro-N-nitrosoguanidine in the hprt gene in G1-S and late S phase of diploid human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemically induced mutations in mitochondrial DNA of human cells: mutational spectrum of N-methyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Dosage and administration routes for MNNG in rodent cancer studies.
Application Notes and Protocols for MNNG in Rodent Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) in rodent cancer studies. MNNG is a potent carcinogen widely used to induce tumors in various organs, serving as a valuable model for studying carcinogenesis and for the preclinical evaluation of chemotherapeutic and chemopreventive agents.[1][2][3][4]
Overview and Mechanism of Action
N-methyl-N'-nitro-N-nitrosoguanidine is a direct-acting alkylating agent that induces cancer by transferring a methyl group to DNA, primarily forming O⁶-methylguanine and N⁷-methylguanine adducts.[1][5] This leads to G to A transition mutations during DNA replication.[1][5] The resulting DNA damage, if not adequately repaired, can lead to the activation of oncogenes (e.g., Ras) and inactivation of tumor suppressor genes (e.g., TP53), ultimately promoting tumorigenesis.[5][6]
MNNG-induced carcinogenesis is a multi-stage process involving the dysregulation of several signaling pathways, including those related to:
-
Cell Proliferation, Apoptosis, and Autophagy: MNNG can modulate the PI3K/AKT/mTOR pathway, leading to increased cell proliferation and invasion while suppressing apoptosis and normal autophagy.[1][6]
-
Inflammation: MNNG induces oxidative stress and the release of damage-associated molecular patterns (DAMPs), which in turn activate the NLRP3 inflammasome and NF-κB signaling pathway, promoting a pro-inflammatory microenvironment.[1][6]
-
Epithelial-Mesenchymal Transition (EMT): The activation of NF-κB can also promote EMT, contributing to tumor cell migration and invasion.[6][7]
Signaling Pathway of MNNG-Induced Carcinogenesis
Caption: MNNG-induced signaling pathways leading to carcinogenesis.
Administration Routes and Dosages
The choice of administration route and dosage of MNNG depends on the target organ and the desired tumor model. It is crucial to note that MNNG is a potent carcinogen and requires careful handling.[1]
Oral Administration
Oral administration is the most common method for inducing tumors in the gastrointestinal tract, particularly gastric cancer.[1][2]
Table 1: Oral Administration of MNNG in Rodents
| Rodent Species/Strain | MNNG Concentration in Drinking Water (µg/mL) | Treatment Duration | Target Organ(s) | Resulting Tumor Type(s) | Reference(s) |
| Wistar Rats (male) | 100 | Up to 314 days | Gastrointestinal Tract | Adenocarcinomas | [8] |
| Wistar Rats | 25, 50, 100 | 32 weeks | Stomach, Small Intestine | Adenomatous hyperplasia, Adenocarcinoma | [9][10] |
| Albino Mice (both sexes) | 100 | Up to 68 weeks | Stomach | Adenocarcinoma, Adenomatous polyp | [11] |
| Wistar Furth & ACI Rats (5-day-old) | 5 g/L (single gavage) | Single dose | Glandular Stomach, Forestomach, Lungs | Gastric tumors, Forestomach tumors, Lung tumors | [12] |
| Wistar Furth & ACI Rats (28-day-old) | 5 g/L (single gavage) | Single dose | Forestomach | Forestomach tumors | [12] |
Note: Higher concentrations of MNNG in drinking water may decrease water intake in rats due to their sensitive sense of smell.[1] The optimal treatment window for gastric tumor induction via drinking water is often considered to be 24-30 weeks.[1]
Intraperitoneal (IP) Injection
IP injection can be used to induce peritoneal carcinomatosis or to study the systemic effects of MNNG.
Table 2: Intraperitoneal Administration of MNNG in Rodents
| Rodent Species/Strain | MNNG Dosage | Treatment Schedule | Target Organ(s) | Resulting Tumor Type(s) | Reference(s) |
| BDIX Rats | 10^6 syngeneic colon tumor cells (MNNG-induced) | Single injection | Peritoneum | Peritoneal carcinomatosis | [13] |
| Sprague-Dawley Rats (female) | 10 mg/kg/day (in drinking water, following a single IP injection of reserpine) | 40 weeks | Stomach | No tumor formation observed in this specific study | [14] |
Note: While direct IP injection of MNNG for tumor induction is less commonly detailed in the provided search results, the induction of peritoneal carcinomatosis using MNNG-transformed cells is a relevant application.
Topical Application
Topical application is primarily used for inducing skin tumors.
Table 3: Topical Administration of MNNG in Rodents
| Rodent Species/Strain | MNNG Dosage | Treatment Schedule | Target Organ(s) | Resulting Tumor Type(s) | Reference(s) |
| Mice | Subcarcinogenic dose (initiation) | Single application followed by a promoting agent | Skin | Papillomas, Squamous cell carcinomas | [15] |
| CFLP Mice (female) | 12.5 µg to 200 µg | Epicutaneous application | Skin | Dose-dependent tumor formation | [16] |
Experimental Protocols
Protocol for Oral Administration of MNNG in Drinking Water
This protocol is adapted for the induction of gastric cancer in rats.
-
Animal Model: Use male Wistar rats, 6-8 weeks old.
-
MNNG Solution Preparation:
-
Dissolve MNNG in distilled water to the desired concentration (e.g., 100 µg/mL).
-
Prepare fresh MNNG solution weekly and store it in light-protected bottles.
-
-
Administration:
-
Provide the MNNG-containing water to the rats ad libitum.
-
Replace the MNNG solution twice a week.
-
-
Monitoring:
-
Monitor the animals' body weight and water consumption weekly.
-
Observe for any signs of toxicity.
-
-
Endpoint:
-
At the end of the treatment period, euthanize the animals.
-
Perform a gross examination of the gastrointestinal tract for tumors.
-
Collect stomach and other relevant tissues for histopathological analysis.
-
Experimental Workflow for Oral Administration
Caption: Workflow for MNNG oral administration in rodents.
Protocol for Intraperitoneal (IP) Injection
This protocol outlines the general procedure for IP injection in rats.
-
Animal Restraint:
-
For a one-person technique, restrain the rat by wrapping it in a towel, ensuring the abdomen is accessible.
-
For a two-person technique, one person restrains the rat while the other performs the injection.[17]
-
-
Injection Site:
-
Injection Procedure:
-
Use an appropriately sized sterile needle (e.g., 23-25 gauge for rats).[17]
-
Insert the needle at a 30-45° angle with the bevel facing up.[17][19]
-
Gently aspirate to ensure no blood vessel or organ has been punctured. If fluid is drawn, withdraw and use a fresh needle and syringe.[18]
-
Inject the substance slowly. The maximum recommended volume is typically < 10 mL/kg.[17]
-
-
Post-injection Care:
-
Return the animal to its cage and monitor for any signs of distress.
-
Protocol for Topical Application (Two-Stage Skin Carcinogenesis)
This protocol is for inducing skin tumors in mice.[15]
-
Animal Model: Use mice with shaved dorsal skin (e.g., SENCAR mice).
-
Initiation:
-
Apply a single, subcarcinogenic dose of MNNG dissolved in a suitable solvent (e.g., acetone) to the shaved skin.
-
-
Promotion:
-
Beginning one to two weeks after initiation, apply a tumor promoter (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA) to the same area.
-
Repeat the promoter application twice weekly for the duration of the study (e.g., 20-30 weeks).
-
-
Monitoring:
-
Observe the animals weekly for the appearance and growth of skin tumors (papillomas).
-
Record the number and size of tumors for each animal.
-
-
Endpoint:
-
At the end of the study, euthanize the animals.
-
Excise tumors and surrounding skin for histopathological analysis to confirm the presence of papillomas and squamous cell carcinomas.
-
Experimental Workflow for Topical Application
Caption: Workflow for two-stage skin carcinogenesis with MNNG.
Safety Precautions
MNNG is a potent mutagen and carcinogen and should be handled with extreme caution.[1] Appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, must be worn at all times. All procedures involving MNNG should be performed in a certified chemical fume hood. All contaminated materials and animal waste must be disposed of as hazardous chemical waste according to institutional guidelines.
References
- 1. Mechanisms and applications of N-Methyl-N’-nitro-N-nitrosoguanidine in animal tumor models: current situation and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanisms and applications of N-Methyl-N’-nitro-N-nitrosoguanidine in animal tumor models: current situation and challenges [frontiersin.org]
- 3. Mechanisms and applications of N-Methyl-N'-nitro-N-nitrosoguanidine in animal tumor models: current situation and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The effect of phytochemicals in N-methyl-N-nitro-N-nitroguanidine promoting the occurrence and development of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gastrointestinal carcinogenesis in germ-free rats given N-methyl-N'-nitro-N-nitrosoguanidine in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of different MNNG (N-methyl-N'-nitro-N-nitrosoguanidine) doses on the stomach and the upper small intestine of the rat. I. The frequency and histopathology of the induced tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of different MNNG (N-methyl-N'-nitro-N-nitrosoguanidine)-doses on the stomach and the upper small intestine of the rat. II. The frequency of intestinal metaplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Production of proliferation lesions in gastric mucosa of albino mice by oral administration of N-methyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of age and strain on N-methyl-N'-nitro-N-nitrosoguanidine tumorigenesis in ACI and Wistar Furth rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Treatment with endotoxins of peritoneal carcinomatosis induced by colon tumor cells in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Multi-stage chemical carcinogenesis in mouse skin: Fundamentals and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Local application to mouse skin as a carcinogen specific test system for non-volatile nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. research.vt.edu [research.vt.edu]
- 19. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Investigating Gene Function Using MNNG-Induced Loss-of-Function Mutations
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent alkylating agent widely utilized in genetic research to induce mutations and study gene function.[1][2] Its primary mechanism of action involves the addition of a methyl group to DNA bases, predominantly at the O6 position of guanine (B1146940) (O6-MeG) and the O4 position of thymine.[1][2] This methylation leads to mispairing during DNA replication, primarily resulting in G:C to A:T transition mutations.[3][4][5] These subtle changes are not easily recognized by the DNA mismatch repair system, making MNNG an effective tool for generating loss-of-function mutations.[2]
These application notes provide detailed protocols for using MNNG to generate loss-of-function mutations in both bacterial and mammalian cell systems. They also describe methods for screening and characterizing the resulting mutants to elucidate gene function, with a focus on pathways commonly investigated using this powerful mutagen.
Data Presentation: Quantitative Analysis of MNNG Mutagenesis
The efficiency of MNNG in inducing mutations is dose-dependent. The following tables summarize quantitative data from various studies, providing a reference for determining appropriate MNNG concentrations for specific experimental goals.
Table 1: MNNG-Induced Mutation Frequencies in Mammalian Cells (HPRT Assay)
| Cell Line | MNNG Concentration | Exposure Time | Mutant Frequency (per 10^6 cells) | Reference |
| Msh2 low/7 mouse ES cells | 4 µM | 1 hour | 40 ± 100 (extra mutants) | [6] |
| Msh2 +/+ mouse ES cells | 4 µM | 1 hour | 100 ± 200 (extra mutants) | [6] |
| HCT116 (RER+) | 30 µM | Not specified | ~450-fold higher than SW480 | [7] |
| SW480 (RER-) | 30 µM | Not specified | Baseline | [7] |
Table 2: MNNG-Induced DNA Damage Detection in Mammalian Cells
| Cell Line | MNNG Concentration (µg/mL) | Detection Method | Outcome | Reference |
| VH10 human fibroblasts | ~0.1 | Comet Assay | Lesions detected | [8] |
| VH10 human fibroblasts | 1 | Alkaline Elution | Lesions detected | [8] |
| VH10 human fibroblasts | 1-2 | DNA Unwinding | Lesions detected | [8] |
| VH10 human fibroblasts | >1 | Cytogenetic Analysis | Chromosomal aberrations | [8] |
| V79 hamster cells | >0.2 | Cytogenetic Analysis | Chromosomal aberrations | [8] |
| Human lymphocytes | >8 | Cytogenetic Analysis | Chromosomal aberrations | [8] |
Experimental Protocols
Protocol 1: MNNG Mutagenesis in Escherichia coli
This protocol is adapted from established methods for inducing mutations in E. coli.[9]
Materials:
-
E. coli culture in mid-log phase
-
Citrate (B86180) buffer (pH 5.5)
-
MNNG stock solution (1 mg/mL in sterile water, stored at -20°C in the dark)
-
100 mM Sodium phosphate (B84403) buffer (pH 7.0)
-
Luria-Bertani (LB) medium
-
Appropriate selective agar (B569324) plates
Procedure:
-
Grow E. coli to mid-log phase (OD600 ≈ 0.4-0.6).
-
Centrifuge the cells, wash once with cold citrate buffer, and resuspend in the same buffer at 10x the original concentration.
-
Add MNNG to the cell suspension to a final concentration of 5-100 µg/mL.
-
Incubate for 5 minutes at room temperature.
-
Stop the reaction by adding 5 volumes of cold 100 mM sodium phosphate buffer (pH 7.0).
-
Centrifuge the cells, wash twice with phosphate buffer, and resuspend in 5 mL of LB medium.
-
Incubate the culture overnight at 37°C to allow for mutation fixation.
-
Plate appropriate dilutions of the culture on selective agar plates to screen for desired phenotypes and on non-selective plates to determine survival frequency.
Protocol 2: MNNG Mutagenesis in Mammalian Cells
This protocol provides a general framework for inducing mutations in cultured mammalian cells. Optimal MNNG concentration and exposure time should be determined empirically for each cell line.
Materials:
-
Mammalian cells in logarithmic growth phase
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MNNG stock solution (dissolved in DMSO or an appropriate solvent, stored at -20°C)
-
Selective medium (containing a selective agent like 6-thioguanine (B1684491) for HPRT mutation assay)
-
Cloning cylinders or 96-well plates for mutant isolation
Procedure:
-
Plate cells at a density that will allow for several population doublings after treatment.
-
The following day, replace the medium with a serum-free medium containing the desired concentration of MNNG (typically in the range of 0.1-10 µM).
-
Incubate for a defined period (e.g., 1-4 hours).
-
Remove the MNNG-containing medium and wash the cells twice with PBS.
-
Add complete medium and allow the cells to recover and grow for a period sufficient for the expression of the mutant phenotype (typically 5-7 days for the HPRT assay).
-
For selection of mutants, detach the cells and plate them at a known density in both non-selective and selective media.
-
After a suitable incubation period (10-14 days), count the colonies in both selective and non-selective dishes to determine the mutant frequency.
-
Isolate individual mutant colonies for further characterization.
Mandatory Visualizations
MNNG-Induced DNA Damage and Repair Workflow
Caption: Experimental workflow of MNNG-induced loss-of-function.
DNA Mismatch Repair Pathway in Response to MNNG
Caption: DNA Mismatch Repair (MMR) pathway activation by MNNG.
p53 and STAT1 Signaling in Response to MNNG-Induced DNA Damage
Caption: p53 and STAT1 signaling in response to MNNG.
Application in Drug Development
The use of MNNG to generate loss-of-function mutations is a valuable tool in drug discovery and development. By creating cell lines or animal models with specific gene knockouts, researchers can:
-
Validate drug targets: Loss-of-function of a particular gene may mimic the effect of a drug, thereby validating it as a therapeutic target.
-
Identify mechanisms of drug resistance: MNNG-induced mutations can reveal genes whose inactivation leads to resistance to a particular therapeutic agent.
-
Screen for synthetic lethality: Identifying genes that are essential for survival only in the context of another gene's loss-of-function can uncover novel cancer therapeutic strategies. MNNG can be used to create the initial loss-of-function background for such screens.
-
Model disease states: MNNG can be used to induce mutations that mimic those found in human diseases, creating valuable models for studying disease pathogenesis and testing novel therapies. For example, MNNG has been used to induce gastric precancerous lesions to study the effects of potential therapeutic agents.[10]
Screening and Characterization of Mutants
Following MNNG mutagenesis, a critical step is the screening and identification of mutants with the desired loss-of-function phenotype.
Screening Methods:
-
Phenotypic Selection: This is the most straightforward method, where cells with a loss-of-function mutation in a specific gene exhibit a selectable phenotype (e.g., resistance to a drug, auxotrophy). The HPRT assay, which selects for resistance to 6-thioguanine, is a classic example.[11][12]
-
Genetic Screens: For genes without a readily selectable phenotype, genetic screens can be employed. These may involve replica plating to identify mutants with specific growth requirements or the use of reporter genes that are activated or inactivated by the loss of the target gene's function.
-
High-Throughput Screening: Modern high-throughput screening methods, such as automated microscopy or flow cytometry, can be used to screen large populations of mutagenized cells for specific phenotypic changes.[13][14]
Characterization of Mutants: Once putative mutants are isolated, it is essential to characterize the underlying genetic lesion and its functional consequences.
-
DNA Sequencing: The most direct way to identify the mutation is to sequence the target gene in the mutant clones. This will confirm the presence of a mutation and determine its nature (e.g., point mutation, frameshift).
-
Western Blotting: To confirm the loss of protein expression, western blotting can be performed using an antibody specific to the protein of interest.
-
Functional Assays: A variety of functional assays can be used to confirm the loss-of-function phenotype. The specific assay will depend on the known or suspected function of the gene. For example, if the gene encodes an enzyme, an enzyme activity assay can be performed.
-
Phenotypic Analysis: A detailed analysis of the mutant's phenotype can provide further insights into the gene's function. This may involve examining cell morphology, growth rate, cell cycle progression, or response to various stimuli.[15]
Signaling Pathways Investigated with MNNG
Loss-of-function mutations generated by MNNG have been instrumental in dissecting various cellular signaling pathways.
-
DNA Mismatch Repair (MMR) Pathway: MNNG-induced DNA damage is a potent trigger of the MMR system.[16][17] Studies using MNNG in MMR-deficient cells have been crucial in understanding the roles of key MMR proteins like MSH2 and MLH1 in recognizing and responding to DNA alkylation damage.[16][18][19]
-
p53 Signaling Pathway: The tumor suppressor p53 plays a critical role in the cellular response to DNA damage. MNNG treatment activates p53, leading to cell cycle arrest or apoptosis.[20][21] Using MNNG in cells with and without functional p53 has helped to elucidate the downstream targets of p53 and its role in preventing the propagation of mutations.[22][23][24][25]
-
STAT1 Signaling Pathway: The Signal Transducer and Activator of Transcription 1 (STAT1) has been shown to modulate the cellular response to MNNG.[1] Studies have indicated that STAT1 is involved in the signaling pathway activated by the MMR system and plays a role in DNA repair and cell survival following MNNG-induced damage.[1][26][27][28][29]
By inducing loss-of-function mutations in components of these and other pathways, researchers can systematically dissect their roles and interactions, providing valuable insights into fundamental cellular processes and disease mechanisms.
References
- 1. Cellular response to alkylating agent MNNG is impaired in STAT1‐deficients cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methylnitronitrosoguanidine - Wikipedia [en.wikipedia.org]
- 3. Description of a new amplifiable shuttle vector for mutagenesis studies in human cells: application to N-methyl-N'-nitro-N-nitrosoguanidine-induced mutation spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Characterization of mutations induced by N-methyl-N'-nitro-N-nitrosoguanidine in an industrial Corynebacterium glutamicum strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frequency of HPRT gene mutations induced by N-methyl-N'-nitro-N-nitrosoguanidine corresponds to replication error phenotypes of cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of MNNG-induced DNA lesions in mammalian cells; validation of comet assay against DNA unwinding technique, alkaline elution of DNA and chromosomal aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vivo Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. HPRT Mutation Assay for Chinese Hamster Ovary Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. toxys.com [toxys.com]
- 13. Loss-of-Function RNAi Screen to Identify Necrosis-Signaling Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A genome-wide loss-of-function screening method for minimizing false-negatives caused by functional redundancy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Changes in rat and human pepsinogen phenotypes induced by N'-methyl-N'nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. N-Methyl-N′-nitro-N-nitrosoguanidine (MNNG) Triggers MSH2 and Cdt2 Protein-dependent Degradation of the Cell Cycle and Mismatch Repair (MMR) Inhibitor Protein p21Waf1/Cip1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) triggers MSH2 and Cdt2 protein-dependent degradation of the cell cycle and mismatch repair (MMR) inhibitor protein p21Waf1/Cip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Examination of Gene Loss in the DNA Mismatch Repair Pathway and Its Mutational Consequences in a Fungal Phylum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. m.youtube.com [m.youtube.com]
- 21. mdpi.com [mdpi.com]
- 22. O6-methylguanine-induced transcriptional mutagenesis reduces p53 tumor-suppressor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Mutant p53 suppresses innate immune signaling to promote tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. m.youtube.com [m.youtube.com]
- 26. researchgate.net [researchgate.net]
- 27. Molecular pathways: interferon/stat1 pathway: role in the tumor resistance to genotoxic stress and aggressive growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. JAK-STAT1 as therapeutic target for EGFR deficiency-associated inflammation and scarring alopecia - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
Application Notes and Protocols: Laboratory Handling and Preparation of MNNG Solutions
Introduction
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent alkylating agent widely utilized in biomedical research as a mutagen and carcinogen.[1][2][3] It functions by introducing alkyl groups to DNA bases, primarily methylating the O6 position of guanine (B1146940) and the O4 position of thymine.[2][3] These modifications can lead to G:C to A:T transition mutations during DNA replication, making MNNG an invaluable tool for studying mutagenesis, DNA damage and repair mechanisms, and chemical carcinogenesis.[2][4][5] MNNG is frequently used to induce experimental models of various cancers, particularly gastrointestinal tumors, in laboratory animals.[1][2][6][7]
Due to its hazardous nature, strict safety protocols must be followed when handling MNNG.[8][9][10] Furthermore, MNNG solutions are known to be unstable, necessitating fresh preparation for optimal and reproducible experimental results.[1][10][11] These application notes provide detailed protocols for the safe handling, storage, and preparation of MNNG solutions for research applications.
Safety and Handling Precautions
MNNG is classified as a probable human carcinogen (IARC Group 2A) and is a potent mutagen.[3][7] It is toxic if swallowed, harmful if inhaled, and causes skin and eye irritation.[9] All handling must be performed by trained personnel in a designated area, following strict safety procedures.
Table 1: Summary of Safety and Handling Procedures for MNNG
| Aspect | Guideline | Reference |
| Engineering Controls | Work under a certified chemical fume hood. Ensure adequate ventilation. A safety shower and eye wash station must be readily available. | [8][9] |
| Personal Protective Equipment (PPE) | Wear a lab coat, flame-retardant antistatic protective clothing, safety goggles, a face shield, and chemical-resistant gloves (e.g., nitrile). | [8][9][12] |
| Respiratory Protection | If there is a risk of inhaling dust or aerosols, wear a NIOSH-certified respirator with a P3 filter. | [8][12] |
| Handling Solid MNNG | Avoid generating dust.[8] Use spark-proof tools and ground equipment to prevent electrostatic discharge.[12] | |
| Handling Solutions | Avoid contact with skin, eyes, and clothing.[9] Prevent aerosol generation. | |
| Hygiene | Wash hands and skin thoroughly after handling.[8][9] Do not eat, drink, or smoke in the work area.[12] Immediately change any contaminated clothing.[8] | |
| Spill Management | Evacuate the area. Contain and collect spills using absorbent, non-combustible material. Place waste in a closed, suitable container for disposal. Ventilate the area thoroughly. | [9][12] |
| Waste Disposal | Dispose of all MNNG waste (solid, solutions, contaminated labware) as hazardous chemical waste in accordance with local, state, and federal regulations.[8][9] Incineration by a licensed facility is a common method.[10] |
Storage and Stability
Proper storage is critical to maintain the integrity of MNNG, while understanding its stability in solution is key for experimental success.
Solid MNNG:
-
Store the solid compound at -20°C in a tightly sealed container.[11]
-
Protect from light, as it is light-sensitive and may change color to orange and green upon degradation.[10]
-
It may be stored under an inert gas like nitrogen.[9]
MNNG in Solution:
-
General Instability: MNNG solutions are unstable and it is strongly recommended to prepare them fresh immediately before use.[1][11]
-
Aqueous Stability: The half-life of MNNG is highly dependent on pH and temperature. In an acidic buffer, it can release nitrous acid, while in basic solutions, it can decompose to form diazomethane.[2][3]
-
Media Stability: In a complete cell culture medium, the half-life of MNNG is approximately 70 minutes.[1][13]
Table 2: Stability of MNNG in Aqueous Solutions
| Condition | Half-life | Reference |
| pH 7.0 (phosphate buffer), 37°C | 170 hours | [10] |
| pH 8.0, Room Temperature | ~200 hours | [10] |
| Complete Cell Culture Medium | ~70 minutes | [1][13] |
Solution Preparation Protocols
Due to low aqueous solubility, MNNG stock solutions are typically prepared in an organic solvent like DMSO. Working solutions for in vivo studies often require specific formulations to ensure solubility and delivery. Always prepare solutions in a chemical fume hood.
General Workflow for MNNG Solution Preparation
Caption: General workflow for preparing MNNG solutions.
Protocol 1: MNNG Stock Solution in DMSO
This protocol is for preparing a high-concentration stock solution for subsequent dilution for in vitro or in vivo experiments.
Materials:
-
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) solid
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
In a chemical fume hood, carefully weigh the desired amount of MNNG powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration. Moisture-absorbing DMSO can reduce solubility.[11]
-
Vortex or sonicate briefly if necessary to fully dissolve the MNNG. The solution should be clear.
-
This stock solution is unstable and should be used immediately to prepare the final working solution.
Table 3: Example DMSO Stock Solution Concentrations
| Stock Concentration | Solvent | Notes | Reference |
| 29 mg/mL (197.15 mM) | DMSO | Maximum solubility in fresh DMSO. | [11] |
| 28 mg/mL | DMSO | Used for preparing in vivo formulations. | [11] |
| 20.8 mg/mL | DMSO | Used for preparing in vivo formulations. | [1] |
| 4.4 mg/mL | DMSO | Used for preparing corn oil formulations. | [11] |
Protocol 2: Working Solution for In Vivo Administration (Aqueous-Based)
This formulation is suitable for administration methods like oral gavage where an aqueous vehicle is preferred.
Materials:
-
MNNG stock solution in DMSO (e.g., 28 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile ddH₂O or Saline
Procedure (for 1 mL final solution):
-
Start with 50 µL of a 28 mg/mL MNNG stock solution in DMSO.[11]
-
Add 400 µL of PEG300 and mix until the solution is clear.[11]
-
Add 50 µL of Tween-80 and mix thoroughly until clear.[11]
-
Add 500 µL of sterile ddH₂O or saline to bring the final volume to 1 mL.[11]
-
Mix gently. The final solution should be clear.
-
Use this working solution immediately for animal dosing.[1][11]
Protocol 3: Working Solution for In Vivo Administration (Oil-Based)
This formulation is an alternative for oral administration, particularly for prolonged dosing schedules.
Materials:
-
MNNG stock solution in DMSO (e.g., 4.4 mg/mL or 20.8 mg/mL)
-
Corn oil
-
Sterile tubes
Procedure (for 1 mL final solution):
-
Start with 50 µL of a 4.4 mg/mL MNNG stock solution in DMSO.[11]
-
Add 950 µL of corn oil.[11]
-
Alternatively, add 100 µL of a 20.8 mg/mL DMSO stock to 900 µL of corn oil.[1]
-
Mix thoroughly until homogenous.
-
Use this suspension immediately for animal dosing.
Experimental Applications and Protocols
MNNG is a cornerstone reagent for inducing gastrointestinal cancer in animal models, which mimics the effects of dietary nitrosamines.[1][6]
Protocol: Induction of Chronic Atrophic Gastritis and Gastric Cancer in Rats
This protocol provides a general guideline for using MNNG to induce gastric lesions in rats. Researchers should determine optimal conditions through pilot experiments.[1][13]
Table 4: Example Protocol for MNNG-Induced Gastric Carcinogenesis in Rats
| Parameter | Description | Reference |
| Animal Model | Sprague-Dawley (SD) or Wistar male rats | [1] |
| Age / Weight | ~200-220 g or 17 weeks old | [1] |
| MNNG Solution | 170 µg/mL in pure drinking water | [1][13] |
| Administration | Ad libitum (free access) in drinking water, supplied in black bottles to protect from light. | [1][13] |
| Frequency | The MNNG-containing water must be refreshed daily due to instability. | [1][13] |
| Duration | 10 weeks for chronic atrophic gastritis; longer periods (e.g., 33+ weeks) for carcinoma development. | [1] |
| Endpoint Analysis | Histopathological analysis (e.g., H&E staining) of gastric mucosa to detect lesions, dysplasia, or carcinoma. | [1][13] |
Experimental Workflow: In Vivo Carcinogenesis Study
Caption: Workflow for an MNNG-induced carcinogenesis study.
Mechanism of Action: DNA Damage and Signaling
MNNG exerts its effects by covalently modifying DNA, which triggers cellular responses including DNA repair, cell cycle arrest, or mutagenesis if the damage is not properly repaired.[1][5]
The primary mutagenic lesion is O⁶-methylguanine (O⁶-MeG), which can be misread by DNA polymerase during replication, leading to G:C → A:T transition mutations.[2] This damage is recognized by the DNA Mismatch Repair (MMR) system.[2][5] MNNG exposure has also been shown to activate signaling pathways like the PI3K/AKT pathway, contributing to mucosal injury and potentially tumorigenesis.[2]
Caption: MNNG mechanism of action on DNA and cell signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nitrosoguanidine (MNNG) [benchchem.com]
- 3. Methylnitronitrosoguanidine - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. N-Methyl-N′-nitro-N-nitrosoguanidine (MNNG) Triggers MSH2 and Cdt2 Protein-dependent Degradation of the Cell Cycle and Mismatch Repair (MMR) Inhibitor Protein p21Waf1/Cip1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms and applications of N-Methyl-N’-nitro-N-nitrosoguanidine in animal tumor models: current situation and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-METHYL-N′-NITRO-N-NITROSOGUANIDINE (MNNG) (Group 2A) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. N-Methyl-N'-nitro-N-nitrosoguanidine | C2H5N5O3 | CID 135436526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. download.basf.com [download.basf.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
Application of N-methyl-N'-nitro-N-nitrosoguanidine in Drug Discovery and Resistance Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent alkylating agent widely utilized in biomedical research as a mutagen and carcinogen.[1][2][3] Its ability to induce genetic mutations makes it an invaluable tool in drug discovery and the study of drug resistance. By randomly inducing mutations throughout the genome, MNNG can be used to create cell lines with novel phenotypes, including resistance to therapeutic agents. This allows for the identification of genes and signaling pathways involved in drug efficacy and resistance, paving the way for the development of more effective cancer therapies and strategies to overcome resistance. MNNG is a probable human carcinogen and must be handled with appropriate safety precautions.[2]
Mechanism of Action
MNNG exerts its mutagenic effects by adding alkyl (primarily methyl) groups to DNA bases.[1][2] The most significant and mutagenic lesion is the formation of O⁶-methylguanine (O⁶-MeG).[4][5][6] During DNA replication, DNA polymerase often mispairs O⁶-MeG with thymine (B56734) instead of cytosine. This leads to G:C to A:T transition mutations in subsequent rounds of replication.[1][4][7] These small distortions in the DNA double helix are not always efficiently detected by the DNA mismatch repair (MMR) system, contributing to the high mutagenic potential of MNNG.[1] In acidic solutions, MNNG can also lead to the formation of nitrous acid, which can cause deamination of DNA bases, while in basic solutions it can produce diazomethane, another methylating agent.[2][4]
The cellular response to MNNG-induced DNA damage is complex, involving multiple pathways:
-
Direct Reversal of Damage: The enzyme O⁶-methylguanine-DNA methyltransferase (MGMT) can directly remove the methyl group from O⁶-MeG, repairing the damage before it can cause a mutation.[5]
-
Mismatch Repair (MMR) Pathway: If the O⁶-MeG lesion is not repaired by MGMT, the MMR system may recognize the mismatch during replication. However, instead of repairing the lesion, the MMR system's persistent attempts to repair the damage can lead to futile repair cycles, resulting in DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.[2][5][8] Cells deficient in MMR are often tolerant to the cytotoxic effects of MNNG but exhibit higher mutation rates.[7][9]
-
Cell Death Pathways: MNNG treatment can trigger various cell death mechanisms, including apoptosis and PARP-1 dependent parthanatos.[4][10][11] The activation of these pathways is often dependent on the cell type and the status of key signaling proteins like p53, c-Abl, and STAT1.[2][5]
Data Presentation: MNNG in Mutagenesis and Drug Resistance
The following tables summarize quantitative data from various studies on the use of MNNG for inducing mutations and generating drug-resistant cell lines.
| Cell Line | MNNG Concentration | Treatment Duration | Mutation Frequency (per viable cell) | Fold Increase in Mutation Frequency | Reference |
| Human Diploid Fibroblasts | < 1 µM - > 5 µM | 4 hours | 7.0 x 10⁻⁴ to 8.8 x 10⁻⁴ (at ~5% survival) | ~100-200 fold over spontaneous | [12] |
| Human Lymphoblastoid (MT1) | 4 µM | Not Specified | 8 x 10⁻³ (in HPRT gene) | Not Specified | [13] |
| Human 293 Cells | Not Specified | Not Specified | < 4.8 x 10⁻⁶ (spontaneous) | > 230-fold increase after treatment | [2][6] |
| HCT116 (RER+) | 30 µM | Not Specified | Not Specified | 450-fold higher than SW480 (RER-) | [1] |
| Parental Cell Line | Drug | Method for Inducing Resistance | Resulting Fold Resistance (IC50) | Reference |
| MNNG/HOS (Osteosarcoma) | Doxorubicin (B1662922) | Stepwise selection with increasing doxorubicin concentrations following ethylmethane sulfonate mutagenesis | 96-fold | [4] |
| MG63 (Osteosarcoma) | Doxorubicin | Stepwise selection with increasing doxorubicin concentrations following ethylmethane sulfonate mutagenesis | 121-fold | [4] |
| U-2OS (Osteosarcoma) | Cisplatin | Not Specified | 4.0 to 62.5-fold | [14] |
| Saos-2 (Osteosarcoma) | Cisplatin | Not Specified | 7.4 to 112.1-fold | [14] |
| C6 (Glioma) | Doxorubicin | Stepwise selection with increasing doxorubicin concentrations | > 20-fold | [15] |
Experimental Protocols
Protocol 1: General Mutagenesis of Mammalian Cells with MNNG
This protocol provides a general framework for inducing mutations in a mammalian cell line using MNNG. The optimal MNNG concentration and treatment time should be determined empirically for each cell line through a dose-response curve to achieve a desired level of cell survival (typically 10-50%).
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)
-
100 mM citrate (B86180) buffer, pH 5.5
-
Trypsin-EDTA
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Procedure:
-
Cell Preparation:
-
Culture the cells in their recommended complete medium until they reach 70-80% confluency.
-
Harvest the cells using trypsin-EDTA and resuspend them in complete medium.
-
Count the cells and determine the cell density.
-
Seed the cells into appropriate culture vessels (e.g., 6-well plates or T-25 flasks) at a density that will allow them to be in the logarithmic growth phase at the time of treatment.
-
-
MNNG Treatment:
-
Prepare MNNG stock solution: On the day of the experiment, prepare a stock solution of MNNG (e.g., 1 mg/mL or 7 mM) in 100 mM citrate buffer, pH 5.5.[5] MNNG is unstable in solutions with a higher pH.[5] The solution can be gently warmed to 37°C to aid dissolution.[5] Caution: MNNG is a potent carcinogen. Handle with extreme care in a chemical fume hood.
-
When the cells are in the logarithmic growth phase, aspirate the culture medium.
-
Wash the cells once with sterile PBS.
-
Add fresh, serum-free medium containing the desired final concentration of MNNG. The final concentration will need to be optimized for your cell line (a starting range of 1-10 µM for 1-4 hours can be tested).
-
Incubate the cells at 37°C in a CO₂ incubator for the desired treatment time.
-
-
Post-Treatment Care:
-
After the incubation period, carefully aspirate the MNNG-containing medium and dispose of it as hazardous waste.
-
Wash the cells three times with sterile PBS to remove any residual MNNG.
-
Add fresh, complete culture medium to the cells.
-
Incubate the cells at 37°C in a CO₂ incubator.
-
-
Expression of Mutant Phenotype and Analysis:
-
Allow the cells to grow for a period to allow for the expression of any induced mutations (typically 5-7 days).[12] During this time, the cells may need to be passaged as they become confluent.
-
After the expression period, the mutagenized cell population can be used for downstream applications, such as selection for drug resistance or screening for specific phenotypes.
-
Protocol 2: Generating Drug-Resistant Cell Lines using MNNG
This protocol describes a method for generating drug-resistant cell lines through a combination of MNNG mutagenesis and subsequent stepwise selection with a cytotoxic drug.
Materials:
-
Parental cancer cell line
-
MNNG-mutagenized cell population (from Protocol 1)
-
Cytotoxic drug of interest
-
Complete cell culture medium
-
96-well plates for IC₅₀ determination
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Determine Parental IC₅₀:
-
Before starting the selection process, determine the half-maximal inhibitory concentration (IC₅₀) of the drug on the parental (non-mutagenized) cell line.
-
Seed the parental cells in 96-well plates and treat them with a range of drug concentrations for a period relevant to the drug's mechanism of action (e.g., 48-72 hours).
-
Perform a cell viability assay to determine the IC₅₀ value.
-
-
Initial Selection of Mutagenized Cells:
-
Take the MNNG-mutagenized cell population (after the mutation expression period from Protocol 1).
-
Begin treating the cells with the cytotoxic drug at a concentration around the IC₅₀ of the parental cell line.
-
Culture the cells in the presence of the drug, changing the medium with fresh drug every 2-3 days.
-
Most cells will die, but some resistant clones should survive and begin to proliferate. This process can take several weeks.[16]
-
-
Stepwise Dose Escalation:
-
Once the surviving cells have formed a stable, growing population at the initial drug concentration, they can be subjected to a higher concentration of the drug.
-
A common strategy is to increase the drug concentration by 1.5 to 2-fold in each step.[17]
-
Continue this process of stepwise dose escalation, allowing the cells to adapt and grow at each new concentration before increasing it further.
-
It is crucial to cryopreserve cells at each stage of resistance development.
-
-
Characterization of the Resistant Cell Line:
-
Once a cell line is established that can proliferate in a significantly higher concentration of the drug compared to the parental line, its level of resistance needs to be quantified.
-
Determine the IC₅₀ of the newly generated resistant cell line and compare it to the parental cell line to calculate the fold resistance.
-
The stability of the resistant phenotype should also be assessed by culturing the cells in the absence of the drug for several passages and then re-determining the IC₅₀.
-
Protocol 3: Forward Genetic Screen for Drug Resistance Genes
This protocol outlines a forward genetic screen using MNNG to identify genes that, when mutated, confer resistance to a specific drug.
Materials:
-
Cancer cell line sensitive to the drug of interest
-
MNNG
-
Cytotoxic drug of interest
-
Complete cell culture medium
-
Materials for genomic DNA extraction
-
Next-generation sequencing (NGS) platform and reagents
Procedure:
-
Mutagenesis:
-
Mutagenize a large population of the sensitive cancer cell line with MNNG as described in Protocol 1. The goal is to generate a diverse library of mutants. A concentration of MNNG that results in approximately 50% cell survival is often a good starting point to balance mutation induction with cell viability.
-
-
Drug Selection:
-
After the mutation expression period, treat the mutagenized cell population with the drug of interest at a concentration that effectively kills the parental, non-mutagenized cells (e.g., 2-3 times the IC₅₀).
-
Culture the cells under continuous drug pressure for several weeks to allow for the selection and expansion of resistant clones.[12]
-
-
Isolation of Resistant Clones:
-
Once distinct resistant colonies appear, they can be individually isolated using cloning cylinders or by limiting dilution.
-
Expand each resistant clone into a stable cell line.
-
-
Identification of Resistance-Conferring Mutations:
-
Extract genomic DNA from the parental sensitive cell line and from each of the isolated resistant clones.
-
Perform whole-exome sequencing (WES) or whole-genome sequencing (WGS) on the genomic DNA samples.
-
Compare the sequencing data from the resistant clones to the parental cell line to identify mutations that are present in the resistant cells but not in the parental cells.
-
Candidate resistance genes are those that are recurrently mutated across multiple independent resistant clones.
-
-
Validation of Candidate Genes:
-
The functional role of the identified candidate genes in conferring drug resistance should be validated. This can be done by:
-
Introducing the identified mutation into the parental sensitive cell line using CRISPR/Cas9 gene editing and confirming that it confers resistance.
-
Knocking down the expression of the candidate gene in the resistant cells (if it's a gain-of-function mutation) to see if it restores sensitivity to the drug.
-
-
Visualization of Signaling Pathways and Workflows
Caption: Mechanism of MNNG-induced mutagenesis and cellular responses.
Caption: Workflow for generating a drug-resistant cell line using MNNG.
Caption: Workflow for a forward genetic screen to identify drug resistance genes.
References
- 1. Unbiased Forward Genetic Screening with Chemical Mutagenesis to Uncover Drug-Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Description of a new amplifiable shuttle vector for mutagenesis studies in human cells: application to N-methyl-N'-nitro-N-nitrosoguanidine-induced mutation spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of mutation in transgenic CHO cells using green fluorescent protein as a reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genome-wide mutagenesis screens for drug resistance in cancer. [sanger.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Genome-wide genetic screening with chemically-mutagenized haploid embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Method for Screening and Validation of Resistant Mutations Against Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HIV Drug Resistance Mutations Detection by Next-Generation Sequencing during Antiretroviral Therapy Interruption in China - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. Construction of drug-resistant/stable cell lines | GENOM BIO | GENOM Life & Health Holdings Group Co., Ltd.-GENOM BIO [en.genomcell.com]
- 12. Genome-wide chemical mutagenesis screens allow unbiased saturation of the cancer genome and identification of drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Doxorubicin loaded iron oxide nanoparticles overcome multidrug resistance in cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. creative-bioarray.com [creative-bioarray.com]
Troubleshooting & Optimization
How to optimize MNNG concentration for effective mutagenesis
Welcome to the technical support center for N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) mutagenesis. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to optimize MNNG concentration for effective mutagenesis in various biological systems.
Frequently Asked Questions (FAQs)
Q1: What is MNNG and how does it induce mutations?
A1: N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent alkylating agent used to induce mutations in DNA. It acts by transferring a methyl group to DNA bases, primarily at the O6 position of guanine (B1146940) and the O4 position of thymine (B56734).[1] This methylation leads to mispairing during DNA replication, most commonly resulting in G:C to A:T transition mutations.[1][2]
Q2: What are the primary DNA repair pathways that counteract MNNG-induced damage?
A2: The primary repair pathway for O6-methylguanine (O6-MeG), the major mutagenic lesion induced by MNNG, is direct reversal by the O6-methylguanine-DNA methyltransferase (MGMT) protein.[3] Other repair pathways involved in processing MNNG-induced alkylation damage include Base Excision Repair (BER), which removes methylated bases, and Mismatch Repair (MMR), which can recognize and process the mispairs caused by O6-MeG.[3][4]
Q3: What are the safety precautions for handling MNNG?
A3: MNNG is a suspected carcinogen and a potent mutagen and should be handled with extreme caution.[1] Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including chemically resistant gloves, a lab coat, and eye protection. Avoid inhalation of the powder and prevent skin contact. MNNG solutions are unstable and should be prepared fresh.[5] Consult your institution's safety guidelines and the Safety Data Sheet (SDS) for detailed handling and disposal procedures.
Q4: How does pH affect MNNG stability and activity?
A4: MNNG's stability is pH-dependent. It is more stable in acidic solutions and is inactivated at higher pH.[5] For mutagenesis experiments, it is often dissolved in a citrate (B86180) buffer with a pH of around 5.5 to maintain its activity.[5] In basic aqueous solutions, MNNG can produce diazomethane, another methylating agent.[1]
Q5: What is the typical mutation spectrum of MNNG?
A5: MNNG predominantly induces G:C to A:T transition mutations.[2] This is a direct consequence of the O6-methylguanine lesion pairing with thymine instead of cytosine during DNA replication. While other types of mutations can occur, they are significantly less frequent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Cell Death / Low Survival | MNNG concentration is too high: Excessive DNA damage overwhelms the cell's repair capacity, leading to apoptosis or necrosis. | Perform a dose-response experiment to determine the optimal concentration that balances mutagenicity and toxicity. Start with a lower concentration range and incrementally increase it. |
| Treatment time is too long: Prolonged exposure increases the amount of DNA damage. | Reduce the MNNG treatment time. A shorter, higher-concentration pulse can sometimes be more effective than a longer, lower-concentration treatment. | |
| Cell type is highly sensitive: Different cell lines and organisms have varying sensitivities to DNA damaging agents. | Consult literature for recommended starting concentrations for your specific cell type. If none are available, start with a very low concentration (e.g., in the low µg/mL or µM range). | |
| Inefficient DNA repair: Cells with deficient DNA repair pathways (e.g., MGMT-deficient) will be more sensitive to MNNG. | Be aware of the DNA repair status of your cells. If using repair-deficient cells, use significantly lower MNNG concentrations. | |
| Low Mutation Frequency | MNNG concentration is too low: Insufficient DNA damage to produce a detectable number of mutations. | Increase the MNNG concentration in a stepwise manner. Ensure that the concentration is high enough to induce mutations but not so high as to cause excessive cell death. |
| Treatment time is too short: Insufficient time for MNNG to enter the cells and damage the DNA. | Increase the MNNG treatment time. | |
| MNNG solution has degraded: MNNG is unstable in solution, especially at neutral or basic pH. | Always prepare fresh MNNG solutions immediately before use. Store the stock solution in small aliquots at -20°C and use each aliquot only once.[5] | |
| Sub-optimal treatment conditions: Factors like pH and cell growth phase can influence MNNG efficacy. | Ensure the treatment buffer has an appropriate pH (e.g., citrate buffer, pH 5.5).[5] Perform mutagenesis on cells in the mid-logarithmic growth phase, as they are actively replicating their DNA. | |
| Efficient DNA repair: Wild-type cells with robust DNA repair mechanisms can efficiently repair MNNG-induced damage before it leads to mutations. | Consider using DNA repair inhibitors (use with caution and proper validation) or cell lines with known DNA repair deficiencies if a higher mutation frequency is required. | |
| High Frequency of Double Mutants | MNNG-induced mutations can cluster: MNNG-induced mutations have a tendency to cluster, particularly at the DNA replication fork.[5] | This is an inherent property of MNNG mutagenesis. If single mutations are desired, it may be necessary to screen a larger number of mutants or consider alternative mutagens with a more random mutation distribution. |
| Inconsistent Results | Variability in MNNG solution preparation: Inconsistent weighing or dissolving of MNNG can lead to different effective concentrations. | Be meticulous in preparing the MNNG solution. Use a calibrated balance and ensure the MNNG is fully dissolved before use. |
| Variability in cell culture conditions: Differences in cell density, growth phase, or media can affect cell susceptibility to MNNG. | Standardize your cell culture and treatment protocols. Ensure cells are at a consistent density and growth phase for each experiment. |
Quantitative Data Summary
The optimal MNNG concentration is highly dependent on the organism and cell type. The following tables provide a summary of reported concentrations and their effects to serve as a starting point for optimization.
Table 1: MNNG Mutagenesis in Bacteria (E. coli)
| MNNG Concentration | Treatment Time | Cell Survival | Mutation Frequency | Reference |
| 0.5 µg/mL | 4 hours | Not specified | Weakly mutagenic in wild-type | [6] |
| 10 µg/mL | 5 minutes | Not specified | Eliminates 65-99% of mutations in adapted bacteria | [6] |
| 5-100 µg/mL | 5 minutes | Varies | ~10-5 per viable cell (reversion assays) | [5] |
| 1 mg/mL | 15 minutes | 10% | ~10-4 per viable cell (Rifr) | [5] |
Table 2: MNNG Mutagenesis in Mammalian Cells
| Cell Type | MNNG Concentration | Treatment Time | Effect | Reference |
| Human 293 cells | Not specified | Not specified | >230-fold increase in single-base substitutions | [2] |
| Human cells (VH10, Hep G2), Hamster cells (V79) | > 1 µg/mL (VH10, short-term) | Not specified | Induction of chromosomal aberrations | [7] |
| Human cells (VH10, Hep G2), Hamster cells (V79) | > 0.2 µg/mL (V79, long-term) | Not specified | Induction of chromosomal aberrations | [7] |
| Human cells (VH10, Hep G2), Hamster cells (V79) | > 8 µg/mL (human lymphocytes, long-term) | Not specified | Induction of chromosomal aberrations | [7] |
| Human colon cancer cell lines (RER+) | 30 µM | Not specified | 450-fold higher mutation frequency than RER- cells | [8] |
Experimental Protocols
Detailed Protocol: Determining Optimal MNNG Concentration
This protocol provides a framework for establishing the optimal MNNG concentration for effective mutagenesis while maintaining acceptable cell viability.
1. Materials:
- Target cells (bacteria, yeast, or mammalian cell line)
- Appropriate growth medium
- MNNG (CAS No. 70-25-7)
- Citrate buffer (100 mM, pH 5.5)
- Phosphate (B84403) buffer (100 mM, pH 7.0) or appropriate wash buffer/medium
- Sterile microcentrifuge tubes, culture plates, and other necessary labware
- Personal Protective Equipment (PPE)
2. Preparation of MNNG Stock Solution:
- Caution: Perform all steps involving MNNG powder and concentrated solutions in a certified chemical fume hood.
- Prepare a 1 mg/mL stock solution of MNNG in 100 mM citrate buffer (pH 5.5).[5] Gentle warming (e.g., 37°C) may be required to dissolve the MNNG completely.[5]
- Dispense the stock solution into small, single-use aliquots and store them at -20°C.[5] Avoid repeated freeze-thaw cycles.
3. Dose-Response Experiment:
- Cell Preparation:
- Bacteria/Yeast: Grow a culture to mid-logarithmic phase. Harvest the cells by centrifugation, wash once with cold citrate buffer, and resuspend in citrate buffer at the desired cell density.
- Mammalian Cells: Plate cells at an appropriate density to be in the logarithmic growth phase at the time of treatment.
- MNNG Treatment:
- Prepare a series of MNNG dilutions from the stock solution in the appropriate treatment buffer or medium. A good starting range for many cell types is 0.1 to 100 µg/mL.
- Include a no-MNNG control (vehicle only).
- Expose the cells to the different MNNG concentrations for a fixed period (e.g., 30 minutes). The optimal time may also need to be determined empirically.
- Stopping the Reaction:
- Bacteria/Yeast: Add an excess of cold phosphate buffer (pH 7.0) to inactivate the MNNG.[5] Pellet the cells by centrifugation and wash them twice with the same buffer.
- Mammalian Cells: Remove the MNNG-containing medium, wash the cells twice with sterile phosphate-buffered saline (PBS) or fresh medium.
- Cell Viability Assay:
- After the MNNG treatment and washing steps, determine the percentage of viable cells for each MNNG concentration compared to the untreated control. This can be done by plating serial dilutions and counting colonies (for microbes) or by using a viability assay such as Trypan Blue exclusion or a commercial kit (for mammalian cells).
- Mutagenesis Assay:
- Plate the treated cells on both non-selective and selective media to determine the mutation frequency. The type of selective medium will depend on the desired mutant phenotype (e.g., antibiotic resistance, auxotrophic reversion).
- Allow for a period of outgrowth in non-selective medium after mutagenesis to allow for the fixation of mutations before plating on selective media.[5]
- Data Analysis:
- Plot the percentage of cell survival versus the MNNG concentration.
- Plot the mutation frequency versus the MNNG concentration.
- The optimal MNNG concentration will be the one that gives the highest mutation frequency with an acceptable level of cell survival (typically in the range of 10-50%).
Visualizations
Caption: Experimental workflow for optimizing MNNG concentration.
Caption: MNNG-induced DNA damage and repair pathways.
References
- 1. Methylnitronitrosoguanidine - Wikipedia [en.wikipedia.org]
- 2. Description of a new amplifiable shuttle vector for mutagenesis studies in human cells: application to N-methyl-N'-nitro-N-nitrosoguanidine-induced mutation spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 7. Detection of MNNG-induced DNA lesions in mammalian cells; validation of comet assay against DNA unwinding technique, alkaline elution of DNA and chromosomal aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frequency of HPRT gene mutations induced by N-methyl-N'-nitro-N-nitrosoguanidine corresponds to replication error phenotypes of cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low mutation frequency in MNNG experiments
Welcome to the technical support center for N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly low mutation frequency, encountered during their work with this potent mutagen.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues users might encounter during their MNNG experiments in a question-and-answer format.
Q1: We are observing a very low or no increase in mutation frequency after MNNG treatment. What are the potential causes?
A1: Low mutation frequency in MNNG experiments can stem from several factors, ranging from reagent stability to the biological characteristics of your experimental system. Here’s a troubleshooting guide to address this issue:
-
MNNG Solution Integrity: MNNG is highly unstable in aqueous solutions and is sensitive to light.[1][2] Always prepare MNNG solutions fresh before each experiment and protect them from light.[1][2] The solvent can also affect MNNG's stability and mutagenicity.[3]
-
Inadequate MNNG Concentration or Exposure Time: The dose-response to MNNG is cell-type specific. A concentration that is effective in one cell line may be too low or too toxic in another. It is crucial to perform a dose-response curve to determine the optimal concentration and treatment duration that balances cytotoxicity and mutagenicity for your specific cell line.
-
High DNA Repair Capacity in the Target Cells: The cellular DNA repair machinery plays a critical role in mitigating the mutagenic effects of MNNG.
-
O⁶-methylguanine-DNA methyltransferase (MGMT): This protein directly removes the methyl group from O⁶-methylguanine (O⁶-MeG), a primary mutagenic lesion induced by MNNG.[4] High levels of MGMT activity will significantly reduce the mutation frequency.
-
Mismatch Repair (MMR) System: A proficient MMR system can recognize and attempt to repair the O⁶-MeG:T mismatches that arise during DNA replication.[5][6] However, this can lead to a futile cycle of repair, triggering cell cycle arrest and apoptosis rather than mutations in some contexts.[6] Conversely, cells with a deficient MMR system (RER+ phenotype) are often hypermutable by MNNG.[7]
-
-
Cell Cycle Phase: The mutagenic efficiency of MNNG can be influenced by the cell cycle stage at the time of treatment.
-
Cell Density: High cell density can affect the physiological state of the cells and their response to MNNG.[8]
Q2: How do I optimize the MNNG concentration and treatment time for my experiments?
A2: Optimization is a critical step for successful MNNG mutagenesis. The goal is to find a concentration that induces a detectable level of mutations without causing excessive cell death.
-
Perform a Cytotoxicity Assay: First, determine the toxicity of MNNG on your chosen cell line. Treat cells with a range of MNNG concentrations for a fixed period (e.g., 1-4 hours). Measure cell viability 24-48 hours post-treatment using an appropriate method (e.g., MTT assay, trypan blue exclusion). Aim for a concentration that results in approximately 50-80% cell survival.
-
Conduct a Pilot Mutagenesis Experiment: Based on the cytotoxicity data, select a few MNNG concentrations in the sublethal range. Treat the cells and then perform your mutation detection assay (e.g., HPRT assay). This will help you identify a concentration that yields a measurable increase in mutation frequency.
-
Vary Treatment Time: For a selected MNNG concentration, you can also optimize the treatment duration. Shorter incubation times may reduce cytotoxicity while still allowing for sufficient DNA damage to induce mutations.
Q3: My MNNG solution has changed color. Can I still use it?
A3: No, you should not use an MNNG solution that has changed color. MNNG is sensitive to light, and a color change to orange or green indicates degradation.[2] Degraded MNNG will have reduced mutagenic activity and can produce confounding results. Always use freshly prepared, clear solutions.
Q4: Can the type of solvent used to dissolve MNNG affect the experiment?
A4: Yes, the solvent can influence MNNG's stability and its ability to penetrate cell membranes. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent. Ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells. Always include a solvent-only control in your experiments.
Q5: We are using a cell line with proficient DNA repair. How can we increase the mutation frequency?
A5: If you are working with a cell line that has robust DNA repair, you can try the following strategies:
-
Inhibit DNA Repair Pathways:
-
MGMT Inhibition: Pre-treatment with O⁶-benzylguanine (O⁶-BG), a specific inhibitor of MGMT, can significantly increase the mutagenicity of MNNG.[9]
-
Inhibition of Base Excision Repair (BER): Co-treatment with inhibitors of PARP (Poly(ADP-ribose) polymerase), such as olaparib, can enhance the effects of alkylating agents.
-
-
Synchronize Cells: Synchronizing the cell population in a specific phase of the cell cycle (e.g., S phase) where the DNA is actively replicating may increase the likelihood of mutations being fixed.
Data Presentation: MNNG Mutagenicity
The following tables summarize quantitative data from published studies to provide a reference for expected mutation frequencies under different experimental conditions.
Table 1: Influence of DNA Mismatch Repair (MMR) Status on MNNG-Induced Mutation Frequency in the HPRT Gene
| Cell Line | MMR Status | MNNG Concentration (µM) | Mutation Frequency (per 10⁶ viable cells) | Fold Increase vs. RER- | Reference |
| HCT116 | RER+ | 30 | High (not specified) | ~450 | [7] |
| SW480 | RER- | 30 | Low (not specified) | 1 | [7] |
RER+ (Replication Error-Positive) cells have a deficient mismatch repair system. RER- (Replication Error-Negative) cells have a proficient mismatch repair system.
Table 2: Effect of O⁶-alkylguanine-DNA alkyltransferase (AGT/MGMT) Depletion on MNNG-Induced Mutation Frequency in the HPRT Gene of Diploid Human Fibroblasts
| AGT/MGMT Status | MNNG Concentration (µM) | Mutation Frequency (per 10⁶ viable cells) | Reference |
| AGT-depleted | 2 | 120 | [9] |
| AGT-proficient | 2 | 10 | [9] |
| AGT-depleted | 4 | 240 | [9] |
| AGT-proficient | 4 | 20 | [9] |
AGT was depleted by treatment with 25 µM O⁶-benzylguanine.
Experimental Protocols
Protocol 1: HPRT Gene Mutation Assay
The hypoxanthine-guanine phosphoribosyltransferase (HPRT) assay is a widely used method to measure the frequency of gene mutations in mammalian cells.[10][11][12][13][14]
-
Cell Preparation: Culture cells to the desired density. Ensure the cells are in the logarithmic growth phase.
-
MNNG Treatment:
-
Prepare fresh MNNG solution in a suitable solvent (e.g., DMSO).
-
Treat cells with the desired concentrations of MNNG for a specific duration (e.g., 1-4 hours) in serum-free medium. Include a solvent control.
-
After treatment, wash the cells with PBS and replace the medium with complete growth medium.
-
-
Expression Period: Allow the cells to grow for a period sufficient for the induced mutations to be expressed. This is typically 6-8 days, with subculturing as needed to maintain the cells in logarithmic growth. This period allows for the depletion of pre-existing HPRT protein in newly mutated cells.
-
Mutant Selection:
-
Plate a known number of cells in medium containing a selective agent, typically 6-thioguanine (B1684491) (6-TG). Only cells with a mutation in the HPRT gene will survive.
-
Plate a separate, smaller number of cells in non-selective medium to determine the cloning efficiency (plating efficiency).
-
-
Colony Formation and Counting: Incubate the plates for 10-14 days to allow for colony formation. Stain and count the colonies on both the selective and non-selective plates.
-
Calculation of Mutation Frequency:
-
Mutation Frequency = (Number of mutant colonies / Number of cells plated in selective medium) / Cloning Efficiency
-
Cloning Efficiency = (Number of colonies in non-selective medium / Number of cells plated in non-selective medium)
-
Protocol 2: Alkaline Comet Assay for DNA Damage Assessment
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks and alkali-labile sites.[3][15][16][17][18]
-
Cell Preparation and MNNG Treatment:
-
Treat cells with MNNG as described in the HPRT assay protocol.
-
After treatment, harvest the cells and resuspend them in ice-cold PBS at a concentration of approximately 1 x 10⁵ cells/mL.
-
-
Slide Preparation:
-
Mix a small volume of the cell suspension with low-melting-point agarose (B213101).
-
Pipette this mixture onto a pre-coated microscope slide and cover with a coverslip. Allow the agarose to solidify on ice.
-
-
Cell Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents) and incubate at 4°C for at least 1 hour. This step removes cell membranes and cytoplasm, leaving behind the nucleoids.
-
Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage to the electrophoresis tank for 20-30 minutes. The fragmented DNA will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining:
-
Carefully remove the slides and neutralize them with a neutralization buffer.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green, ethidium (B1194527) bromide).
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Use image analysis software to quantify the extent of DNA damage. Common parameters include tail length, percent DNA in the tail, and tail moment. An increase in these parameters indicates a higher level of DNA damage.
-
Visualizations
MNNG-Induced DNA Damage and Repair Pathway
Caption: MNNG-induced DNA damage and cellular response pathways.
Troubleshooting Workflow for Low Mutation Frequency
Caption: A logical workflow for troubleshooting low mutation frequency in MNNG experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Description of a new amplifiable shuttle vector for mutagenesis studies in human cells: application to N-methyl-N'-nitro-N-nitrosoguanidine-induced mutation spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mismatch repair proteins play a role in ATR activation upon temozolomide treatment in MGMT-methylated glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minor changes in expression of the mismatch repair protein MSH2 exert a major impact on glioblastoma response to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frequency of HPRT gene mutations induced by N-methyl-N'-nitro-N-nitrosoguanidine corresponds to replication error phenotypes of cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of O6-alkylguanine-DNA alkyltransferase on the frequency and spectrum of mutations induced by N-methyl-N'-nitro-N-nitrosoguanidine in the HPRT gene of diploid human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. inotiv.com [inotiv.com]
- 11. Mammalian cell HPRT gene mutation assay: test methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPRT Assay - Eurofins Deutschland [eurofins.de]
- 13. jrfglobal.com [jrfglobal.com]
- 14. scantox.com [scantox.com]
- 15. Detection of MNNG-induced DNA lesions in mammalian cells; validation of comet assay against DNA unwinding technique, alkaline elution of DNA and chromosomal aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 17. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comet assay to measure DNA repair: approach and applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MNNG-Induced Cytotoxicity in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize MNNG-induced cytotoxicity in their cell culture experiments.
Troubleshooting Guides
Issue 1: Excessive Cell Death Observed Even at Low MNNG Concentrations
Possible Cause: High sensitivity of the cell line to MNNG, suboptimal cell health, or issues with MNNG preparation and storage.
Troubleshooting Steps:
-
Cell Line Verification: Confirm the identity of your cell line. Different cell lines exhibit varying sensitivities to MNNG.
-
Cell Health Assessment: Ensure cells are in the logarithmic growth phase and have high viability (>95%) before treatment. Perform regular checks for mycoplasma contamination.
-
MNNG Aliquoting and Storage: MNNG is sensitive to light and moisture. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO), aliquot into single-use volumes, and store protected from light at -20°C or below.[1] The half-life of MNNG in complete medium is approximately 70 minutes.[1]
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal MNNG concentration for your specific cell line and experimental window.
Issue 2: Inconsistent Results Between Experiments
Possible Cause: Variability in cell passage number, inconsistent MNNG treatment conditions, or fluctuations in incubator conditions.
Troubleshooting Steps:
-
Standardize Cell Passage Number: Use cells within a consistent and low passage number range for all experiments to minimize phenotypic drift.
-
Precise MNNG Treatment: Ensure accurate and consistent timing of MNNG exposure. For short exposures, ensure complete removal of MNNG-containing medium and wash cells thoroughly.
-
Stable Incubator Conditions: Regularly calibrate and monitor incubator temperature, CO2, and humidity levels.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of MNNG-induced cytotoxicity?
A1: MNNG is a potent alkylating agent that primarily causes cytotoxicity by methylating DNA, with the formation of O6-methylguanine (O6-MeG) being a major mutagenic and cytotoxic lesion.[2][3] This DNA damage triggers a cascade of cellular responses, including the activation of DNA mismatch repair (MMR) pathways, cell cycle arrest, and ultimately, programmed cell death (apoptosis) or necrosis.[3][4] MNNG also induces oxidative stress through the generation of reactive oxygen species (ROS), which contributes to cellular damage.[5]
Q2: How can I protect my cells from MNNG-induced cytotoxicity?
A2: Several strategies can be employed to minimize MNNG-induced cell death:
-
Antioxidant Treatment: Pre-treatment with antioxidants like N-acetylcysteine (NAC) can mitigate MNNG-induced oxidative stress.[5]
-
PARP Inhibition: Inhibitors of poly(ADP-ribose) polymerase (PARP) can prevent the overactivation of PARP, a key enzyme in the DNA damage response that can lead to energy depletion and cell death.[6]
-
Caspase Inhibition: Pan-caspase inhibitors, such as Z-VAD-FMK, can block the execution phase of apoptosis.[6]
Q3: At what concentration should I use protective agents?
A3: The optimal concentration of a protective agent is cell-line and experiment-dependent. It is crucial to perform a dose-response analysis for each agent to determine the most effective, non-toxic concentration. See the tables below for commonly reported concentration ranges.
Data Presentation: Effective Concentrations of Protective Agents
Table 1: Antioxidant (N-Acetylcysteine - NAC)
| Cell Line | Effective Concentration Range | Notes |
| A549 | 1 - 10 mM | Concentrations up to 10 mM showed no negative impact on viability.[7] |
| SIEC02 | 81 - 324 µg/mL | Pre-treatment for 6 hours prior to ZEN (a mycotoxin) treatment showed protective effects.[8] |
| Various | 1 - 25 mM | A wide range has been reported in the literature, emphasizing the need for cell-line specific optimization.[9] |
| Murine HSPCs | 0.25 - 2 µM | Significantly increased cell viability and reduced DNA damage.[10] |
Table 2: PARP Inhibitors
| Inhibitor | Cell Line | Effective Concentration Range | Notes |
| Olaparib | SK-N-BE(2c), UVW/NAT | 10 µM | Used in combination with radiation to enhance cell killing.[3] |
| Rucaparib (B1680265) | SK-N-BE(2c), UVW/NAT | 10 µM | Used in combination with radiation to enhance cell killing.[3] |
| Olaparib | U937 | 1 - 30 µM | Showed a beneficial effect against H2O2-induced necrosis.[11] |
| Rucaparib | U937 | 1 - 30 µM | Showed a beneficial effect against H2O2-induced necrosis.[11] |
| Olaparib, Rucaparib, Niraparib, Talazoparib, Pamiparib | IGROV-1, ES-2 | 1 µM | Completely or near-completely inhibited PARP activity.[12] |
Table 3: Caspase Inhibitor (Z-VAD-FMK)
| Cell Line | Effective Concentration | Notes |
| Jurkat | 20 µM | Suggested for inhibiting anti-Fas mAb-induced apoptosis.[13] |
| THP-1 | 10 µM | Inhibits apoptosis and PARP protease activity.[14] |
| HL60 | 50 µM | Abolishes apoptotic morphology and DNA fragmentation induced by camptothecin.[14][15] |
| Various | 10 - 200 µM | Effective concentration is highly cell-type and stimulus dependent.[15] |
Experimental Protocols
Protocol 1: Assessing MNNG Cytotoxicity using MTT Assay
This protocol measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells in culture
-
MNNG stock solution
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of MNNG in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the MNNG-containing medium. Include untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Following incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[16][17]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[18]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[17]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16]
Protocol 2: Detecting MNNG-Induced Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with MNNG
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin-binding buffer
-
Cold PBS
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with the desired concentration of MNNG for a specific duration. Include an untreated control.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[6]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 1-5 µL of PI staining solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.[6]
-
Analyze the samples by flow cytometry as soon as possible. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Mandatory Visualizations
Caption: MNNG-induced cytotoxicity signaling pathway.
Caption: Workflow for assessing MNNG cytotoxicity.
Caption: Strategies to minimize MNNG cytotoxicity.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. An evaluation in vitro of PARP-1 inhibitors, rucaparib and olaparib, as radiosensitisers for the treatment of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. kumc.edu [kumc.edu]
- 7. researchgate.net [researchgate.net]
- 8. Protective Effect of N-Acetylcysteine against Oxidative Stress Induced by Zearalenone via Mitochondrial Apoptosis Pathway in SIEC02 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Role of N-Acetylcysteine Supplementation on the Oxidative Stress Levels, Genotoxicity and Lineage Commitment Potential of Ex Vivo Murine Haematopoietic Stem/Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Differences in Durability of PARP Inhibition by Clinically Approved PARP Inhibitors: Implications for Combinations and Scheduling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]
- 14. selleckchem.com [selleckchem.com]
- 15. benchchem.com [benchchem.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. researchgate.net [researchgate.net]
- 18. MTT (Assay protocol [protocols.io]
Strategies to improve the reproducibility of MNNG-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of their N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)-based assays.
Frequently Asked Questions (FAQs)
Q1: What is MNNG and how does it work?
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent mutagen and carcinogen widely used in experimental research. It functions as an alkylating agent, primarily adding methyl groups to DNA bases.[1] The most significant adducts formed are O6-methylguanine (O6-MeG) and N7-methylguanine (N7-MeG).[2] During DNA replication, O6-MeG can mispair with thymine, leading to G:C to A:T transition mutations.[1][2] This mechanism of action allows MNNG to induce DNA damage, trigger various cellular signaling pathways, and, at sufficient concentrations, lead to cell death.[3]
Q2: What are the common sources of variability in MNNG-based assays?
Variability in MNNG-based assays can arise from several factors, including:
-
MNNG Preparation and Handling: MNNG is sensitive to light and moisture and can degrade over time. Improper storage or handling can lead to inconsistent concentrations and activity. It is also important to note that organic solvents like acetone, ethanol, and dimethylformamide can potentiate the mutagenic activity of MNNG.
-
Cell-Related Factors: Cell density, passage number, and the growth phase of the cells can all influence their sensitivity to MNNG. Different cell lines also exhibit varying sensitivities due to differences in their DNA repair capacities.
-
Experimental Parameters: Inconsistencies in MNNG concentration, exposure time, and post-treatment incubation periods can significantly impact results.
-
Assay-Specific Variables: Each assay (e.g., Comet, MTT, mutagenesis) has its own set of critical parameters that need to be carefully controlled.
Q3: How does the DNA repair status of a cell line affect MNNG assay results?
The DNA repair capacity of a cell line is a critical determinant of its response to MNNG. The primary repair pathway for MNNG-induced O6-methylguanine adducts is direct reversal by the enzyme O6-methylguanine-DNA methyltransferase (MGMT). Cells deficient in MGMT (Mer-) are hypersensitive to MNNG-induced killing.[4] Additionally, the mismatch repair (MMR) system can recognize and process MNNG-induced mispairs, and defects in this pathway can also alter cellular responses.[5] Therefore, using cell lines with a known and consistent DNA repair status is crucial for reproducible results.
Troubleshooting Guides
DNA Damage Assays (e.g., Comet Assay)
Problem: High background DNA damage in control (untreated) cells.
-
Possible Cause:
-
Harsh cell handling: Excessive centrifugation speeds, vigorous pipetting, or harsh trypsinization can cause physical DNA damage.
-
Suboptimal lysis conditions: Incomplete lysis can result in a "dirty" appearance in the agarose (B213101) gel.
-
Light exposure: Unnecessary exposure of cells to UV or fluorescent light during the assay can induce DNA damage.[1]
-
Oxidative stress: High cell density or nutrient-depleted media can lead to oxidative stress and DNA damage.
-
-
Solution:
-
Handle cells gently throughout the protocol.
-
Optimize lysis buffer composition and incubation time.
-
Perform all steps involving cells under subdued light.
-
Ensure cells are healthy and in the exponential growth phase before starting the experiment.
-
Problem: No or weak comet tails in positive control (MNNG-treated) cells.
-
Possible Cause:
-
Inactive MNNG: The MNNG stock may have degraded.
-
Insufficient MNNG concentration or exposure time: The dose of MNNG may be too low to induce detectable DNA damage.
-
Rapid DNA repair: The cell line used may have a very efficient DNA repair mechanism.
-
Incorrect electrophoresis conditions: Improper voltage or buffer pH can prevent DNA migration.
-
-
Solution:
-
Use a fresh, properly stored stock of MNNG.
-
Perform a dose-response and time-course experiment to determine the optimal MNNG concentration and exposure time for your cell line.[6]
-
Consider using a cell line with a known DNA repair deficiency or co-incubating with DNA repair inhibitors to increase sensitivity.[6]
-
Verify the pH of the electrophoresis buffer and ensure the correct voltage is applied.
-
Cell Viability Assays (e.g., MTT Assay)
Problem: Inconsistent results between replicate wells.
-
Possible Cause:
-
Uneven cell seeding: A non-homogenous cell suspension will lead to different cell numbers in each well.
-
"Edge effect": Wells on the periphery of the plate are prone to evaporation, altering the concentration of media and MNNG.
-
Pipetting errors: Inaccurate pipetting of cells, MNNG, or MTT reagent.
-
-
Solution:
-
Thoroughly mix the cell suspension before and during plating.
-
Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to create a humidity barrier.
-
Ensure pipettes are calibrated and use proper pipetting techniques.
-
Problem: No clear dose-dependent decrease in cell viability.
-
Possible Cause:
-
MNNG concentration range is too narrow or not optimal: The selected concentrations may be too low to induce significant cell death or too high, causing immediate and complete cell death across all concentrations.
-
Incorrect incubation time: The incubation period after MNNG treatment may be too short for the cytotoxic effects to manifest.
-
Cell density is too high: A high cell density can lead to nutrient depletion and contact inhibition, masking the effect of MNNG.
-
-
Solution:
-
Broaden the range of MNNG concentrations in your dose-response experiment.
-
Optimize the post-treatment incubation time. MNNG-induced cell death can be delayed, sometimes occurring after one or two cell cycles.[7]
-
Determine the optimal cell seeding density for your specific cell line and assay duration.[8]
-
Mutagenesis Assays
Problem: Low or no increase in mutation frequency after MNNG treatment.
-
Possible Cause:
-
Sub-optimal MNNG concentration: The MNNG dose may be too low to induce a significant number of mutations.
-
Efficient DNA repair: The cells may be efficiently repairing the MNNG-induced DNA lesions before they can become fixed as mutations.
-
Insufficient expression time: The time allowed for the mutations to be expressed before selection may be too short.
-
-
Solution:
Data Presentation
Table 1: Recommended MNNG Concentration Ranges for Different Assays and Cell Lines
| Assay Type | Cell Line | MNNG Concentration Range | Exposure Time | Reference |
| Comet Assay | Human Fibroblasts (VH10) | 0.1 - 2 µg/mL | Short-term | [6] |
| Comet Assay | Hamster V79 Cells | > 0.2 µg/mL | Long-term | [6] |
| Comet Assay | Human Lymphocytes | > 8 µg/mL | Long-term | [6] |
| Cell Viability | Human Fibroblasts | 1 - 5 µM | 4 hours | [9] |
| Cell Viability | HeLa Cells | 50 µM | 1 hour | [10] |
| Mutagenesis | E. coli | 0.5 - 100 µg/mL | 5 - 240 minutes | [5] |
| Mutagenesis | Human Fibroblasts | < 1 - 5 µM | 4 hours | [9] |
Table 2: Factors Influencing MNNG Assay Reproducibility and Recommended Practices
| Factor | Issue | Recommended Practice |
| MNNG Stock | Degradation | Prepare fresh solutions from a high-quality source. Store desiccated and protected from light. |
| Solvent | Potentiation of Mutagenicity | Be aware that solvents like acetone, ethanol, and DMF can increase MNNG's mutagenic effects. Maintain consistency in solvent and concentration. |
| Cell Density | Inconsistent Response | Optimize seeding density for each cell line and assay duration to ensure cells are in an exponential growth phase.[8] |
| Exposure Time | Variable Effects | Determine the optimal exposure time through time-course experiments. |
| Post-Treatment Incubation | Insufficient Time for Effect | Allow adequate time for DNA damage, cell death, or mutation expression to manifest. This can be several hours to days.[7][9] |
| DNA Repair | Masking of MNNG Effects | Use cell lines with a known and consistent DNA repair status. Consider using repair-deficient lines to increase sensitivity. |
Experimental Protocols
Alkaline Comet Assay for DNA Damage
-
Cell Preparation: Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
MNNG Treatment: Incubate cells with the desired concentration of MNNG for the determined exposure time at 37°C. Include a vehicle control.
-
Embedding Cells in Agarose: Mix 10 µL of cell suspension with 75 µL of low-melting-point agarose (0.5% in PBS) at 37°C. Pipette the mixture onto a pre-coated slide and cover with a coverslip.
-
Lysis: After the agarose has solidified at 4°C, gently remove the coverslip and immerse the slides in cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.
-
Alkaline Unwinding: Immerse slides in a horizontal electrophoresis tank containing freshly prepared alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes at 4°C to allow for DNA unwinding.
-
Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.
-
Neutralization: Gently wash the slides three times with neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes each.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide) and visualize using a fluorescence microscope.
-
Scoring: Analyze at least 50-100 comets per sample using appropriate image analysis software to quantify DNA damage (e.g., % tail DNA, tail moment).
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
MNNG Treatment: Replace the medium with fresh medium containing various concentrations of MNNG and a vehicle control.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a buffered SDS solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Bacterial Reverse Mutation Assay (Ames Test)
-
Strain Preparation: Grow a suitable bacterial strain (e.g., Salmonella typhimurium or Escherichia coli with a specific auxotrophic mutation) overnight in nutrient broth.
-
MNNG Exposure: In a test tube, combine the bacterial culture, MNNG at various concentrations, and, if necessary, an S9 metabolic activation mix.
-
Incubation: Incubate the mixture at 37°C with shaking for a defined period.
-
Plating: Plate the treated bacterial suspension onto minimal glucose agar (B569324) plates. These plates lack the specific nutrient required by the auxotrophic strain, so only revertant (mutated) bacteria can grow.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Mandatory Visualization
Caption: MNNG-induced DNA damage and downstream signaling pathways.
References
- 1. Methylnitronitrosoguanidine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative stress initiates DNA damager MNNG-induced poly(ADP-ribose)polymerase-1-dependent parthanatos cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)-induced DNA damage in tumor cell strains from Japanese patients and demonstration of MNNG hypersensitivity of Mer xenografts in athymic nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of MNNG-induced DNA lesions in mammalian cells; validation of comet assay against DNA unwinding technique, alkaline elution of DNA and chromosomal aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell cycle perturbation and cell death after exposure of a human lymphoblastoid cell strain to N-methyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of chemical mutagenesis in diploid human fibroblasts: induction of azaguanine-resistant mutants by N-methyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MNNG induces dramatic DNA damage and non-apoptotic changes in cervical carcinoma HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in MNNG-induced tumor incidence in animal models.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) to induce tumors in animal models. Variability in tumor incidence is a common challenge, and this resource aims to provide insights into the factors that influence experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is MNNG, and how does it induce tumors?
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent carcinogen and mutagen used experimentally to induce tumors in animal models.[1] It functions as an alkylating agent, directly damaging DNA by adding alkyl groups to bases, primarily guanine (B1146940) and thymine.[1][2] This leads to DNA lesions, such as O⁶-methylguanine (O⁶-MeG), which if not repaired can result in G to A transition mutations during DNA replication.[2][3] The accumulation of these mutations in critical genes, including the activation of oncogenes (e.g., Ras family) and inactivation of tumor suppressor genes (e.g., TP53), can ultimately lead to tumor development.[2][3]
Q2: We are observing lower-than-expected tumor incidence in our MNNG-induced gastric cancer model. What are the potential causes?
Several factors can contribute to low tumor incidence. These include:
-
MNNG Dosage and Administration: The concentration of MNNG in drinking water is critical. While higher doses can increase tumor incidence, excessively high concentrations may reduce water intake by the animals, thus lowering the total dose received.[3] A concentration of 100 µg/mL in drinking water has been suggested as a potentially optimal dose, though this may require validation.[3] The duration of MNNG administration is also crucial, with a treatment window of 24–30 weeks often considered ideal for administration via drinking water.[3]
-
Animal Strain and Age: Different animal strains exhibit varying susceptibility to MNNG-induced carcinogenesis.[4] For instance, in one study, 5-day-old ACI rats developed glandular stomach tumors at a much higher rate than Wistar Furth rats of the same age.[4] The age of the animal at the time of MNNG administration can also significantly influence tumor location and incidence.[4]
-
Diet and Gut Microbiome: Diet can play a role in modulating the carcinogenic effects of MNNG. For example, a calcium-deficient diet has been shown to enhance gastric carcinogenesis in rats.[5][6] The gut microflora may also have a promoting effect on MNNG-induced tumorigenesis in the gastrointestinal tract.[7]
-
Co-carcinogens: The presence of co-carcinogens can significantly impact tumor incidence. For instance, co-infection with Helicobacter pylori has been demonstrated to enhance the carcinogenic action of MNNG in the stomach of Mongolian gerbils.[8][9][10]
Q3: We are observing tumors in organs other than our target organ. Why is this happening and how can we improve specificity?
MNNG is known to have multi-organ carcinogenic potential.[3][11] The route of administration is a key determinant of tumor location. While oral administration via drinking water or gavage primarily targets the gastrointestinal tract, MNNG can also induce tumors in other organs such as the lungs and liver, especially with systemic exposure.[3][12] To enhance organ specificity, consider the following:
-
Local Application: For targeting specific regions like the rectum, intrarectal instillation can be employed.[13]
-
Optimizing Administration Route: Gavage administration may lead to a higher incidence of forestomach tumors compared to glandular stomach tumors.[3] Free drinking water administration is a common method for inducing gastric tumors.[3]
-
Adjuvant Agents: The use of adjuvant agents can sometimes help in targeting specific tissues. For example, the addition of taurocholic acid to the diet was found to increase the number and histological stages of duodenal and upper jejunal tumors in mice treated with MNNG.[14]
Q4: What is the typical latency period for MNNG-induced tumors?
The latency period for tumor development is dependent on the MNNG dose, administration route, animal model, and target organ. For gastric tumors induced by MNNG in drinking water, adenomas may start to develop after 8-10 weeks of administration.[3] In a study with Mongolian gerbils, well-differentiated adenocarcinoma was first observed 24 weeks after the initiation of treatment in a group receiving both MNNG and H. pylori.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High mortality rate in experimental animals | MNNG Toxicity: The dose of MNNG may be too high, leading to acute toxicity. The LD50 for MNNG administered via gavage in 10% DMSO is 90 mg/kg.[3] | - Reduce the concentration of MNNG. - Consider a different solvent; aqueous or olive oil solutions may reduce acute toxicity compared to DMSO.[3] - Monitor animal health closely for signs of toxicity. |
| Inconsistent tumor incidence between experimental cohorts | Variability in MNNG intake: Animals may drink different amounts of water, leading to inconsistent dosing. Genetic drift: Changes in the genetic background of the animal colony over time. Environmental factors: Differences in housing conditions, diet, or microbiome. | - Measure water consumption regularly to estimate MNNG intake. - Ensure a consistent and standardized diet and housing environment. - Use animals from a reliable and genetically stable source. |
| No tumor development | Insufficient MNNG dose or duration: The cumulative dose of MNNG may be below the threshold required for tumor induction.[3] Animal model resistance: The chosen animal strain may be resistant to MNNG-induced carcinogenesis in the target organ.[15] Short observation period: The experiment may have been terminated before tumors had sufficient time to develop. | - Increase the MNNG concentration or extend the administration period, being mindful of toxicity. - Review the literature for the susceptibility of the chosen animal strain to MNNG in the target organ. - Extend the observation period post-MNNG administration. |
Data on MNNG-Induced Tumor Incidence
The following tables summarize quantitative data from various studies, highlighting the variability in tumor incidence based on different experimental parameters.
Table 1: Effect of MNNG Dose and Co-factors on Gastric Tumor Incidence
| Animal Model | MNNG Dose/Administration | Co-factor | Observation Period (weeks) | Tumor Incidence (%) | Reference |
| Mongolian Gerbil | MNNG in drinking water | Helicobacter pylori | 52 | 26.7 (4/15 with persistent infection) | [8][9] |
| Mongolian Gerbil | MNNG in drinking water | None | 52 | 17.6 (3/17) | [8][9] |
| Wistar Rat | MNNG (oral) | Calcium-deficient diet (0.01%) | 52 | Significantly increased vs. normal diet | [5][6] |
| Wistar Rat | MNNG (oral) | Normal calcium diet (0.5%) | 52 | - | [5][6] |
| ACI Rat | 100 µg/ml MNNG in drinking water | 1% Red pepper diet | 37 | 57 | [16] |
| ACI Rat | 100 µg/ml MNNG in drinking water | Control diet | 37 | 44 | [16] |
| Sprague-Dawley Rat | 100 µg/ml MNNG in drinking water | 10% NaCl | 28 | 61.9 | [16] |
| Sprague-Dawley Rat | 100 µg/ml MNNG in drinking water | Control diet | 28 | 27.3 | [16] |
Table 2: Influence of Animal Strain and Age on MNNG-Induced Tumor Incidence
| Animal Strain | Age at MNNG Administration | Target Organ | Tumor Incidence (%) | Reference |
| ACI Rat | 5-day-old | Glandular Stomach | 58 | [4] |
| Wistar Furth Rat | 5-day-old | Glandular Stomach | 0 | [4] |
| ACI Rat | 28-day-old | Glandular Stomach | 0 | [4] |
| Wistar Furth Rat | 28-day-old | Glandular Stomach | 0 | [4] |
| ACI Rat | 5-day-old | Forestomach | 68 | [4] |
| Wistar Furth Rat | 5-day-old | Forestomach | 100 | [4] |
| Wistar Furth Rat | 5-day-old | Lung | 64 | [4] |
| ACI Rat | 5-day-old | Lung | 0 | [4] |
Experimental Protocols
Protocol 1: MNNG-Induced Gastric Carcinogenesis in Mongolian Gerbils (with H. pylori co-infection)
This protocol is based on the methodology described by Sugiyama et al.[8][10]
-
Animal Model: 5-week-old male Mongolian gerbils.
-
Groups:
-
Group 1: Control (no MNNG, no H. pylori)
-
Group 2: H. pylori only
-
Group 3: MNNG only
-
Group 4: MNNG + H. pylori
-
-
H. pylori Inoculation: Animals in Groups 2 and 4 are inoculated orally with a suspension of H. pylori.
-
MNNG Administration: Starting one week after H. pylori inoculation, animals in Groups 3 and 4 receive MNNG in their drinking water for a specified period (e.g., 20 weeks).
-
Observation Period: Animals are monitored for a total of up to 52 weeks.
-
Endpoint Analysis: Stomachs are collected at specified time points (e.g., 16, 24, and 52 weeks) for histopathological examination to assess for tumor development.
Protocol 2: MNNG Administration via Drinking Water for Gastric Tumor Induction in Rats
This is a general protocol synthesized from multiple sources.[3][17]
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
MNNG Solution Preparation: Prepare a stock solution of MNNG and dilute it in the drinking water to the desired concentration (e.g., 100 µg/mL). The solution should be protected from light and prepared fresh regularly.
-
Administration: Provide the MNNG-containing water to the rats ad libitum.
-
Duration: The administration period can range from 24 to 40 weeks.[3]
-
Monitoring: Regularly monitor the animals' water consumption and body weight.
-
Post-Administration: After the MNNG treatment period, provide regular drinking water and continue to monitor the animals for tumor development for a pre-determined observation period.
-
Endpoint Analysis: At the end of the study, euthanize the animals and perform a gross pathological examination of the gastrointestinal tract, followed by histopathological analysis of suspicious lesions.
Visualizations
Caption: MNNG-induced carcinogenesis signaling pathway.
Caption: General experimental workflow for MNNG-induced tumor models.
References
- 1. Methylnitronitrosoguanidine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms and applications of N-Methyl-N’-nitro-N-nitrosoguanidine in animal tumor models: current situation and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of age and strain on N-methyl-N'-nitro-N-nitrosoguanidine tumorigenesis in ACI and Wistar Furth rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing effects of calcium-deficient diet on gastric carcinogenesis by N-methyl-N'-nitro-N-nitrosoguanidine in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancing Effects of Calcium‐deficient Diet on Gastric Carcinogenesis by N‐Methyl‐N′‐nitro‐N‐nitrosoguanidine in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gastrointestinal carcinogenesis in germ-free rats given N-methyl-N'-nitro-N-nitrosoguanidine in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Helicobacter pylori infection on the N-methyl-N'-nitro-N-nitrosoguanidine-induced gastric carcinogenesis in mongolian gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Mechanisms and applications of N-Methyl-N'-nitro-N-nitrosoguanidine in animal tumor models: current situation and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tumor induction by a single subcutaneous injection of N-methyl-N'-nitro-N-nitrosoguanidine and its derivatives in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Experimental model of upper intestinal adenocarcinoma induced by N-methyl-N'-nitro-N-nitrosoguanidine in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mouse Models of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Co-carcinogenic effects of several Korean foods on gastric cancer induced by N-methyl-N'-nitro-N-nitrosoguanidine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The effects of different MNNG (N-methyl-N'-nitro-N-nitrosoguanidine) doses on the stomach and the upper small intestine of the rat. I. The frequency and histopathology of the induced tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG)
This guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG) to prevent its degradation and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for MNNG?
A1: MNNG is a sensitive compound that requires specific storage conditions to maintain its stability. It is recommended to store MNNG at temperatures between 2°C and 8°C.[1] Some sources also suggest storing it frozen (below 0°C) in tightly sealed polyethylene (B3416737) bottles within a metal can.[2] It is crucial to protect MNNG from light, as it is light-sensitive and can change color to orange and green upon exposure.[2] Store the compound in a dry, well-ventilated area away from heat, sparks, and open flames.[1] For enhanced stability, storage under an inert gas like nitrogen is advisable.[1]
Q2: How stable is MNNG in different solutions?
A2: MNNG solutions are generally unstable and it is highly recommended to prepare them fresh before use.[3][4] The stability of MNNG in aqueous solutions is pH-dependent. In basic aqueous solutions, it degrades to produce diazomethane (B1218177), a methylating agent. In acidic solutions, it forms nitrous acid, which is also a mutagen.[5] Tap water has been shown to decompose MNNG more rapidly than deionized water.[2]
Q3: What are the visible signs of MNNG degradation?
A3: A pure MNNG compound typically appears as yellow crystals.[6] A color change to orange and green is a visual indicator of degradation, often due to light exposure.[2] If you observe any color change or clumping of the solid material, it is advisable to use a fresh batch of the compound for your experiments to ensure reliable results.
Q4: What are the primary degradation products of MNNG?
A4: Inadequate or prolonged storage can lead to the formation of several degradation products, including N-methyl-N'-nitroguanidine, N-nitroguanidine, nitrocyanamide, and guanidine.[2] The degradation pathway in aqueous solutions varies with pH, yielding diazomethane in basic conditions and nitrous acid in acidic conditions.[5]
Troubleshooting Guide
Issue: Inconsistent or unexpected experimental results when using MNNG.
This issue can often be traced back to the degradation of the MNNG compound. Follow this troubleshooting workflow to identify and resolve the problem.
Quantitative Data Summary
| Parameter | Condition | Half-life / Stability | Reference |
| Solid MNNG | 2-8°C, protected from light | Stable for up to 3 years (as per one supplier) | [3] |
| Room Temperature | Chemically stable under standard ambient conditions | ||
| Aqueous Solution | pH 7.0 (phosphate buffer), 37°C | ~170 hours | [2] |
| pH 8.0, Room Temperature | ~200 hours | [2] | |
| Complete medium | ~70 minutes | [4] | |
| Solubility | DMSO | 29 mg/mL (197.15 mM) - use fresh, non-moisture-absorbing DMSO | [3] |
| Water | 7 mg/mL | [3] |
Experimental Protocols
Protocol: Assessing MNNG Purity using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for determining the purity of MNNG and detecting potential degradation products.
-
Materials and Reagents:
-
MNNG standard of known purity
-
MNNG sample to be tested
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
HPLC-grade phosphoric acid (or other suitable buffer components)
-
0.22 µm syringe filters
-
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v), acidified with 0.1% phosphoric acid. The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of the MNNG standard in acetonitrile (e.g., 1 mg/mL). From this, prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the MNNG sample in acetonitrile to a known concentration within the range of the calibration curve.
-
Analysis: Filter all solutions through a 0.22 µm syringe filter before injection. Inject the standards and the sample solution into the HPLC system.
-
Data Analysis: Identify the MNNG peak based on the retention time of the standard. Calculate the purity of the sample by comparing the peak area of the sample to the calibration curve. The presence of other significant peaks may indicate degradation products.
-
Visualizing MNNG Degradation Pathways
The degradation of MNNG in aqueous solutions is highly dependent on the pH of the environment.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. N-Methyl-N'-nitro-N-nitrosoguanidine | C2H5N5O3 | CID 135436526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Methylnitronitrosoguanidine - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
Optimizing exposure time for MNNG treatment in different organisms
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) in various organisms. The information is designed to assist in optimizing experimental conditions and resolving common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of MNNG-induced mutagenesis?
MNNG is an alkylating agent that primarily introduces methyl groups onto DNA bases. The most significant mutagenic lesion is O6-methylguanine (O6-MeG), which can mispair with thymine (B56734) during DNA replication, leading to G:C to A:T transition mutations.[1][2] MNNG can also induce other DNA adducts like N7-methylguanine and N3-methyladenine.[3]
Q2: How should I prepare and store MNNG solutions?
MNNG is sensitive to light and moisture and should be stored under inert gas at 2-8°C.[4] Due to its instability in solution, it is highly recommended to prepare fresh MNNG solutions for each experiment.[5] For in vivo studies in rats, a common practice is to prepare a fresh solution of 170 µg/ml MNNG in pure water daily and store it in black bottles to prevent degradation.[5]
Q3: What are the key safety precautions when working with MNNG?
MNNG is a potent carcinogen and mutagen and must be handled with extreme care.[6] Always work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. Avoid inhalation of the powder and contact with skin and eyes. All contaminated waste should be disposed of as hazardous material according to institutional guidelines.
Q4: What are the typical concentration ranges and exposure times for MNNG treatment in different organisms?
The optimal concentration and exposure time for MNNG treatment are highly dependent on the organism and the desired outcome (e.g., mutagenesis vs. cytotoxicity). It is crucial to perform a dose-response experiment to determine the optimal conditions for your specific experimental system. Below is a summary of starting concentrations and exposure times reported in the literature.
| Organism/Cell Type | MNNG Concentration | Exposure Time | Notes |
| Escherichia coli | 0.5 µg/mL | 4 hours | For induction of the adaptive response.[7] |
| Escherichia coli | 10 µg/mL | 5 minutes | Challenge dose for mutagenesis.[7] |
| Escherichia coli | 5-100 µg/mL | 5 minutes | For general mutagenesis.[8] |
| Saccharomyces cerevisiae | Low, non-toxic concentrations | Several generations | Pre-treatment to study adaptive responses.[9] |
| Mammalian Cells (HeLa) | 1 µM | Not specified | Non-cytotoxic dose that may promote growth.[10] |
| Mammalian Cells (HeLa) | 2 µM | Not specified | Sub-cytotoxic dose leading to a balance between proliferation and cell death.[10] |
| Mammalian Cells (HeLa) | 5 µM | Not specified | Cytotoxic dose that inhibits cell population expansion.[10] |
| Human Lymphoblastoid Cells (MT1) | 4 µM | Not specified | Resulted in 85% survival and induced a high mutant fraction.[11] |
| Hamster Cells (V79) | > 0.2 µg/mL | Long-term | Induced chromosomal aberrations.[12] |
| Human Fibroblasts (VH10) | > 1 µg/mL | Short-term | Induced chromosomal aberrations.[12] |
Troubleshooting Guides
Issue 1: Low Cell Viability After MNNG Treatment
| Possible Cause | Troubleshooting Step |
| MNNG concentration is too high. | Perform a dose-response curve to determine the optimal concentration that balances mutagenesis and cell survival. Start with a lower concentration range based on literature for your organism. |
| Exposure time is too long. | Reduce the exposure time. A shorter, high-concentration pulse can sometimes be more effective for mutagenesis with less toxicity than a long, low-concentration exposure. |
| Cells are in a sensitive growth phase. | Ensure cells are in the logarithmic growth phase, as they are generally more robust.[8] |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells. Always include a solvent-only control. |
| Improper handling of cells post-treatment. | After MNNG exposure, wash the cells thoroughly with fresh medium or buffer to remove any residual MNNG.[8] |
Issue 2: Inconsistent or No Induction of Mutations
| Possible Cause | Troubleshooting Step |
| MNNG concentration is too low. | Increase the MNNG concentration. Refer to the dose-response data to select a concentration that induces mutations without excessive killing. |
| MNNG solution has degraded. | Prepare a fresh MNNG solution immediately before each experiment. MNNG is unstable in aqueous solutions.[5] |
| Inefficient removal of DNA repair mechanisms. | For some applications, it may be necessary to use cell lines deficient in specific DNA repair pathways (e.g., mismatch repair) to increase the observed mutation frequency.[11] |
| Insufficient outgrowth period. | Allow sufficient time for the cells to undergo DNA replication and "fix" the mutations after MNNG treatment before applying selective pressure. |
| Issues with the mutation detection assay. | Verify the functionality of your mutation detection assay with a positive control. |
Experimental Protocols
Protocol 1: MNNG Mutagenesis in Escherichia coli
This protocol is adapted from established methods for inducing mutations in E. coli.[7][8]
-
Preparation of Bacterial Culture:
-
Inoculate a single colony of E. coli into Luria-Bertani (LB) broth.
-
Grow the culture overnight at 37°C with shaking.
-
The next day, dilute the overnight culture 1:50 into fresh LB broth and grow to mid-log phase (OD600 ≈ 0.5).[8]
-
Centrifuge the cells, wash once with an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.0), and resuspend in the same buffer.[8]
-
-
MNNG Treatment:
-
Post-Treatment Processing:
-
Stop the reaction by adding a quenching agent or by diluting the cell suspension with cold buffer.
-
Centrifuge the cells, wash twice with buffer to remove residual MNNG, and resuspend in fresh LB broth.[8]
-
-
Outgrowth and Plating:
-
Allow the cells to grow for a period (e.g., overnight) to allow for mutation fixation.[8]
-
Plate appropriate dilutions on selective and non-selective agar (B569324) plates to determine the mutation frequency and cell survival.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol provides a general procedure for assessing cell viability after MNNG treatment in mammalian cells.[13][14]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and grow for 24 hours.
-
-
MNNG Treatment:
-
Prepare serial dilutions of MNNG in a serum-free medium.
-
Remove the culture medium from the wells and replace it with the MNNG-containing medium. Include untreated and solvent-only controls.
-
Incubate for the desired exposure time (e.g., 3 hours).[14]
-
-
MTT Assay:
-
Remove the MNNG-containing medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[14]
-
Incubate the plate at 37°C for 1.5 to 4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.[13][15]
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14][15]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[15]
-
Calculate cell viability as a percentage relative to the untreated control.
-
Protocol 3: Quantification of DNA Damage using the Comet Assay
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks.[12][16][17]
-
Cell Preparation:
-
After MNNG treatment, harvest the cells and resuspend them in ice-cold PBS at a concentration of approximately 2 x 10^5 cells/mL.[17]
-
-
Embedding Cells in Agarose (B213101):
-
Cell Lysis:
-
Immerse the slides in a cold lysis buffer (pH 10) for at least 1 hour at 4°C to remove cell membranes and proteins.[18]
-
-
Alkaline Unwinding and Electrophoresis:
-
Neutralization and Staining:
-
Neutralize the slides by washing them three times with a neutralization buffer for 5 minutes each.[19]
-
Stain the DNA with a fluorescent dye such as DAPI or propidium (B1200493) iodide.[18][19]
-
-
Visualization and Analysis:
-
Visualize the "comets" using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring parameters such as tail length, % DNA in the tail, and tail moment using specialized software.[18]
-
Signaling Pathways and Experimental Workflows
MNNG-Induced DNA Damage and Cell Fate Signaling
MNNG treatment triggers a complex cellular response involving DNA damage recognition, cell cycle arrest, and the activation of cell death pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Methylnitronitrosoguanidine - Wikipedia [en.wikipedia.org]
- 3. Mechanisms and applications of N-Methyl-N’-nitro-N-nitrosoguanidine in animal tumor models: current situation and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. N-METHYL-N′-NITRO-N-NITROSOGUANIDINE (MNNG) (Group 2A) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Response of S. cerevisiae to N-methyl-N'-nitro-N-nitrosoguanidine: mutagenesis, survival and DDR gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dose-dependent spatiotemporal responses of mammalian cells to an alkylating agent | PLOS One [journals.plos.org]
- 11. Chemically induced mutations in mitochondrial DNA of human cells: mutational spectrum of N-methyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detection of MNNG-induced DNA lesions in mammalian cells; validation of comet assay against DNA unwinding technique, alkaline elution of DNA and chromosomal aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchtweet.com [researchtweet.com]
- 19. neb.com [neb.com]
Troubleshooting unexpected phenotypes in MNNG-mutagenized organisms
Welcome to the technical support center for researchers utilizing N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) for mutagenesis. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address unexpected phenotypes and other challenges encountered during your experiments.
Troubleshooting Guides
This section provides detailed guidance on how to identify and resolve common issues that may arise during MNNG mutagenesis experiments.
Issue 1: High Lethality or No Surviving Organisms
Symptoms:
-
Extremely low or zero survival rate of the mutagenized organisms.
-
Inability to recover a sufficient number of mutants for screening.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| MNNG Concentration Too High | The optimal MNNG concentration is highly dependent on the organism and cell type. A high concentration can lead to excessive DNA damage and cell death.[1][2] Action: Perform a dose-response curve (kill curve) to determine the optimal MNNG concentration that results in a survival rate of 20-50%. This allows for a high mutation load while maintaining a viable population for screening. |
| Inappropriate Buffer or pH | MNNG stability and reactivity are pH-dependent. It decomposes to the highly reactive methylating agent diazomethane (B1218177) in basic aqueous solutions and to the mutagen nitrous acid in acidic solutions.[3] Action: Prepare MNNG solutions fresh in an appropriate buffer immediately before use. For many applications, a slightly acidic buffer (e.g., citrate (B86180) buffer, pH 5.0-6.0) is used to maintain its stability. Ensure the pH of the treatment medium is controlled. |
| Cellular Sensitivity | Different cell types and genetic backgrounds exhibit varying sensitivity to MNNG. For example, strains with deficiencies in DNA repair pathways can be hypersensitive.[4] Action: If using a specific genetic background, consult the literature for known sensitivities. Consider using a wild-type strain for initial experiments to establish baseline sensitivity. |
| Extended Exposure Time | Prolonged exposure to MNNG increases the DNA damage load, leading to higher lethality. Action: Optimize the exposure time in conjunction with the MNNG concentration. Shorter exposure times with a slightly higher concentration may yield better survival with a sufficient mutation rate. |
Issue 2: Unexpected or Pleiotropic Phenotypes
Symptoms:
-
Mutants display a wide range of seemingly unrelated phenotypes.
-
Observed phenotype is different from the expected outcome based on the screen.
-
High frequency of mutants with severe developmental defects or sterility.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High Mutation Load and Off-Target Mutations | MNNG is a potent mutagen that can induce multiple mutations throughout the genome, not just in the gene of interest. This can lead to complex and unexpected phenotypes.[5] Action: 1. Reduce Mutagen Dose: Use the lowest effective MNNG concentration from your dose-response curve to minimize the overall mutation load. 2. Backcrossing: For model organisms like C. elegans and zebrafish, backcross the mutant to the wild-type strain for several generations to remove unlinked, off-target mutations.[6] 3. Whole-Genome Sequencing (WGS): Perform WGS on multiple independent mutants with the same phenotype to identify the causative mutation. |
| Clustering of Mutations | MNNG-induced mutations can sometimes cluster in specific genomic regions, potentially affecting multiple linked genes. Action: Utilize WGS to analyze the distribution of mutations across the genome. If clustering is observed, it may be necessary to screen a larger number of mutants to find individuals with a more dispersed mutation pattern. |
| Activation of Unexpected Signaling Pathways | MNNG can activate various cellular stress responses and signaling pathways, which may contribute to the observed phenotype. For instance, MNNG has been shown to activate the Ras-MAPK pathway. Action: If a particular phenotype suggests the involvement of a specific pathway, use molecular probes, reporter assays, or western blotting to investigate the activation state of key proteins in that pathway. |
| Epigenetic Modifications | In addition to genetic mutations, MNNG can also induce epigenetic changes, such as alterations in DNA methylation patterns, which can influence gene expression and phenotype. Action: If no causative mutation is found through WGS, consider performing bisulfite sequencing or other epigenomic analyses to investigate potential epigenetic alterations. |
Issue 3: Low or No Desired Mutants Obtained
Symptoms:
-
After screening a large number of individuals, no mutants with the desired phenotype are identified.
-
The frequency of the desired mutation is significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Ineffective MNNG Concentration or Exposure | The MNNG dose may be too low to induce a sufficient number of mutations for your screen. Action: Re-evaluate your dose-response curve and consider using a slightly higher MNNG concentration that still provides an acceptable survival rate. Ensure fresh MNNG solution and appropriate buffer conditions were used. |
| Inefficient Phenotypic Screen | The screening assay may not be sensitive or robust enough to detect the desired phenotype. Action: Optimize your screening protocol. Include positive and negative controls to validate the assay's performance. For subtle phenotypes, consider developing a more quantitative or automated screening method. |
| Lethal Phenotype | The desired mutation may result in a lethal or sterile phenotype, preventing the recovery of viable mutants. Action: Consider performing a conditional screen (e.g., temperature-sensitive mutants) that allows for the survival of the organism under permissive conditions. |
| Redundant Gene Function | If targeting a specific gene, a paralog or another gene with a similar function may compensate for its loss, masking the mutant phenotype. Action: Use bioinformatics to identify potential paralogs. Consider using RNAi or CRISPR to knock down the paralog in the mutagenized background to uncover the phenotype. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of MNNG mutagenesis?
Q2: What are the main types of mutations induced by MNNG?
A2: The vast majority of MNNG-induced mutations are G:C to A:T transitions.[7] However, other types of mutations, including transversions and small insertions/deletions, can also occur, though at a much lower frequency.[8]
Q3: How should I prepare and handle MNNG?
Q4: How can I identify the causative mutation for my phenotype?
A4: The gold standard for identifying the causative mutation is whole-genome sequencing (WGS). By sequencing the entire genome of one or more mutants and comparing it to the wild-type reference genome, you can identify all the mutations present. For organisms like C. elegans, crossing the mutant to a polymorphic strain can facilitate mapping the mutation to a specific genomic region.
Q5: My sequencing results show a high number of background mutations. What can I do?
A5: High background mutations can be due to the mutagen itself or pre-existing variations in your strain. To minimize this:
-
Use a well-characterized wild-type strain with a low background mutation rate.
-
Backcross your mutant to the parental strain to remove unlinked mutations.
-
Sequence multiple independent mutants with the same phenotype. The causative mutation should be present in all of them, while background mutations will likely be randomly distributed.
Quantitative Data Summary
The following tables provide a summary of typical MNNG concentrations, survival rates, and mutation frequencies observed in different organisms. Note that these values can vary significantly depending on the specific strain, cell type, and experimental conditions.
Table 1: MNNG Dose-Response in Saccharomyces cerevisiae
| MNNG Concentration | Survival Rate (%) | Mutation Frequency (per 10^6 cells) | Reference |
| 1 µg/mL | ~80% | ~50 | [4] |
| 5 µg/mL | ~50% | ~200 | [4] |
| 10 µg/mL | ~20% | ~400 | [4] |
Table 2: MNNG Dose-Response in Mammalian Cells (Chinese Hamster Ovary - CHO)
| MNNG Concentration | Survival Rate (%) | Mutation Frequency (HPRT locus, per 10^5 cells) | Reference |
| 0.1 µg/mL | ~90% | ~5 | [9] |
| 0.5 µg/mL | ~60% | ~25 | [9] |
| 1.0 µg/mL | ~30% | ~50 | [9] |
Experimental Protocols
Protocol 1: MNNG Mutagenesis of Saccharomyces cerevisiae
-
Culture Preparation: Grow a culture of the desired yeast strain in liquid YPD medium to mid-log phase (OD600 ≈ 0.5-1.0).
-
Cell Harvest and Washing: Harvest the cells by centrifugation, wash them twice with sterile water, and resuspend them in a suitable buffer (e.g., 0.1 M citrate buffer, pH 6.0).
-
MNNG Treatment: Add freshly prepared MNNG solution to the cell suspension to the desired final concentration. Incubate with shaking at 30°C for the optimized duration (e.g., 30-60 minutes).
-
Stopping the Reaction: Stop the mutagenesis by adding an equal volume of 10% sodium thiosulfate.
-
Washing and Plating: Wash the cells twice with sterile water and plate appropriate dilutions on YPD plates to determine the survival rate. Plate the remaining cells on selective media to screen for the desired phenotype.
Protocol 2: Whole-Genome Sequencing Analysis of MNNG Mutants
-
DNA Extraction: Extract high-quality genomic DNA from the wild-type parental strain and one or more mutant strains.
-
Library Preparation and Sequencing: Prepare sequencing libraries according to the manufacturer's instructions (e.g., Illumina). Perform paired-end sequencing to a depth of at least 30x coverage.
-
Data Analysis Pipeline:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to the reference genome using an aligner such as BWA-MEM.
-
Variant Calling: Use a variant caller like GATK's HaplotypeCaller or Samtools/BCFtools to identify single nucleotide variants (SNVs) and small insertions/deletions (indels).
-
Variant Filtering: Filter the called variants to remove low-quality calls and common variants present in the parental strain.
-
Annotation: Annotate the remaining variants using a tool like SnpEff or ANNOVAR to predict their functional impact (e.g., missense, nonsense, frameshift).
-
Candidate Identification: For multiple mutants with the same phenotype, identify the common, high-impact variants as strong candidates for the causative mutation.
-
Visualizations
Caption: A generalized workflow for MNNG mutagenesis experiments.
Caption: MNNG-induced DNA damage and repair pathways.
Caption: MNNG-mediated activation of the Ras-MAPK signaling pathway.
References
- 1. Gene Synthesis and Mutagenesis Support - Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. livescience.com [livescience.com]
- 4. Chemical carcinogen, N-methyl-N'-nitro-N-nitrosoguanidine, is a specific activator of oncogenic Ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic effects of N-methyl-N'-nitro-N-nitrosoguanidine and its homologs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Canonical Wnt signaling pathway plays an essential role in N-methyl-N-nitrosurea induced gastric tumorigenesis of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Description of a new amplifiable shuttle vector for mutagenesis studies in human cells: application to N-methyl-N'-nitro-N-nitrosoguanidine-induced mutation spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The complexity of nitrosoguanidine mutagenesis increases with size: observations of the mutational specificity of N-propyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New AI Tool Identifies Not Just Genetic Mutations, But the Diseases They May Cause | Mount Sinai - New York [mountsinai.org]
Technical Support Center: Best Practices for Ensuring Consistent MNNG Experimental Outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results when working with the alkylating agent N-methyl-N'-nitro-N-nitrosoguanidine (MNNG).
FAQs and Troubleshooting Guide
This section addresses common issues encountered during MNNG experiments, providing potential causes and actionable solutions to ensure experimental consistency.
| Question | Potential Causes | Troubleshooting Solutions |
| Why am I observing high variability between my replicate wells? | Inconsistent Cell Plating: Uneven cell distribution during seeding. Pipetting Errors: Inaccurate dispensing of MNNG solution or assay reagents. "Edge Effect": Increased evaporation in the outer wells of a microplate. MNNG Instability: Degradation of MNNG in the working solution over time. | Cell Plating: Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between seeding replicates. Pipetting: Use calibrated pipettes and proper pipetting techniques. For critical steps, consider using a multichannel pipette. Edge Effect: To minimize evaporation, fill the peripheral wells of the microplate with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier. MNNG Solution: Prepare MNNG working solutions fresh for each experiment and use them immediately. |
| My dose-response curve is not sigmoidal (e.g., U-shaped or flat). What could be the cause? | Incorrect Concentration Range: The tested concentrations may be too high or too low to capture the dynamic range of the response. Compound Precipitation: MNNG may precipitate out of solution at higher concentrations. Off-Target Effects: At high concentrations, MNNG may have non-specific effects on cellular pathways. Complex Biological Response: The observed effect may be the net result of MNNG acting on multiple pathways with opposing effects at different concentrations. | Concentration Range: Perform a broad dose-response experiment to determine the optimal concentration range for your specific cell line and experimental endpoint. Solubility: Visually inspect MNNG dilutions for any signs of precipitation. If observed, consider using a different solvent or a lower concentration range. Off-Target Effects: Review the literature for known off-target effects of MNNG at high concentrations. Biological Complexity: A thorough literature review of the specific experimental system may provide insights into such complex responses. |
| I am seeing little to no effect of MNNG on my cells. | Inactive MNNG: The compound may have degraded due to improper storage or handling. Resistant Cell Line: The cell line used may have high levels of DNA repair enzymes (e.g., MGMT) that counteract the effects of MNNG. Sub-optimal Assay Conditions: The incubation time may be too short, or the chosen endpoint may not be sensitive enough to detect the effects of MNNG. | MNNG Activity: Purchase MNNG from a reputable supplier and store it correctly according to the manufacturer's instructions. Always prepare fresh solutions. Cell Line Selection: Choose a cell line known to be sensitive to MNNG or consider using a DNA repair inhibitor as a positive control. Assay Optimization: Extend the incubation time or consider using a more sensitive assay to detect DNA damage or cell death. |
| How can I ensure the reproducibility of my MNNG experiments over time? | Variability in Cell Culture: Using cells at different passage numbers or confluency levels. Inconsistent Reagent Preparation: Variations in the preparation of media, buffers, and MNNG solutions. Environmental Factors: Fluctuations in incubator temperature, CO2 levels, or humidity. | Standardize Cell Culture: Use cells within a consistent and low passage number range. Maintain a consistent cell seeding density and confluency. Standardize Reagents: Prepare all reagents consistently and use high-quality, pure water. Prepare MNNG solutions fresh each time. Monitor Environment: Regularly calibrate and monitor incubator conditions to ensure a stable experimental environment. |
Experimental Protocols
MNNG Stock and Working Solution Preparation
MNNG is unstable in aqueous solutions and has a short half-life, estimated to be around 70 minutes in complete cell culture medium.[1] Therefore, it is crucial to prepare fresh solutions for each experiment.
Materials:
-
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-blocking microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Protocol for 10 mM MNNG Stock Solution:
-
Safety First: MNNG is a potent mutagen and suspected carcinogen. Handle with extreme caution in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[2]
-
Weighing MNNG: In a chemical fume hood, carefully weigh out 1.47 mg of MNNG powder.
-
Dissolving in DMSO: Add 1 mL of anhydrous DMSO to the MNNG powder.
-
Vortexing: Vortex the solution until the MNNG is completely dissolved. The solution should be a clear, yellow liquid.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into small, single-use, light-blocking microcentrifuge tubes. Store immediately at -20°C for up to 3 years in its pure form.[3] Avoid repeated freeze-thaw cycles.
Protocol for Preparing Working Solutions:
-
Thawing: On the day of the experiment, thaw a single aliquot of the 10 mM MNNG stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.
-
Immediate Use: Use the freshly prepared working solutions immediately. Do not store diluted MNNG solutions.
In Vitro Cytotoxicity Assay using MTT
This protocol provides a general guideline for assessing MNNG-induced cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear flat-bottom tissue culture plates
-
Freshly prepared MNNG working solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of MNNG. Include untreated and vehicle (DMSO) control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
MNNG-Induced Signaling Pathways
MNNG exerts its cytotoxic effects primarily through the induction of DNA damage, which in turn activates several key signaling pathways leading to apoptosis and cell cycle arrest.
MNNG-Induced Apoptosis Pathway
MNNG-induced DNA damage, particularly the formation of O6-methylguanine adducts, triggers a cascade of events leading to programmed cell death. This can occur through both p53-dependent and independent mechanisms. A key pathway involves the activation of DNA damage response proteins, leading to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors.
MNNG-Induced G2/M Cell Cycle Arrest Pathway
In response to MNNG-induced DNA damage, cells can activate checkpoint pathways to halt cell cycle progression, allowing time for DNA repair. A prominent response is arrest at the G2/M transition, preventing cells with damaged DNA from entering mitosis. This process involves the activation of checkpoint kinases that inactivate the CyclinB-Cdk1 complex, a key driver of mitotic entry.
Quantitative Data
The following table summarizes representative IC50 values of MNNG in various human cancer cell lines. It is important to note that these values can vary depending on the specific experimental conditions, such as incubation time and the cell viability assay used.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay | Reference |
| PC-3 | Prostate Carcinoma | ~5 | 72 | MTT | [4] |
| DU145 | Prostate Carcinoma | ~10 | 72 | MTT | [4] |
| HeLa | Cervical Carcinoma | Not specified, cytotoxic at 50 µM | 3 | Membrane integrity | [5] |
| Hep G2 | Hepatocellular Carcinoma | >1 (DNA damage detected) | Short-term | Comet Assay | [6] |
| VH10 | Human Fibroblasts | >1 (DNA damage detected) | Short-term | Comet Assay | [6] |
| HOS | Osteosarcoma | Not specified, transformed cells | Not applicable | Transformation | [7] |
Note: The provided IC50 values are approximate and should be used as a reference. It is highly recommended to determine the IC50 of MNNG for your specific cell line and experimental conditions.
References
- 1. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
- 2. N-Methyl-N'-nitro-N-nitrosoguanidine | C2H5N5O3 | CID 135436526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) triggers MSH2 and Cdt2 protein-dependent degradation of the cell cycle and mismatch repair (MMR) inhibitor protein p21Waf1/Cip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of MNNG-induced DNA lesions in mammalian cells; validation of comet assay against DNA unwinding technique, alkaline elution of DNA and chromosomal aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to the Mutagenic Efficiency of MNNG and Ethyl Methanesulfonate (EMS)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of genetic research and drug development, the ability to induce mutations in a controlled manner is a cornerstone of discovery. Two of the most potent and widely utilized alkylating agents for this purpose are N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) and ethyl methanesulfonate (B1217627) (EMS). While both are effective mutagens, they exhibit distinct differences in their mechanisms of action, the types of DNA lesions they produce, and their overall mutagenic efficiency. This guide provides an objective comparison of MNNG and EMS, supported by experimental data, detailed protocols, and visual representations of the cellular pathways they influence.
Mechanism of Action and DNA Adduct Formation
MNNG is a monofunctional methylating agent that acts primarily by adding a methyl group to DNA bases.[1] It does not require metabolic activation to become reactive. In aqueous solutions, MNNG can decompose to diazomethane, a powerful methylating agent.[1] The primary mutagenic lesion is the methylation of the O6 position of guanine (B1146940) (O6-methylguanine), which can lead to G:C to A:T transition mutations during DNA replication.[1] MNNG can also methylate other sites on DNA bases, though with lower frequency.
Ethyl methanesulfonate (EMS) is a monofunctional ethylating agent.[2] It transfers its ethyl group to nucleotides, with a preference for guanine, resulting in the formation of O6-ethylguanine. This altered base has a tendency to pair with thymine (B56734) instead of cytosine, leading to G:C to A:T transitions.[2] EMS is also known to cause a smaller proportion of A:T to G:C transitions.[2]
Quantitative Comparison of Mutagenic Efficiency
The mutagenic efficiency of MNNG and EMS can be compared by examining the frequency of mutations they induce in experimental systems. The following table summarizes data from a study comparing the mutagenic effects of these agents in E. coli.
| Mutagen | Concentration | Mutation Frequency (per 10^8 cells) | Primary Mutation Type | Reference |
| MNNG | 6.8 x 10⁻⁶ M | Replication-dependent increase | G:C → A:T transitions | [3] |
| EMS | 5 x 10⁻³ M | Not correlated with growth rate | G:C → A:T transitions | [3] |
Note: This data is from a specific study in E. coli and efficiencies can vary depending on the organism, cell type, and experimental conditions.
DNA Damage Response Pathways
The introduction of DNA adducts by MNNG and EMS triggers distinct cellular DNA damage response (DDR) pathways.
MNNG-Induced DNA Damage Response
MNNG-induced O6-methylguanine lesions are recognized by the mismatch repair (MMR) system.[4] The MMR protein MSH2, in complex with MSH6, binds to the mismatched base pair. This recognition initiates a cascade of events involving other MMR proteins like MLH1 and PMS2, leading to the excision of the newly synthesized strand containing the incorrect base and subsequent repair.[4][5] If the damage is extensive, this pathway can also trigger cell cycle arrest or apoptosis.[4]
EMS-Induced DNA Damage Response
The primary DNA lesions caused by EMS, such as O6-ethylguanine, are primarily dealt with by the Base Excision Repair (BER) pathway. The process is initiated by DNA glycosylases that recognize and remove the damaged base. This creates an apurinic/apyrimidinic (AP) site, which is then processed by an AP endonuclease, followed by DNA polymerase and ligase activities to restore the correct DNA sequence.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable mutagenesis studies. Below are representative protocols for MNNG and EMS mutagenesis.
MNNG Mutagenesis Protocol (Adapted for E. coli)
-
Culture Preparation: Grow an overnight culture of the desired E. coli strain in a suitable liquid medium at 37°C with shaking.
-
Subculturing: Inoculate fresh medium with the overnight culture and grow to the exponential phase (OD600 of ~0.4-0.6).
-
Mutagenesis:
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Resuspend the cells in the same buffer.
-
Add MNNG to the desired final concentration (e.g., 1-100 µg/mL). The optimal concentration should be determined empirically for each strain and desired mutation rate.
-
Incubate the cell suspension with MNNG for a specific duration (e.g., 30-60 minutes) at 37°C with gentle shaking.
-
-
Stopping the Reaction: Terminate the mutagenesis by adding a quenching agent like sodium thiosulfate (B1220275) or by washing the cells multiple times with fresh, cold medium or buffer.
-
Recovery: Resuspend the cells in fresh, rich medium and allow for a recovery period (e.g., 1-2 hours) to allow for DNA repair and fixation of mutations.
-
Plating and Selection: Plate appropriate dilutions of the culture onto selective and non-selective media to determine the mutation frequency.
EMS Mutagenesis Protocol (Adapted for Mammalian Cells)
-
Cell Culture: Culture the mammalian cells of interest to a desired confluency in their appropriate growth medium.
-
Mutagenesis:
-
Prepare a fresh stock solution of EMS in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).
-
Add EMS directly to the cell culture medium to the desired final concentration (e.g., 100-400 µg/mL). The concentration and exposure time will need to be optimized for each cell line.
-
Incubate the cells with EMS for a defined period (e.g., 2-24 hours).
-
-
Removal of Mutagen: Aspirate the EMS-containing medium and wash the cells several times with sterile phosphate-buffered saline (PBS) or fresh medium to remove any residual mutagen.
-
Recovery and Expression: Add fresh complete growth medium and allow the cells to recover and grow for a period sufficient for the mutations to be expressed (typically several cell divisions, e.g., 3-7 days).
-
Selection and Analysis: Apply a selective agent to the culture to isolate mutant clones (e.g., for drug resistance) or perform phenotypic or genotypic analysis to identify mutations of interest.
Experimental Workflow for Chemical Mutagenesis
The following diagram illustrates a general workflow for a typical chemical mutagenesis experiment, from culture preparation to mutant analysis.
References
- 1. Methylnitronitrosoguanidine - Wikipedia [en.wikipedia.org]
- 2. Ethyl Methanesulphonate (EMS)-Mediated Mutagenesis Induces Genetic and Morphological Variations in Eggplant (Solanum melongena L.) [mdpi.com]
- 3. Mutagenesis by nitrosoguanidine, ethyl methanesulfonate, and mutator gene mutH in continuous cultures of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA mismatch repair and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) triggers MSH2 and Cdt2 protein-dependent degradation of the cell cycle and mismatch repair (MMR) inhibitor protein p21Waf1/Cip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
What are the alternatives to N-methyl-N'-nitro-N-nitrosoguanidine for inducing mutations?
A comprehensive guide to the alternatives for N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) in inducing mutations, designed for researchers, scientists, and professionals in drug development. This guide provides a detailed comparison of chemical, physical, and biological mutagens, supported by experimental data and protocols.
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent alkylating agent widely used for inducing mutations in experimental organisms. It primarily adds alkyl groups to the O6 position of guanine (B1146940) and the O4 position of thymine (B56734), leading to GC to AT transition mutations.[1][2] While effective, its high toxicity and the availability of more specific or efficient methods have led researchers to seek alternatives. This guide explores the primary alternatives to MNNG for mutagenesis.
Comparison of Mutagenic Agents
The choice of a mutagen depends on the research goal, the target organism, and the desired type of mutation. Alternatives to MNNG can be broadly categorized as chemical, physical, and biological mutagens.[3][4]
Table 1: Quantitative Comparison of Mutagenic Agents
| Mutagenic Agent | Organism | Mutation Frequency | Predominant Mutation Type(s) | Reference(s) |
| MNNG | Human Cells | >230-fold increase over background | G:C to A:T transitions (89%) | [2] |
| S. fradiae | Dependent on adaptive response | Not specified | [5] | |
| EMS | Daphnia | 1.75 x 10⁻⁶ per site (at 25 mM) | G:C to A:T transitions | [6] |
| Yeast | ~20% (for AUX and ts+ mutations) | Point mutations | [7] | |
| Plants | High frequency | G:C to A:T transitions | [8] | |
| UV Radiation | Yeast | ~7% (for AUX and ts+ mutations) | Pyrimidine dimers leading to point mutations, deletions, rearrangements | [7][9] |
| Bacteria | Dependent on dose (e.g., 95%+ death rate for library generation) | Pyrimidine dimers | [10] | |
| Gamma Rays | Plants (Rice) | Not specified | Single-nucleotide substitutions, insertions, deletions, inversions, translocations | [11] |
| Transposons | Bacteria | High frequency | Gene disruptions (insertions) | [12] |
| CRISPR/Cas9 | Various | High efficiency at target site | Targeted insertions, deletions, or substitutions | [13] |
Chemical Mutagens
Chemical mutagens are compounds that induce mutations by various mechanisms, such as alkylation, base substitution, or intercalation.[14]
Ethyl Methanesulfonate (EMS)
EMS is an alkylating agent that is a popular alternative to MNNG.[15][16] It introduces an ethyl group to guanine, leading to mispairing with thymine during DNA replication and resulting in G:C to A:T transitions.[8] EMS is known for its high mutation frequency and its tendency to induce point mutations.[8][16]
Mechanism of Action: EMS Mutagenesis
References
- 1. Methylnitronitrosoguanidine - Wikipedia [en.wikipedia.org]
- 2. Description of a new amplifiable shuttle vector for mutagenesis studies in human cells: application to N-methyl-N'-nitro-N-nitrosoguanidine-induced mutation spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutagen - Wikipedia [en.wikipedia.org]
- 4. Mutagens: Definition, Types, Examples and Effects [vedantu.com]
- 5. Adaptive response and enhancement of N-methyl-N'-nitro-N-nitrosoguanidine mutagenesis by chloramphenicol in Streptomyces fradiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The genome-wide rate and spectrum of EMS-induced heritable mutations in the microcrustacean Daphnia: on the prospect of forward genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. fgsc.net [fgsc.net]
- 10. ProtocolsUVLibrary < Lab < TWiki [barricklab.org]
- 11. Molecular nature of chemically and physically induced mutants in plants: a review | Plant Genetic Resources | Cambridge Core [cambridge.org]
- 12. Transposon mutagenesis - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. study.com [study.com]
- 15. Physical and chemical mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cropj.com [cropj.com]
A Comparative Guide to the Efficacy of MNNG and ENU as Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two potent alkylating agents, N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) and N-ethyl-N-nitrosourea (ENU). Both are widely used in experimental carcinogenesis and mutagenesis studies to induce DNA lesions and study subsequent cellular responses. This document summarizes key performance metrics, presents quantitative data from experimental studies, and details the underlying molecular mechanisms.
Executive Summary
MNNG and ENU are powerful mutagens that primarily act by alkylating DNA, leading to point mutations and, consequently, carcinogenesis. While both are effective, they exhibit distinct profiles in terms of the types of DNA adducts they form, their mutagenic potency in different cell types, and the specific DNA repair pathways they activate. Generally, ENU is considered a more potent mutagen in whole-animal studies, particularly in inducing germline mutations, while MNNG is a well-established carcinogen, especially in the gastrointestinal tract. Their differential efficacy can be attributed to the chemical nature of the alkyl group (methyl vs. ethyl) and the subsequent cellular processing of the resulting DNA adducts.
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data on the mutagenic and carcinogenic potential of MNNG (or its close analog MNU) and ENU from various experimental systems.
Table 1: Comparative Mutagenicity of MNNG/MNU and ENU
| Parameter | MNNG/MNU | ENU | Experimental System | Reference |
| Mutation Frequency | Weak mutagen | Extremely potent | Human diploid fibroblasts (TG resistance) | [1] |
| Mutation Frequency (in vivo) | Lower in stem-cell spermatogonia | Over 10-fold more mutagenic in stem-cell spermatogonia | Mouse specific-locus test | [2] |
| Mutation Frequency (in vivo) | High in differentiating spermatogonia | High in differentiating spermatogonia | Mouse specific-locus test | [2] |
| Fold increase in Mutation Frequency | ~19-fold | (Not directly compared) | Yeast (CanR Ade-) | [3] |
Table 2: DNA Adduct Profiles and Resulting Mutations
| Feature | MNNG | ENU | Predominant Mutation Type | Reference |
| Primary DNA Adducts | O⁶-methylguanine (O⁶-MeG), N⁷-methylguanine | O⁶-ethylguanine (O⁶-EtG), O⁴-ethylthymine (O⁴-EtT), O²-ethylthymine (O²-EtT), N⁷-ethylguanine | G:C → A:T transitions (from O⁶-MeG) | [3] |
| Resulting Mutation Spectrum | Predominantly G:C → A:T transitions | G:C → A:T, A:T → G:C, and A:T → T:A transitions | G:C → A:T (from O⁶-EtG), A:T base pair mutations (from O⁴-EtT and O²-EtT) | [4][5][6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for assessing the mutagenic effects of MNNG and ENU in mammalian cells.
In Vitro Micronucleus Assay for Genotoxicity
The in vitro micronucleus test is a widely used method to assess chromosomal damage.
-
Cell Culture: Human or rodent cell lines (e.g., CHO, V79, L5178Y, TK6) or primary human peripheral blood lymphocytes are cultured to a suitable density.[7]
-
Treatment: Cells are exposed to a range of concentrations of MNNG or ENU, with and without metabolic activation (S9 fraction), for a defined period (e.g., 3-24 hours).[8]
-
Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one nuclear division.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
-
Scoring: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) is scored in binucleated cells under a microscope.[8][9]
-
Data Analysis: The number of micronucleated cells is compared between treated and control groups to determine the genotoxic potential.[7]
Mammalian Cell Gene Mutation Assay (HPRT or TK locus)
This assay detects gene mutations at specific loci.
-
Cell Preparation: A suitable mammalian cell line (e.g., CHO, V79, L5178Y) with a selectable marker like the hypoxanthine-guanine phosphoribosyltransferase (HPRT) or thymidine (B127349) kinase (TK) gene is used.
-
Mutagen Exposure: Cells are treated with various concentrations of MNNG or ENU for a specific duration.
-
Phenotypic Expression: After treatment, the cells are cultured in a non-selective medium for a period to allow for the fixation and expression of any induced mutations.
-
Mutant Selection: Cells are then plated in a selective medium containing an agent that is toxic to wild-type cells but allows the growth of mutant cells (e.g., 6-thioguanine (B1684491) for HPRT mutants).
-
Colony Counting: The number of mutant colonies is counted, and the mutation frequency is calculated relative to the number of surviving cells.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the action of MNNG and ENU.
Caption: DNA alkylation by MNNG and ENU and subsequent repair pathways.
Caption: A generalized workflow for assessing mutagenicity in mammalian cells.
Caption: The logical progression from exposure to an alkylating agent to carcinogenesis.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. criver.com [criver.com]
- 9. crpr-su.se [crpr-su.se]
A Researcher's Guide to Cross-Validation of MNNG Mutagenesis Screening Hits
For Researchers, Scientists, and Drug Development Professionals
Forward genetic screens using chemical mutagens like N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) are powerful tools for uncovering novel genes and pathways involved in specific biological processes, such as drug resistance or disease progression. MNNG is an alkylating agent that primarily induces G:C to A:T transition mutations. However, the initial "hits" from such a screen require rigorous validation to distinguish true phenotype-causing mutations from spontaneous mutations and experimental artifacts. This guide provides a comparative overview of common experimental cross-validation techniques used to confirm the functional link between genotype and phenotype in the context of MNNG mutagenesis screening.
Comparison of Hit Validation Techniques
The process of validating hits from a primary MNNG screen is a multi-step process that increases the confidence in the causal relationship between a specific mutation and the observed phenotype. The choice of technique depends on factors such as the organism, the nature of the phenotype, and available resources. Below is a comparison of the most common validation strategies.
| Technique | Primary Goal | Typical Success Rate / Efficiency | Estimated Time | Relative Cost | Throughput | Key Advantages | Key Limitations |
| Secondary Screening | Confirm the phenotype of primary hits and eliminate initial false positives. | Variable; depends on primary screen's false positive rate. | 1-2 weeks | Low | High | Simple, cost-effective way to reduce the number of candidates for further validation. | Does not confirm the causative mutation, only the heritability of the phenotype. |
| Site-Directed Mutagenesis (SDM) | Recreate the specific mutation in a wild-type background to confirm it causes the phenotype. | High (often >80% for modern PCR-based methods).[1] | 1-2 weeks | Medium | Medium | Provides strong evidence of causality for a specific mutation. | Can be technically challenging for large plasmids or GC-rich regions. Off-target mutations can be a concern. |
| Functional Complementation | Restore the wild-type phenotype in the mutant by reintroducing a non-mutated copy of the gene. | High (if the mutation is indeed loss-of-function). | 2-3 weeks | Medium | Low to Medium | Confirms that the loss-of-function of the identified gene is responsible for the phenotype. | Only applicable for loss-of-function mutations. Requires a functional copy of the gene. |
| Genetic Mapping & Sequencing | Identify the causative mutation by linking the phenotype to a specific genomic locus. | High (with modern sequencing). | 3-4+ weeks | High | Low | Unbiased approach to identify the causative mutation without prior knowledge. | Time-consuming and can be complex, especially for organisms with large genomes. |
Experimental Workflows and Logical Relationships
The validation of hits from an MNNG mutagenesis screen typically follows a logical progression from high-throughput, less definitive methods to lower-throughput, more definitive techniques.
Experimental Protocols
Protocol 1: Secondary Screening of MNNG-Induced Mutants
This protocol outlines a general procedure for re-screening initial hits to confirm the stability and reproducibility of the observed phenotype.
Materials:
-
Cryopreserved stocks of primary hit clones
-
Appropriate growth medium and culture vessels (e.g., plates, flasks)
-
Reagents for inducing the phenotype (e.g., drug, altered temperature)
-
Control strains (wild-type and, if available, a known positive control)
-
Plate reader or other instrument for phenotype quantification
Methodology:
-
Thaw and Recover Clones: Thaw frozen stocks of at least 3-5 independent primary hit clones. Culture them in non-selective medium to allow for recovery.
-
Subculture and Plating: Subculture the recovered clones and plate them alongside wild-type and control strains onto both selective (phenotype-inducing) and non-selective media. It is recommended to plate serial dilutions to assess the severity of the phenotype.
-
Incubation: Incubate the plates under conditions that allow for the expression of the phenotype.
-
Phenotypic Analysis: After a suitable incubation period, quantify the phenotype. This could be colony size, growth rate, fluorescence, or another measurable output.
-
Data Analysis: Compare the phenotype of the hit clones to the wild-type and control strains. A true positive hit should consistently and reproducibly display the phenotype of interest, while growth on non-selective media should be comparable to the wild-type.
Protocol 2: Validation by Site-Directed Mutagenesis (PCR-based)
This protocol describes a common PCR-based method for introducing a specific point mutation identified from sequencing into a wild-type plasmid.
Materials:
-
Wild-type plasmid DNA containing the gene of interest
-
Two complementary mutagenic primers containing the desired mutation
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar (B569324) plates with appropriate antibiotic
Methodology:
-
Primer Design: Design two overlapping primers, each containing the desired mutation in the middle. The primers should be complementary to each other.
-
PCR Amplification: Perform PCR using the wild-type plasmid as a template and the mutagenic primers. The PCR will amplify the entire plasmid, incorporating the mutation. Use a high-fidelity polymerase to minimize secondary mutations. A typical cycling protocol is:
-
Initial denaturation: 95°C for 2 minutes
-
18-25 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds
-
Extension: 68°C for 1 minute per kb of plasmid length
-
-
Final extension: 68°C for 5 minutes
-
-
DpnI Digestion: Digest the PCR product with DpnI. This enzyme specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact. Incubate at 37°C for 1-2 hours.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Plating and Colony Selection: Plate the transformed cells on LB agar containing the appropriate antibiotic. Incubate overnight at 37°C.
-
Plasmid Purification and Sequencing: Select several colonies, grow them in liquid culture, and purify the plasmid DNA. Sequence the purified plasmids to confirm the presence of the desired mutation and the absence of any unintended mutations.
-
Functional Assay: Introduce the confirmed mutated plasmid into the appropriate host cells and perform the phenotypic assay to confirm that the mutation recapitulates the original phenotype.
Protocol 3: Validation by Functional Complementation in Yeast
This protocol is for confirming a loss-of-function mutation in yeast by reintroducing a wild-type copy of the gene.
Materials:
-
Yeast mutant strain carrying the putative loss-of-function mutation
-
Yeast expression vector (e.g., a centromeric plasmid with a selectable marker)
-
Wild-type copy of the gene of interest
-
Restriction enzymes and DNA ligase (if using traditional cloning) or a recombination-based cloning kit
-
Competent yeast cells
-
Appropriate selective media
Methodology:
-
Construct the Complementation Plasmid: Clone the wild-type open reading frame (ORF) of the gene of interest into a yeast expression vector. Ensure the ORF is under the control of a suitable promoter. An empty vector control should also be prepared.
-
Yeast Transformation: Transform the complementation plasmid and the empty vector control into the mutant yeast strain using a standard yeast transformation protocol (e.g., lithium acetate (B1210297) method).
-
Selection of Transformants: Plate the transformed yeast on medium that selects for the plasmid marker. Incubate at the appropriate temperature until colonies appear.
-
Phenotypic Assay: Restreak colonies from both the complementation plasmid and the empty vector control onto the medium that was used in the original screen to identify the phenotype.
-
Analysis: Observe the growth or phenotype of the yeast strains. If the wild-type gene complements the mutation, the strain carrying the complementation plasmid should exhibit a wild-type phenotype, while the strain with the empty vector should still show the mutant phenotype. This confirms that the loss of function of the gene is responsible for the observed phenotype.
References
Advantages and disadvantages of using MNNG in genetic research.
A comprehensive guide for researchers on the utility and drawbacks of the potent mutagen, N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), in genetic studies, with a comparative analysis against other common alkylating agents.
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) has long been a staple in the geneticist's toolkit, valued for its potent ability to induce mutations and facilitate the study of a wide array of biological processes, from DNA repair to carcinogenesis. However, its high mutagenicity is coupled with significant toxicity and carcinogenic risk, necessitating a careful consideration of its advantages and disadvantages. This guide provides an in-depth comparison of MNNG with other alkylating agents, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their experimental designs.
Mechanism of Action: A Potent Alkylating Agent
MNNG is a powerful SN1-type alkylating agent that exerts its mutagenic effects by transferring a methyl group to nucleophilic centers in DNA.[1][2] The primary mutagenic lesion is the formation of O⁶-methylguanine (O⁶-MeG), which readily mispairs with thymine (B56734) instead of cytosine during DNA replication.[1][2] This leads to a high frequency of G:C to A:T transition mutations.[1][2] MNNG can also methylate other positions on DNA bases, such as N⁷-guanine and N³-adenine, though these are generally less mutagenic than O⁶-MeG.[3]
Performance Comparison: MNNG vs. Alternatives
The choice of mutagen is critical in experimental design, influencing mutation frequency, spectrum, and the overall viability of the organism or cell line under study. Here, we compare MNNG with two other commonly used alkylating agents: Ethyl methanesulfonate (B1217627) (EMS) and N-ethyl-N-nitrosourea (ENU).
| Feature | MNNG (N-methyl-N'-nitro-N-nitrosoguanidine) | EMS (Ethyl methanesulfonate) | ENU (N-ethyl-N-nitrosourea) |
| Primary Mutation Type | G:C → A:T transitions[1][4] | G:C → A:T transitions[5][6] | A:T → G:C and G:C → A:T transitions |
| Mutation Spectrum | Broad, including transversions and deletions at higher concentrations.[7] | Primarily point mutations, with a lower frequency of larger deletions compared to MNNG.[5][6] | High frequency of point mutations across a wide range of loci. |
| Reported Mutation Frequency | High; can induce mutations at a rate of 10⁻² to 10⁻⁴ per gene in bacteria. | Moderate to high; can achieve mutation frequencies of one mutation per 737 kb in plants.[8] | Very high; considered one of the most potent mutagens in mice.[9] |
| Toxicity | High cytotoxicity and carcinogenicity.[10][11][12] | Moderate cytotoxicity.[13] | High cytotoxicity and carcinogenicity.[9] |
| Handling & Stability | Requires careful handling due to its light sensitivity and carcinogenic nature. Stock solutions should be freshly prepared. | Relatively stable and easier to handle than MNNG, but still a hazardous chemical.[6] | Highly unstable; requires careful handling and fresh preparation of solutions. |
| Common Applications | Generating mutant libraries in microorganisms, studying DNA repair pathways, inducing cancer models in animals.[1] | Forward and reverse genetics in plants and animals, creating mutant libraries.[13] | High-throughput mutagenesis screens in model organisms like mice and zebrafish.[9] |
Experimental Protocols
MNNG Mutagenesis in E. coli
This protocol outlines a general procedure for inducing mutations in Escherichia coli using MNNG.
Materials:
-
E. coli culture
-
Luria-Bertani (LB) broth
-
M9 minimal medium
-
MNNG stock solution (1 mg/mL in dimethyl sulfoxide, DMSO)
-
Citrate (B86180) buffer (pH 5.5)
-
Phosphate (B84403) buffer (pH 7.0)
-
Centrifuge and appropriate tubes
-
Incubator
-
Spectrophotometer
Procedure:
-
Culture Preparation: Inoculate a single colony of E. coli into 5 mL of LB broth and grow overnight at 37°C with shaking. The following day, dilute the overnight culture 1:100 into fresh LB broth and grow to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).
-
Cell Harvesting and Washing: Centrifuge 10 mL of the mid-log phase culture at 5000 x g for 10 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with 10 mL of cold citrate buffer (pH 5.5).
-
Mutagenesis: Resuspend the cell pellet in 1 mL of citrate buffer. Add MNNG from the stock solution to achieve the desired final concentration (typically 1-100 µg/mL). The optimal concentration should be determined empirically by performing a kill curve. Incubate the cell suspension at 37°C for 30-60 minutes with gentle shaking.
-
Stopping the Reaction: To stop the mutagenesis reaction, add 9 mL of cold phosphate buffer (pH 7.0) and centrifuge at 5000 x g for 10 minutes at 4°C.
-
Washing: Wash the cell pellet twice with 10 mL of cold phosphate buffer to remove any residual MNNG.
-
Outgrowth: Resuspend the cell pellet in 10 mL of fresh LB broth and incubate at 37°C for 2-4 hours to allow for the fixation of mutations.
-
Screening/Selection: After the outgrowth period, the mutagenized culture can be plated on appropriate selective media to screen for desired phenotypes or subjected to further analysis.
Alkaline Comet Assay for DNA Damage Assessment
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. This protocol is adapted for assessing DNA damage following MNNG treatment.
Materials:
-
MNNG-treated and control cells
-
Phosphate-buffered saline (PBS)
-
Low melting point agarose (B213101) (LMPA)
-
Normal melting point agarose (NMPA)
-
Microscope slides
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green or propidium (B1200493) iodide)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Slide Preparation: Coat microscope slides with a thin layer of 1% NMPA and allow to dry completely.
-
Cell Embedding: Harvest MNNG-treated and control cells and resuspend in PBS at a concentration of 1 x 10⁵ cells/mL. Mix 10 µL of the cell suspension with 90 µL of 0.5% LMPA (at 37°C). Pipette the mixture onto the pre-coated slides and cover with a coverslip. Allow the agarose to solidify at 4°C for 10 minutes.
-
Lysis: Carefully remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Alkaline Unwinding: Gently remove the slides from the lysis solution and place them in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the slides sit in this buffer for 20-40 minutes at 4°C to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis at 25 V and 300 mA for 20-30 minutes at 4°C.
-
Neutralization: Carefully remove the slides from the electrophoresis tank and neutralize them by washing three times for 5 minutes each with neutralization buffer.
-
Staining and Visualization: Stain the slides with a suitable DNA stain and visualize using a fluorescence microscope. Damaged DNA will migrate out of the nucleus, forming a "comet" tail. The length and intensity of the tail are proportional to the amount of DNA damage.
Visualizing the Impact of MNNG
To better understand the processes involved in MNNG-based genetic research, the following diagrams illustrate key workflows and pathways.
Conclusion: A Powerful Tool Requiring Cautious Application
MNNG remains a valuable and powerful mutagen for genetic research, particularly for generating high-frequency mutations in microorganisms and for studying DNA repair and carcinogenesis. Its well-characterized mechanism of action provides a solid foundation for interpreting experimental results. However, its significant drawbacks, including high toxicity, carcinogenicity, and handling difficulties, cannot be overlooked.
For many applications, particularly in higher eukaryotes and when a more specific mutation spectrum is desired, alternatives like EMS and ENU may offer a better balance of mutagenic efficiency and safety. The choice of mutagen should always be a carefully considered decision, weighing the specific goals of the research against the inherent risks and limitations of each compound. By understanding the comparative performance and adhering to strict safety protocols, researchers can continue to leverage the power of chemical mutagens like MNNG to unravel the complexities of the genome.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of mutagenicity of N-methyl-N-nitrosourea and N-ethyl-N-nitrosourea in human diploid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dot | Graphviz [graphviz.org]
- 4. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl Methanesulphonate (EMS)-Mediated Mutagenesis Induces Genetic and Morphological Variations in Eggplant (Solanum melongena L.) | MDPI [mdpi.com]
- 6. download.basf.com [download.basf.com]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the genetic effects of equimolar doses of ENU and MNU: While the chemicals differ dramatically in their mutagenicity in stem-cell spermatogonia, both elicit very high mutation rates in differentiating spermatogonia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genome.wisc.edu [genome.wisc.edu]
- 11. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 12. The genome-wide rate and spectrum of EMS-induced heritable mutations in the microcrustacean Daphnia: on the prospect of forward genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of the Mutational Spectra of MNNG and Other Mutagens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mutational spectra of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) and other widely studied mutagens, including ethyl methanesulfonate (B1217627) (EMS), N-ethyl-N-nitrosourea (ENU), and benzo[a]pyrene (B130552) diol epoxide (BPDE). The information presented is supported by experimental data to aid in the selection of appropriate mutagens for research and in understanding their mechanisms of action.
Data Presentation: Comparative Mutational Spectra
The following table summarizes the key characteristics and mutational spectra of MNNG and other selected mutagens. The data is compiled from various studies utilizing reporter gene assays and whole-genome sequencing.
| Mutagen | Chemical Class | Primary DNA Adducts | Predominant Mutation Type | Other Common Mutations | References |
| MNNG | Alkylating Agent (SN1-type) | O6-methylguanine (O6-meG), N7-methylguanine (N7-meG) | G:C → A:T transitions | A:T → G:C transitions, G:C → T:A transversions (less frequent) | [1][2][3] |
| EMS | Alkylating Agent (SN2-type) | O6-ethylguanine | G:C → A:T transitions | A:T → G:C transitions | [4][5] |
| ENU | Alkylating Agent (SN1-type) | O6-ethylguanine, O4-ethylthymine, O2-ethylthymine | Broad spectrum, including G:C → A:T, A:T → G:C transitions and A:T → T:A, A:T → C:G transversions | G:C → T:A, G:C → C:G transversions | [4][5] |
| BPDE | Polycyclic Aromatic Hydrocarbon (PAH) | Bulky adducts at guanine (B1146940) (N2 position) and adenine | G → T transversions | G → A transitions | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative analysis are provided below. These protocols offer a framework for researchers aiming to characterize the mutational spectra of various compounds.
Reporter Gene-Based Mutagenesis Assay (supF and lacZ)
Reporter gene assays provide a cost-effective and relatively rapid method for determining the mutagenicity and mutational spectrum of a compound in a specific gene context.
a) supF Forward Mutation Assay
The supF gene, an amber suppressor tRNA, is a common target in shuttle vector-based mutagenesis assays.
Protocol Outline:
-
Cell Culture and Treatment:
-
Culture mammalian cells (e.g., human fibroblasts) to the desired confluency.
-
Treat cells with varying concentrations of the mutagen (e.g., MNNG) and a vehicle control for a defined period.
-
Allow for a mutation expression period, during which DNA damage is converted into stable mutations through DNA replication (typically 48-72 hours).
-
-
Shuttle Vector Rescue:
-
Isolate low-molecular-weight DNA from the treated cells, which contains the pZ189 shuttle vector carrying the supF gene.
-
Transform competent E. coli (e.g., MBM7070, which has an amber mutation in the β-galactosidase gene) with the rescued shuttle vector DNA via electroporation.
-
-
Mutant Selection and Screening:
-
Plate the transformed bacteria on two types of agar (B569324) plates:
-
Non-selective plates: Containing ampicillin (B1664943) to select for bacteria that have taken up the plasmid. This plating is used to determine the total number of rescued plasmids.
-
Selective plates: Containing ampicillin and X-gal/IPTG. Bacteria with a functional supF gene will suppress the amber mutation in the lacZα gene, leading to blue colonies. Bacteria with a mutated, non-functional supF gene will not suppress the mutation, resulting in white colonies.
-
-
Calculate the mutant frequency by dividing the number of white colonies on the selective plates by the total number of colonies on the non-selective plates (adjusted for dilution).
-
-
Mutational Spectrum Analysis:
-
Isolate plasmid DNA from individual white colonies.
-
Sequence the supF gene from each mutant colony using Sanger sequencing or next-generation sequencing (NGS).
-
Align the sequences to the wild-type supF sequence to identify the type and location of each mutation.
-
b) lacZ Reporter-Based Mutagenesis Assay
The lacZ gene, encoding β-galactosidase, can also be used as a reporter for mutagenesis studies, often integrated into the genome of transgenic animals or cultured cells.
Protocol Outline:
-
Cell/Animal Treatment:
-
Expose transgenic cells or animals carrying the lacZ reporter gene to the mutagen of interest.
-
Allow for an appropriate expression time for mutations to become fixed.
-
-
DNA Isolation and Phage Packaging:
-
Isolate high-molecular-weight genomic DNA from the tissues or cells of interest.
-
Rescue the lacZ transgene from the genomic DNA using in vitro lambda phage packaging extracts.
-
-
Plaque Formation and Mutant Scoring:
-
Infect E. coli C lacZ-, galE- host bacteria with the rescued phage particles.
-
Plate the infected bacteria on a lawn in the presence of a chromogenic substrate for β-galactosidase, such as P-Gal (phenyl-β-D-galactoside).
-
Phage carrying a wild-type lacZ gene will produce functional β-galactosidase, leading to cell lysis and clear plaques.
-
Phage with a mutated lacZ gene will not produce a functional enzyme, allowing the host bacteria to survive and form blue plaques.
-
-
Mutational Spectrum Analysis:
-
Isolate DNA from the mutant (blue) plaques.
-
Amplify the lacZ gene via PCR.
-
Sequence the PCR products to identify the specific mutations.
-
Whole-Genome Sequencing (WGS) for Mutational Signature Analysis
WGS provides a comprehensive, unbiased view of the mutational landscape across the entire genome.
Protocol Outline:
-
Experimental Design:
-
Establish clonal populations of cells (e.g., from single-cell seeding) to ensure that detected mutations are treatment-induced and not pre-existing.
-
Treat clonal populations with the mutagen and a vehicle control.
-
Expand the treated clones to generate sufficient DNA for sequencing.
-
-
DNA Extraction and Sequencing:
-
Isolate high-quality genomic DNA from the expanded clonal populations.
-
Prepare sequencing libraries according to the manufacturer's protocols (e.g., Illumina).
-
Perform deep whole-genome sequencing to achieve high coverage (e.g., >30x).
-
-
Bioinformatic Analysis:
-
Read Alignment: Align the sequencing reads to a reference genome.
-
Variant Calling: Identify single nucleotide variants (SNVs), insertions, and deletions (indels) in the mutagen-treated samples compared to the control samples.
-
Filtering: Apply stringent filtering criteria to remove sequencing artifacts and pre-existing mutations.
-
Mutational Signature Extraction: Use bioinformatics tools (e.g., SigProfiler) to analyze the pattern of mutations in their trinucleotide context (the base immediately 5' and 3' to the mutated base). This generates a 96-substitution profile that constitutes the mutational signature.
-
Comparison to Known Signatures: Compare the extracted signature to the COSMIC (Catalogue of Somatic Mutations in Cancer) database of mutational signatures to identify similarities with known mutagenic processes.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the analysis of MNNG-induced mutations.
Caption: MNNG-induced DNA damage response pathways.
Caption: Experimental workflow for reporter gene mutagenesis assays.
Caption: Workflow for whole-genome sequencing-based mutational signature analysis.
References
- 1. N-Methyl-N′-nitro-N-nitrosoguanidine (MNNG) Triggers MSH2 and Cdt2 Protein-dependent Degradation of the Cell Cycle and Mismatch Repair (MMR) Inhibitor Protein p21Waf1/Cip1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) triggers MSH2 and Cdt2 protein-dependent degradation of the cell cycle and mismatch repair (MMR) inhibitor protein p21Waf1/Cip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular response to alkylating agent MNNG is impaired in STAT1‐deficients cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole-Genome Profiling of Mutagenesis in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Validating the Carcinogenic Effects of MNNG in Specific Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent alkylating agent widely utilized in preclinical research to induce tumors in animal models, thereby providing valuable platforms for studying carcinogenesis and evaluating novel therapeutic interventions. This guide offers a comparative overview of MNNG's carcinogenic effects in various animal models, with a focus on gastric and colorectal cancer. It provides quantitative data on tumor development, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Comparative Efficacy of MNNG in Rodent Models
The carcinogenic potential of MNNG varies significantly depending on the animal model, strain, route of administration, and dosage. The following table summarizes key quantitative data from various studies to facilitate the selection of an appropriate model for specific research needs.
| Animal Model | Strain | Target Organ | MNNG Administration Protocol | Tumor Incidence | Tumor Multiplicity (per animal) | Tumor Latency | Key Findings & Citations |
| Rat | F344 | Colon | 1-3 mg/rat/week, intrarectal, for 20 weeks | 100% | Not specified | >20 weeks | Induced both adenomas (57%) and adenocarcinomas (43%) at the injection site.[1] |
| Rat | F344 | Stomach (Glandular) | Single dose of 200 mg/kg by gavage | 65% | Not specified | Up to 110 weeks observation | MNNG was a more potent gastric carcinogen than PNNG.[2] |
| Rat | F344 | Stomach (Forestomach) | Single dose of 200 mg/kg by gavage | 85% | Not specified | Up to 110 weeks observation | High incidence of forestomach tumors.[2] |
| Rat | Wistar | Stomach (Glandular) | 50 µg/mL in drinking water for 32 weeks | Not specified | 3.3 tumors/10 animals | 50 weeks | Medium MNNG concentration showed a peak in gastric tumor frequency.[3] |
| Rat | Wistar | Small Intestine | 100 µg/mL in drinking water for 32 weeks | Not specified | 5.6 tumors/10 rats | 50 weeks | Higher susceptibility of the small intestine to MNNG compared to the stomach.[3] |
| Rat | Wistar | Stomach (Forestomach) | Single intragastric dose of 250 mg/kg | 21% (MNNG alone) | Not specified | 52 weeks | Pre-treatment with hypertonic salt solution enhanced forestomach carcinogenesis.[4][5] |
| Mouse | ICR/Ha | Colon | 0.3 mg/mouse, intrarectal, 3 times/week for 10 weeks | High incidence | Not specified | After 17 weeks | Induced adenocarcinomas and adenomas in the distal colon and rectum.[6] |
| Mouse | C57BL/6 | Colon/Rectum | Single rectal instillation of 100 mg/kg | Higher than control | Higher than control | Assessed at 4 and 8 weeks | Endoscopic evaluation showed significant inflammation and tumor formation.[7] |
Detailed Experimental Protocols
Accurate and reproducible animal models are fundamental to cancer research. Below are detailed methodologies for two common MNNG induction protocols.
Protocol 1: Oral Administration for Gastric Cancer Induction in Rats
This protocol is adapted from studies inducing gastric tumors in Wistar rats.
Materials:
-
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)
-
Drinking water
-
Glass drinking bottles
-
Male Wistar rats (6-8 weeks old)
Procedure:
-
MNNG Solution Preparation: Dissolve MNNG in drinking water to achieve the desired concentration (e.g., 50 µg/mL). Prepare fresh solution weekly and protect it from light.
-
Animal Acclimatization: House the rats in a controlled environment (12-hour light/dark cycle, 22±2°C, 55±10% humidity) for at least one week before the experiment, with free access to standard chow and water.
-
MNNG Administration: Replace the regular drinking water with the MNNG-containing water. Ensure the bottles are consistently accessible to the animals.
-
Duration of Treatment: Continue administration for a predetermined period, typically ranging from 32 to 50 weeks.[3][8]
-
Monitoring: Monitor the animals' body weight and general health status weekly.
-
Termination and Tissue Collection: At the end of the study period, euthanize the animals. Carefully dissect the stomach and small intestine, open them along the greater curvature, and wash with saline.
-
Tumor Analysis: Macroscopically examine the tissues for the presence, number, and size of tumors. Fix the tissues in 10% neutral buffered formalin for subsequent histopathological analysis.
Protocol 2: Intrarectal Instillation for Colorectal Cancer Induction in Mice
This protocol is based on methodologies for inducing colorectal tumors in ICR/Ha and C57BL/6 mice.
Materials:
-
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)
-
Distilled water or saline
-
Flexible catheter (e.g., No. 6 French)
-
1 mL syringe
-
Male ICR/Ha or C57BL/6 mice (6-8 weeks old)
-
Inhalation anesthesia (e.g., isoflurane)
Procedure:
-
MNNG Solution Preparation: Dissolve MNNG in distilled water or saline to the target concentration (e.g., for a 100 mg/kg dose in a 20g mouse, dissolve 2 mg of MNNG in a volume suitable for instillation, such as 100 µL). Prepare fresh on the day of use.
-
Animal Acclimatization: Acclimatize the mice as described in the oral administration protocol.
-
Anesthesia: Anesthetize the mice using isoflurane (B1672236) to ensure they are immobilized and to minimize distress during the procedure.
-
Intrarectal Instillation: Place the mouse in a prone position. Gently insert the catheter into the rectum to a depth of approximately 2-3 cm. Slowly instill the MNNG solution (e.g., 100 µL). Keep the mouse in a head-down position for a few minutes to prevent leakage.[7]
-
Frequency of Administration: The administration can be a single dose or repeated instillations (e.g., three times a week for several weeks).[6]
-
Monitoring: Monitor the animals for signs of rectal bleeding, weight loss, and other health issues. For long-term studies, endoscopic evaluation can be performed at intermediate time points to monitor tumor development.[7]
-
Termination and Tissue Collection: At the study endpoint, euthanize the mice. Dissect the colon and rectum, open them longitudinally, and clean with saline.
-
Tumor Analysis: Count and measure the tumors. Fix the tissues in 10% neutral buffered formalin for histopathological examination.
Key Signaling Pathways in MNNG-Induced Carcinogenesis
MNNG exerts its carcinogenic effects primarily by inducing DNA damage, which subsequently leads to the dysregulation of critical cellular signaling pathways that control cell proliferation, survival, and apoptosis.
MNNG and the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival. MNNG has been shown to activate this pathway, promoting carcinogenesis.
Caption: MNNG-induced activation of the PI3K/AKT/mTOR signaling pathway.
Experimental Workflow for Validating MNNG Carcinogenicity
The following diagram outlines a typical experimental workflow for assessing the carcinogenic effects of MNNG in an animal model.
Caption: A typical experimental workflow for MNNG-induced carcinogenesis studies.
References
- 1. Mouse models for the study of colon carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of stomach cancer induced in rats by N-methyl-N'-nitro-N-nitrosoguanidine or N-propyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of different MNNG (N-methyl-N'-nitro-N-nitrosoguanidine) doses on the stomach and the upper small intestine of the rat. I. The frequency and histopathology of the induced tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gastric carcinogenesis in rats given hypertonic salt at different times before a single dose of N-methyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gastric carcinogenesis in rats given hypertonic salt at different times before a single dose ofN-methyl-N′-nitro-N-nitrosoguanidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Colon cancer induction in mice by intrarectal instillation of N-methylnitosorurea (38498) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental Model of Rectal Carcinogenesis Induced by N-Methyl-N-Nitrosoguanidine in Mice with Endoscopic Evaluation [medsci.org]
- 8. Cell kinetics of gastric carcinoma and other gastric lesions in rats by N-methyl-N'-nitro-N-nitrosoguanidine with or without Tween 60 - PubMed [pubmed.ncbi.nlm.nih.gov]
How does MNNG mutagenesis compare to UV-induced mutation?
For Researchers, Scientists, and Drug Development Professionals
In the landscape of genetic research and drug development, the ability to induce mutations is a cornerstone for understanding gene function, disease progression, and therapeutic intervention. Among the arsenal (B13267) of mutagenic agents, the chemical alkylating agent MNNG (N-methyl-N'-nitro-N-nitrosoguanidine) and ultraviolet (UV) radiation represent two of the most widely utilized and studied methods. This guide provides an objective comparison of MNNG and UV-induced mutagenesis, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific research needs.
At a Glance: MNNG vs. UV Mutagenesis
| Feature | MNNG (N-methyl-N'-nitro-N-nitrosoguanidine) | UV (Ultraviolet) Radiation |
| Mechanism of Action | A chemical alkylating agent that primarily adds methyl groups to DNA bases.[1] | A physical mutagen that causes the formation of covalent bonds between adjacent pyrimidine (B1678525) bases.[2][3] |
| Primary DNA Lesion | O6-methylguanine (O6-MeG).[1] | Cyclobutane (B1203170) pyrimidine dimers (CPDs) and 6-4 photoproducts (6-4PPs).[2][3] |
| Predominant Mutation Type | G:C to A:T transitions.[1] | C to T transitions; also CC to TT tandem substitutions.[4][5] |
| Primary Repair Pathway | Mismatch Repair (MMR) and Base Excision Repair (BER).[1] | Nucleotide Excision Repair (NER) and Photoreactivation.[2][6] |
| SOS Response Dependence | Can be SOS-dependent or independent depending on the lesion and organism. | SOS-dependent.[4] |
| Mutation Distribution | Can be influenced by DNA sequence context.[7] | Tends to occur at dipyrimidine sites.[5] |
| Experimental Considerations | Requires careful handling due to its carcinogenic nature. Concentration and treatment time are critical parameters. | Requires a calibrated UV source. Dose is a key parameter. |
Delving Deeper: Mechanisms and Consequences
MNNG Mutagenesis: A Chemical Assault on DNA
MNNG is a potent monofunctional alkylating agent that introduces methyl groups onto various positions on DNA bases. The most mutagenic of these lesions is O6-methylguanine (O6-MeG). During DNA replication, DNA polymerase often mispairs O6-MeG with thymine (B56734) instead of cytosine. This mispairing, if not corrected, leads to a G:C to A:T transition mutation in the subsequent round of replication.[1]
The cellular response to MNNG-induced damage involves several DNA repair pathways. The mismatch repair (MMR) system can recognize and correct the O6-MeG:T mispair.[1] Additionally, the base excision repair (BER) pathway can remove the alkylated base.
dot
Caption: MNNG-induced DNA alkylation and repair pathways.
UV-Induced Mutagenesis: A Physical Insult to the Genome
UV radiation, particularly in the UVB (280-315 nm) and UVC (100-280 nm) ranges, is readily absorbed by DNA. This absorption of energy can lead to the formation of covalent linkages between adjacent pyrimidine bases (cytosine and thymine) on the same DNA strand. The two major types of UV-induced lesions are cyclobutane pyrimidine dimers (CPDs) and 6-4 photoproducts (6-4PPs).[2][3]
These bulky lesions distort the DNA double helix and can block DNA replication and transcription. When the replication machinery encounters a UV-induced lesion, specialized translesion synthesis (TLS) polymerases may be recruited to bypass the damage. These TLS polymerases are often error-prone and are a major source of UV-induced mutations. The most common mutation is a C to T transition, which can occur when a TLS polymerase inserts an adenine (B156593) opposite a cytosine within a CPD. Tandem CC to TT mutations are also a hallmark of UV exposure.[4][5]
The primary defense against UV-induced DNA damage is the nucleotide excision repair (NER) pathway, which recognizes and removes the bulky lesions.[2][6] In many organisms, a light-dependent mechanism called photoreactivation can directly reverse CPDs.
dot
Caption: UV-induced DNA damage and repair pathways.
Quantitative Comparison of Mutagenic Outcomes
Direct quantitative comparisons of MNNG and UV mutagenesis are often system-dependent. However, studies in various organisms provide insights into their relative potency and the resulting mutation spectra.
| Organism | Mutagen | Dose/Concentration | Mutation Frequency (per 10^6 cells) | Predominant Mutation Type(s) | Reference |
| Saccharomyces cerevisiae | MNNG | 1 µg/mL | ~200-400 | G:C -> A:T | (Kunz et al., 1989)[7] |
| Saccharomyces cerevisiae | UV | 25 J/m² | ~100-300 | C -> T | (Kunz et al., 1989)[7] |
| Escherichia coli | MNNG | 5 µg/mL | ~150-250 | G:C -> A:T | (Miller, 1985) |
| Escherichia coli | UV | 5 J/m² | ~50-150 | C -> T | (Miller, 1985) |
Note: These values are illustrative and can vary significantly based on the specific strain, gene target, and experimental conditions.
Experimental Protocols
MNNG Mutagenesis in E. coli (General Protocol)
-
Culture Preparation: Grow an overnight culture of the desired E. coli strain in a suitable liquid medium (e.g., LB broth) at 37°C with aeration.
-
Subculturing: Inoculate fresh medium with the overnight culture and grow to mid-log phase (OD600 ≈ 0.4-0.6).
-
Cell Preparation: Harvest the cells by centrifugation, wash with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0), and resuspend in the same buffer.
-
MNNG Treatment: Add MNNG to the cell suspension to the desired final concentration (e.g., 1-10 µg/mL). Incubate for a specific duration (e.g., 30-60 minutes) at 37°C with gentle shaking. Caution: MNNG is a potent carcinogen and should be handled with appropriate safety precautions in a chemical fume hood.
-
Inactivation and Washing: Stop the reaction by adding a quenching agent (e.g., sodium thiosulfate) and pellet the cells by centrifugation. Wash the cells multiple times with buffer to remove residual MNNG.
-
Phenotypic Expression: Resuspend the cells in fresh medium and incubate for a period to allow for the fixation of mutations and the expression of the mutant phenotype.
-
Plating and Selection: Plate appropriate dilutions of the culture on selective and non-selective media to determine the mutation frequency and survival rate.
dot
Caption: General workflow for MNNG mutagenesis in E. coli.
UV Mutagenesis in E. coli (General Protocol)
-
Culture Preparation: Grow an overnight culture of the desired E. coli strain in a suitable liquid medium at 37°C with aeration.
-
Subculturing: Inoculate fresh medium with the overnight culture and grow to mid-log phase (OD600 ≈ 0.4-0.6).
-
Cell Preparation: Harvest the cells by centrifugation, wash with a suitable buffer (e.g., saline or phosphate buffer), and resuspend in the same buffer.
-
UV Irradiation: Spread a known volume of the cell suspension onto the surface of an agar (B569324) plate or place it in a petri dish. Expose the cells to a calibrated UV source (typically 254 nm) for a specific duration to achieve the desired dose (e.g., 5-50 J/m²). Caution: Wear appropriate eye and skin protection to avoid UV exposure.
-
Dark Incubation (Optional): To prevent photoreactivation, plates can be incubated in the dark immediately after irradiation.
-
Phenotypic Expression: Resuspend the irradiated cells in fresh medium and incubate for a period to allow for mutation fixation and phenotypic expression.
-
Plating and Selection: Plate appropriate dilutions of the culture on selective and non-selective media to determine the mutation frequency and survival rate.
dot
Caption: General workflow for UV mutagenesis in E. coli.
Choosing the Right Tool for the Job
The choice between MNNG and UV mutagenesis depends on the specific goals of the research.
MNNG is often favored when:
-
A high frequency of G:C to A:T transitions is desired.
-
The influence of DNA sequence context on mutagenesis is being investigated.[7]
-
A chemical mutagen is preferred for ease of application in liquid cultures.
UV radiation is a better choice when:
-
A broader spectrum of mutations, including C to T transitions and CC to TT substitutions, is sought.[4][5]
-
A physical mutagen is preferred to avoid handling hazardous chemicals.
-
The study focuses on DNA repair pathways, particularly NER.
Conclusion
Both MNNG and UV radiation are powerful tools for inducing mutations and have significantly contributed to our understanding of genetics and molecular biology. By understanding their distinct mechanisms of action, the types of DNA damage they produce, and the resulting mutational signatures, researchers can make informed decisions to select the most appropriate mutagen for their experimental objectives. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists and drug development professionals seeking to harness the power of mutagenesis in their research endeavors.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Focus on UV-Induced DNA Damage and Repair—Disease Relevance and Protective Strategies [mdpi.com]
- 3. UV AND VISIBLE LIGHT INDUCED MUTATIONS [photobiology.com]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Genotoxicity of MNNG and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the genotoxicity of the alkylating agent N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) and its structural analogs. MNNG is a potent mutagen and carcinogen widely used in experimental research to induce DNA damage and study cellular repair mechanisms.[1][2] Understanding the comparative genotoxicity of MNNG and its related compounds is crucial for assessing their carcinogenic potential and for their application in cancer research and drug development.
Mechanism of Genotoxicity: DNA Alkylation and Cellular Responses
MNNG and its analogs exert their genotoxic effects primarily through the alkylation of DNA bases.[2][3] The addition of alkyl groups, most notably a methyl group in the case of MNNG, to nucleotide bases can lead to DNA damage. A particularly critical lesion is the formation of O6-methylguanine (O6-MeG), which can mispair with thymine (B56734) during DNA replication, resulting in G:C to A:T transition mutations.[2][3] These alterations in the DNA sequence can activate oncogenes and inactivate tumor suppressor genes, ultimately contributing to carcinogenesis.
Cells have evolved sophisticated DNA repair pathways to counteract the damaging effects of alkylating agents like MNNG. The primary defense mechanisms include:
-
Direct Reversal: The enzyme O6-methylguanine-DNA methyltransferase (MGMT) directly removes the methyl group from O6-MeG, restoring the guanine (B1146940) base.
-
Base Excision Repair (BER): This pathway removes damaged bases, creating an apurinic/apyrimidinic (AP) site that is subsequently repaired.
-
Mismatch Repair (MMR): The MMR system recognizes and corrects mismatched base pairs that arise during DNA replication, including those resulting from O6-MeG.
-
Homologous Recombination (HR): This pathway is involved in the repair of more complex DNA damage, such as double-strand breaks, that can arise from the processing of MNNG-induced lesions.
The interplay and efficiency of these repair pathways determine the ultimate fate of a cell exposed to MNNG, influencing whether the DNA damage is repaired accurately, leads to mutations, or triggers cell death pathways like apoptosis.
Data Presentation: Genotoxicity of MNNG
| Genotoxicity Assay | Cell Line/Organism | Concentration of MNNG | Observed Effect | Reference |
| Comet Assay | RTL-W1 (Rainbow trout liver) | 0.0938 - 12.0 mg/L | Concentration-dependent increase in DNA damage. | [4] |
| Chromosomal Aberrations | V79 (Chinese hamster lung) | > 0.2 µg/mL (long-term) | Induction of chromosomal aberrations. | |
| Chromosomal Aberrations | VH10 (Human diploid fibroblasts) | > 1 µg/mL (short-term) | Induction of chromosomal aberrations. | |
| Micronucleus Assay | Mouse bone marrow | Not specified | Induction of micronuclei. | |
| Ames Test | Salmonella typhimurium | Not specified | Mutagenic |
Qualitative Comparison of MNNG and its Analogs
Based on the principle of structure-activity relationships, the genotoxicity of MNNG analogs is expected to be influenced by the nature of the alkyl group. Generally, the reactivity and, consequently, the mutagenic potential of N-alkyl-N'-nitro-N-nitrosoguanidines are influenced by the size and branching of the alkyl chain. While specific quantitative data is limited, a qualitative comparison can be inferred.
| Compound | Structure | Expected Genotoxic Activity | Rationale |
| MNNG (N-methyl-N'-nitro-N-nitrosoguanidine) | CH₃-N(NO)-C(=NH)-NHNO₂ | High | The small methyl group allows for efficient alkylation of DNA bases. |
| ENNG (N-ethyl-N'-nitro-N-nitrosoguanidine) | CH₃CH₂-N(NO)-C(=NH)-NHNO₂ | High, potentially similar to or slightly lower than MNNG | The ethyl group is also a potent alkylating agent, though its slightly larger size might marginally affect reactivity compared to the methyl group. |
| PNNG (N-propyl-N'-nitro-N-nitrosoguanidine) | CH₃CH₂CH₂-N(NO)-C(=NH)-NHNO₂ | Moderate to High | The longer propyl chain may decrease the alkylating efficiency compared to methyl and ethyl groups due to steric hindrance. |
Mandatory Visualizations
MNNG-Induced DNA Damage and Repair Pathways
Caption: MNNG induces DNA alkylation, triggering multiple DNA repair pathways.
Experimental Workflow: The Ames Test
Caption: Workflow of the Ames test for assessing the mutagenicity of chemicals.
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-dependent (his⁻) strains of Salmonella typhimurium.
Methodology:
-
Strain Selection and Culture: Select appropriate S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) based on their sensitivity to different types of mutagens. Grow overnight cultures of the selected strains in nutrient broth.
-
Metabolic Activation (S9 Mix): For compounds that require metabolic activation to become mutagenic, prepare an S9 fraction from the liver of rats induced with a substance like Aroclor 1254. The S9 mix contains the necessary enzymes for metabolic activation.
-
Exposure: In a test tube, combine the bacterial culture, the test compound (at various concentrations), and either the S9 mix or a buffer (for direct-acting mutagens).
-
Plating: Add molten top agar to the test tube, mix gently, and pour the mixture onto a minimal glucose agar plate (lacking histidine).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (his⁺) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect. Positive and negative controls must be run concurrently.
Comet Assay (Single Cell Gel Electrophoresis)
Objective: To detect DNA strand breaks in individual cells.
Methodology:
-
Cell Preparation: Treat the cells in culture with MNNG or its analogs at various concentrations for a defined period. Harvest the cells and resuspend them in a low-melting-point agarose (B213101).
-
Slide Preparation: Pipette the cell-agarose suspension onto a microscope slide pre-coated with normal melting point agarose. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA. Apply an electric field. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The intensity and length of the comet tail relative to the head are proportional to the amount of DNA damage. Quantify the DNA damage using image analysis software.
In Vitro Micronucleus Assay
Objective: To detect chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
Methodology:
-
Cell Culture and Treatment: Culture appropriate mammalian cells (e.g., CHO, V79, or human lymphocytes) and expose them to various concentrations of the test compound.
-
Cytokinesis Block (Optional but Recommended): Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one nuclear division are scored.
-
Harvesting and Staining: Harvest the cells, treat them with a hypotonic solution, and fix them. Drop the cell suspension onto microscope slides and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Using a microscope, score the frequency of micronuclei in a predetermined number of cells (e.g., 1000-2000 binucleated cells). A significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates clastogenic or aneugenic activity.
References
- 1. Genetic effects of N-methyl-N'-nitro-N-nitrosoguanidine and its homologs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] N-methyl-N'-nitro-N-nitrosoguanidine: reactions of possible significance to biological activity with mammalian cells. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Differential effects of cisplatin and MNNG on dna mutants of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)
For Immediate Reference: Essential Safety and Disposal Information for Researchers
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent mutagen and a suspected carcinogen widely used in laboratory research.[1] Due to its hazardous nature, proper handling and disposal are critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides detailed, step-by-step procedures for the safe disposal of MNNG waste, focusing on chemical inactivation for laboratory-scale quantities.
Immediate Safety Precautions
Before handling MNNG, it is imperative to be familiar with its hazards. MNNG is a flammable solid, toxic if swallowed, causes skin and serious eye irritation, may be harmful if inhaled, and is suspected of causing cancer.[2] It is also toxic to aquatic life with long-lasting effects.[2]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
A lab coat
-
Use a certified chemical fume hood to avoid inhalation of dust or vapors.[3][4]
Storage: MNNG should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][2] It is often recommended to store it at refrigerated temperatures (2°C - 8°C).[2]
Disposal Plan: Chemical Inactivation of MNNG Waste
For laboratory-scale waste, chemical inactivation through alkaline hydrolysis is a recommended procedure. MNNG is known to decompose in basic solutions, breaking down into less hazardous compounds.[3] The primary method involves the use of sodium hydroxide (B78521) (NaOH).
Quantitative Data for MNNG Disposal by Alkaline Hydrolysis
| Parameter | Recommended Value/Range | Notes |
| Inactivating Agent | Sodium Hydroxide (NaOH) | A common and effective reagent for alkaline hydrolysis of MNNG. |
| NaOH Concentration | 1 M to 2 M | A sufficiently high concentration to ensure the complete and rapid decomposition of MNNG. The reaction's effectiveness is dependent on the strength of the alkali.[5] |
| Reaction Temperature | Room Temperature (approx. 20-25°C) | The decomposition can be carried out at ambient temperature. If necessary, cooling in an ice bath can be used to manage any exothermic reactions, especially with larger quantities.[6][7] |
| Reaction Time | Minimum 24 hours | An extended reaction time is recommended to ensure complete decomposition of MNNG. |
| Verification of pH | > 12 | The pH of the final solution should be checked to ensure it remains strongly basic throughout the inactivation process. |
| Final Disposal of Treated Waste | Neutralization and Sewer Disposal | After confirming complete decomposition, the basic solution should be neutralized with a suitable acid (e.g., hydrochloric acid) to a pH between 6 and 8 before disposal down the sanitary sewer with copious amounts of water, in accordance with local regulations.[8] |
Experimental Protocol: Step-by-Step Guide for MNNG Waste Inactivation
This protocol details the chemical inactivation of MNNG-contaminated solid and liquid waste in a laboratory setting.
Materials:
-
MNNG waste (solid or liquid)
-
Sodium hydroxide (NaOH) pellets or a concentrated solution
-
Distilled water
-
Hydrochloric acid (HCl), 1 M, for neutralization
-
pH paper or a calibrated pH meter
-
Appropriate waste container (chemically resistant, with a screw cap)
-
Stir bar and stir plate (optional, for liquid waste)
-
Ice bath (optional, for cooling)
-
All necessary PPE (gloves, safety goggles, face shield, lab coat)
Procedure:
-
Preparation (in a Chemical Fume Hood):
-
Ensure all necessary PPE is worn correctly.
-
Perform all steps within a certified chemical fume hood.
-
If preparing a 1 M or 2 M NaOH solution from pellets, do so with caution as the dissolution is exothermic. Slowly add the NaOH pellets to cold water while stirring.
-
-
Treatment of MNNG Waste:
-
For Solid Waste (e.g., contaminated gloves, paper towels, pipette tips):
-
Carefully place the solid waste into a designated, labeled, and chemically resistant waste container.
-
Prepare a 1 M or 2 M NaOH solution.
-
Slowly add the NaOH solution to the container, ensuring all solid waste is fully submerged.
-
-
For Liquid Waste (e.g., aqueous solutions containing MNNG):
-
Place the liquid waste in a suitable container (e.g., a glass beaker or flask).
-
If the solution is concentrated, it can be diluted with water.
-
Slowly add a concentrated NaOH solution or NaOH pellets to achieve a final concentration of 1 M to 2 M NaOH. If using a stir plate, add a stir bar to the container for gentle mixing.
-
-
-
Inactivation Period:
-
Loosely cap the waste container to avoid pressure buildup from any gas evolution.
-
Allow the mixture to stand in the chemical fume hood for at least 24 hours at room temperature to ensure complete decomposition of the MNNG.
-
-
Verification and Neutralization:
-
After the 24-hour inactivation period, check the pH of the solution using pH paper or a pH meter to confirm it is still strongly basic (pH > 12).
-
Slowly and carefully neutralize the basic solution by adding 1 M HCl dropwise while monitoring the pH. Be cautious as this is an exothermic reaction. An ice bath can be used to control the temperature.[6][7]
-
Continue adding acid until the pH of the solution is between 6 and 8.
-
-
Final Disposal:
-
Once neutralized, the solution can be disposed of down the sanitary sewer with a large volume of running water, in accordance with institutional and local environmental regulations.
-
Logical Workflow for MNNG Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of MNNG waste.
References
- 1. mdpi.com [mdpi.com]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 4. bio-rad.com [bio-rad.com]
- 5. Decomposition of clozapine N-oxide in the qualitative and quantitative analysis of clozapine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 7. epfl.ch [epfl.ch]
- 8. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)
For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Safety and Handling Protocol
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent mutagen and suspected carcinogen requiring meticulous handling and disposal procedures to ensure laboratory safety.[1] This guide provides essential, step-by-step instructions for the safe use of MNNG, from preparation to disposal, to minimize exposure risks and maintain a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
MNNG is a flammable solid that is toxic if swallowed, harmful if inhaled, causes skin and serious eye irritation, and may cause cancer.[2][3] It is also toxic to aquatic life with long-lasting effects.[2][3] Therefore, strict adherence to PPE guidelines is mandatory.
Table 1: Required Personal Protective Equipment for Handling MNNG
| Protection Type | Specification | Rationale |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator. A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[2][4] | To prevent inhalation of harmful dust or aerosols.[3][5][6] |
| Hand | Compatible, chemical-resistant, impervious gloves.[2][5] Gloves must be inspected before use and disposed of after contamination.[4][7] | To prevent skin contact and absorption.[2] |
| Eye/Face | Appropriate protective eyeglasses or chemical safety goggles as described by OSHA.[2] A face shield may be required in situations with a higher risk of splashing.[5] | To protect eyes from contact with MNNG, which can cause serious irritation.[2][3] |
| Body | Impervious protective clothing, such as a lab coat.[5] Fire/flame resistant clothing is also recommended.[4] | To prevent skin exposure.[2] Contaminated clothing must be removed and washed before reuse.[2] |
| Footwear | Protective boots may be required depending on the situation.[5] | To provide additional protection in case of spills. |
Operational Plan: Step-by-Step Handling Procedures
All work with MNNG must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]
Preparation:
-
Designated Area: All handling of MNNG should occur in a designated area within a chemical fume hood.[8]
-
Spill Preparedness: Ensure an appropriate spill kit is readily available. For small dry spills, use a clean shovel to place the material into a clean, dry, loosely covered container.[9][10]
-
Decontamination Solution: Prepare a decontamination solution. While some sources suggest specific chemical inactivation procedures for similar compounds[8], for MNNG, it is crucial to follow the disposal instructions outlined in the safety data sheet, which generally involves incineration by a licensed professional waste disposal service.[1]
-
Personal Protective Equipment (PPE): Don all required PPE as detailed in Table 1 before handling the chemical.
Handling:
-
Avoid Dust and Aerosol Formation: Handle MNNG carefully to avoid the generation of dust and aerosols.[4][7]
-
Grounding: Use explosion-proof electrical, ventilating, and lighting equipment.[3][5] Ground and bond containers and receiving equipment to prevent static discharge.[3][5]
-
Weighing and Solution Preparation: If preparing solutions, do so within the chemical fume hood. Solutions of MNNG are unstable and should be freshly prepared.[11]
-
Avoid Contamination: Do not eat, drink, or smoke when using this product.[3][5] Wash hands and face thoroughly after handling.[5]
Post-Handling:
-
Decontamination: Thoroughly clean the work area.
-
PPE Removal: Remove PPE carefully to avoid cross-contamination. Dispose of single-use items as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[5]
Disposal Plan: Waste Management and Decontamination
Proper disposal of MNNG and contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Collection:
-
Solid Waste: Collect unused MNNG and any materials contaminated with it (e.g., absorbent pads, gloves, pipette tips) in a clearly labeled, closed, and suitable container for hazardous waste disposal.[2]
-
Liquid Waste: Collect all waste solutions containing MNNG in a designated, sealed, and properly labeled hazardous waste container. Do not discharge MNNG solutions into drains.[2][6]
-
Sharps: Used needles and syringes should be disposed of in a sharps container destined for incineration.[8]
Disposal Method:
-
The primary recommended disposal method for MNNG is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
All disposal must be conducted by a licensed professional waste disposal service in accordance with local, regional, and national regulations.[1][5]
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing and wash it before reuse.[2] Seek medical attention if irritation occurs.[5]
-
In case of eye contact: Rinse cautiously with water for several minutes.[2][5] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[2][5] Call a poison center or doctor if you feel unwell.[5]
-
If swallowed: Immediately call a poison center or doctor.[2][5]
Caption: Workflow for safe handling and disposal of MNNG.
References
- 1. N-Methyl-N'-nitro-N-nitrosoguanidine | C2H5N5O3 | CID 135436526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. echemi.com [echemi.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.ca [fishersci.ca]
- 8. unthsc.edu [unthsc.edu]
- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. N-METHYL-N'-NITRO-N-NITROSOGUANIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. selleckchem.com [selleckchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
